molecular formula C7H8ClNO3 B1406456 Ethyl 3-(chloromethyl)isoxazole-5-carboxylate CAS No. 1141427-74-8

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Cat. No.: B1406456
CAS No.: 1141427-74-8
M. Wt: 189.59 g/mol
InChI Key: HGMAUHFCWCICEY-UHFFFAOYSA-N
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Description

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is a useful research compound. Its molecular formula is C7H8ClNO3 and its molecular weight is 189.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)9-12-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMAUHFCWCICEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141427-74-8
Record name 1141427-74-8
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, and thus, their unambiguous structural characterization is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no publicly available experimental spectra for this specific molecule could be located, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its spectral features. This approach is designed to empower researchers in identifying and characterizing this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the ethyl group protons, the chloromethyl protons, and the isoxazole ring proton. The predicted chemical shifts (in ppm, relative to a TMS standard) in a common solvent like CDCl₃ are summarized below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Analysis
-CH₃ (ethyl)~1.4Triplet3HThe methyl protons of the ethyl ester will be a triplet due to coupling with the adjacent methylene group. This is a typical region for ethyl esters.
-CH₂- (ethyl)~4.4Quartet2HThe methylene protons of the ethyl ester will be a quartet due to coupling with the methyl group. The electron-withdrawing effect of the adjacent oxygen atom shifts this signal downfield.
-CH₂Cl~4.7Singlet2HThe methylene protons of the chloromethyl group are expected to be a singlet as there are no adjacent protons to couple with. The high electronegativity of the chlorine atom causes a significant downfield shift.
Isoxazole H-4~6.5 - 7.0Singlet1HThe single proton on the isoxazole ring is expected to appear as a singlet. Its chemical shift is influenced by the aromaticity of the ring and the electronic effects of the substituents. For comparison, the isoxazole proton in 3,5-diphenylisoxazole appears at 6.84 ppm.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The predicted chemical shifts are tabulated below.

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
-C H₃ (ethyl)~14The methyl carbon of the ethyl group is expected in the typical upfield region for aliphatic carbons.
-C H₂- (ethyl)~62The methylene carbon of the ethyl group is shifted downfield due to the attached oxygen.
-C H₂Cl~35-40The chloromethyl carbon is shifted downfield by the electronegative chlorine atom.
C-4 (isoxazole)~105-110The C-4 carbon of the isoxazole ring is expected to be significantly shielded compared to the other ring carbons. In unsubstituted isoxazole, the C-4 appears at 103.61 ppm.
C-3 (isoxazole)~160-165The C-3 carbon, attached to the chloromethyl group, will be downfield due to the influence of the ring nitrogen and the substituent. In 3,5-diphenylisoxazole, the C-3 appears at 162.9 ppm.
C-5 (isoxazole)~168-172The C-5 carbon, bearing the ester group, will be significantly downfield. In 3,5-diphenylisoxazole, the C-5 is at 170.3 ppm.
C =O (ester)~160The carbonyl carbon of the ester is expected in the typical range for ester carbonyls.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must completely dissolve the sample without reacting with it.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectra (¹H, ¹³C) shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the ester carbonyl group.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2980-3000MediumC-H stretch (aliphatic)Corresponds to the C-H bonds of the ethyl and chloromethyl groups.
~1735-1750StrongC=O stretch (ester)This will be the most intense band in the spectrum. The position is typical for an aliphatic ester. Conjugation with the isoxazole ring may shift this to the lower end of the range.
~1600MediumC=N stretch (isoxazole)Characteristic stretching vibration of the isoxazole ring.
~1450MediumC=C stretch (isoxazole)Another characteristic stretching vibration of the isoxazole ring.
~1250StrongC-O stretch (ester)The C-O single bond stretch of the ester group is also expected to be a strong absorption.
~700-800Medium-StrongC-Cl stretchThe carbon-chlorine bond stretch typically appears in this region.
Experimental Protocol for IR Spectroscopy

For a liquid sample, the "neat" thin-film method is most common and straightforward.

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.

  • Place one or two drops of the liquid sample onto the center of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone or dichloromethane) and return them to a desiccator for storage.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition place_sample Place 1-2 drops on Salt Plate sandwich Create Thin Film with Second Plate place_sample->sandwich place_holder Place in Spectrometer sandwich->place_holder bg_scan Acquire Background place_holder->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan

Caption: Workflow for liquid sample IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of compound, as it typically results in minimal fragmentation and a clear molecular ion peak.

Predicted Mass Spectrum Data (ESI)
m/zIonRationale
189.02/191.02[M]⁺The molecular ion peak. The presence of a second peak at M+2 with roughly one-third the intensity is a characteristic isotopic signature of a molecule containing one chlorine atom.
190.03/192.03[M+H]⁺The protonated molecular ion, which is often the base peak in positive-ion ESI. The chlorine isotope pattern will be preserved.
212.01/214.01[M+Na]⁺An adduct with sodium ions, which are often present as trace impurities. The chlorine isotope pattern will be preserved.

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of isoxazoles often involves cleavage of the weak N-O bond. Potential fragmentation pathways for this compound could include the loss of the ethyl group, the ethoxy group, or the chloromethyl radical.

Experimental Protocol for ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.

  • Desolvation: A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratios are determined.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Prepare Dilute Solution infuse Infuse into ESI Source dissolve->infuse ionize Ionize (High Voltage) infuse->ionize desolvate Desolvate (Drying Gas) ionize->desolvate analyze Mass Analysis desolvate->analyze

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound, along with standardized protocols for data acquisition. By understanding the expected spectral features and the reasoning behind them, researchers and drug development professionals can more confidently identify and characterize this and related isoxazole derivatives, accelerating their research and development efforts. The principles and comparative data cited herein offer a robust framework for the spectroscopic analysis of novel chemical entities.

References

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • Preparing an NMR sample. (n.d.). University of York. Retrieved from [Link]

  • IR Spectroscopy of Liquids. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]

  • Infrared Spectra of Pure Liquids. (n.d.). Retrieved from [Link]

  • 4.Describe

The Chloromethylisoxazole Moiety: A Technical Guide to Chemical Properties and Reactivity for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chloromethylisoxazole Core

In the landscape of modern medicinal chemistry, the isoxazole ring stands as a privileged scaffold, integral to the structure of numerous approved therapeutics.[1][2] Its value lies in a unique combination of metabolic stability, hydrogen bonding capability, and a geometrically defined structure that allows for precise interaction with biological targets. When this stable heterocycle is appended with a chloromethyl group, it transforms into a highly versatile and reactive building block—the chloromethylisoxazole moiety. This functional group serves as a potent electrophilic handle, enabling chemists to forge new covalent bonds with remarkable efficiency and predictability.

This guide provides an in-depth exploration of the chemical properties and reactivity of the chloromethylisoxazole core. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings that govern its behavior, explain the causal relationships behind common experimental choices, and provide field-proven protocols for its application. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate for the construction of complex molecular architectures.

Physicochemical Landscape and Electronic Profile

The reactivity of the chloromethylisoxazole moiety is not merely a function of the chloromethyl group alone; it is a synergistic outcome of its interplay with the isoxazole ring.

  • The Isoxazole Ring: As a five-membered aromatic heterocycle, the isoxazole ring is electron-rich.[3] However, the presence of the electronegative oxygen and nitrogen atoms creates a distinct electronic environment. The ring exerts a net electron-withdrawing effect, which is crucial for activating the attached chloromethyl group. This inductive pull enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.

  • The Chloromethyl Group (-CH₂Cl): This group is a classic electrophilic center. The carbon-chlorine bond is polarized towards the highly electronegative chlorine atom, creating a partial positive charge (δ+) on the carbon. This makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[4]

The combination of these features results in a molecule that is analogous to a benzyl chloride, but with the reactivity modulated by the heterocyclic system. The isoxazole ring provides a stable, drug-like core while simultaneously "activating" the chloromethyl group for predictable synthetic transformations.

The Cornerstone of Reactivity: The SN2 Reaction

The primary and most synthetically valuable reaction of the chloromethylisoxazole moiety is the SN2 reaction. This pathway involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic methylene carbon as the chloride leaving group departs.[5]

Caption: General mechanism of the SN2 reaction at the chloromethylisoxazole core.

This reactivity profile makes the moiety an exceptional tool for linking the isoxazole core to other molecular fragments via heteroatom nucleophiles (O, N, S) or carbon-based nucleophiles.

Reactivity with Oxygen Nucleophiles

The formation of ether linkages is a common and robust transformation. Phenoxides, generated from phenols and a mild base, are excellent nucleophiles for this reaction.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred. These solvents are highly effective at solvating the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the anionic nucleophile (e.g., the phenoxide).[6][7][8] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the SN2 reaction rate.[7]

  • Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice.[9][10][11][12] It is strong enough to deprotonate the phenol to form the reactive phenoxide but is not nucleophilic itself, preventing unwanted side reactions. It is also easily removed by filtration after the reaction. Using a stronger, soluble base like sodium hydroxide could lead to competitive hydrolysis of the chloromethyl group or promote ring-opening of the isoxazole.

Reactivity with Nitrogen and Sulfur Nucleophiles

The chloromethylisoxazole core reacts readily with a variety of nitrogen (amines, azides) and sulfur (thiols) nucleophiles. These reactions are fundamental in drug development for introducing functionalities that can engage in hydrogen bonding or form critical salt bridges with protein targets. The principles governing solvent and base choice are analogous to those for oxygen nucleophiles. Mild, non-nucleophilic bases are used to deprotonate the nucleophile or to act as an acid scavenger for the HCl generated when using neutral amine nucleophiles.

Comparative Reactivity

The reactivity of the chloromethyl group on an isoxazole ring is comparable to that of benzyl chloride, a well-studied electrophile. The π-system of the isoxazole ring helps to stabilize the SN2 transition state, much like the phenyl ring in benzyl chloride. However, the specific electronic nature of the heterocycle provides a distinct reactivity profile. For instance, studies comparing isoxazoles to isothiazoles have shown that the 3-(chloromethyl)-5-phenylisoxazole is less reactive in alkylation reactions than its 4,5-dichloro-3-chloromethylisothiazole counterpart, suggesting a more electron-donating character of the isoxazole ring in this context.[7][9]

Stability and Reactivity of the Isoxazole Ring

While the chloromethyl group is the primary site of reactivity, the isoxazole ring itself can participate in reactions, particularly under forcing conditions. Understanding the ring's stability is crucial for planning multi-step syntheses.

  • General Stability: 3,5-disubstituted isoxazole derivatives are generally quite stable to a wide range of oxidizing agents, acids, and bases.

  • Base-Catalyzed Ring Opening: The isoxazole ring can be susceptible to cleavage under basic conditions. This lability is highly dependent on substitution and pH. For example, the anti-inflammatory drug Leflunomide, which has an unsubstituted C3 position, undergoes ring opening. Studies have shown that the presence of a proton at the C3 position is essential for this specific cleavage mechanism, which proceeds via deprotonation. Isoxazoles lacking a C3 proton are significantly more stable.

  • Reductive Cleavage: The weak N-O bond is the Achilles' heel of the isoxazole ring. It is susceptible to cleavage under reductive conditions, most commonly via catalytic hydrogenation. This reaction opens the ring to form a β-amino enone, a valuable synthetic intermediate in its own right.

  • Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to form oxazoles. The efficiency and outcome of this photoisomerization are highly dependent on the substituents on the isoxazole ring.[3]

Field-Proven Experimental Protocols

The following protocols are representative of the key transformations involving the chloromethylisoxazole moiety, designed to be self-validating through in-process controls and thorough characterization.

Workflow Start Starting Materials (Aldoxime, Dichloropropene) Synth Synthesis of 3-Aryl-5-(chloromethyl)isoxazole Start->Synth Purify1 Purification (Column Chromatography) Synth->Purify1 Crude Product Char1 Characterization (NMR, MS) Purify1->Char1 Pure Intermediate React SN2 Reaction with Nucleophile (e.g., 4-Fluorophenol, K₂CO₃, DMF) Char1->React Verified Starting Material Monitor Reaction Monitoring (TLC) React->Monitor Workup Aqueous Workup & Extraction React->Workup Reaction Quenched Monitor->React Check for completion Purify2 Final Purification (Recrystallization/Chromatography) Workup->Purify2 End Final Product Characterization (NMR, MS, mp) Purify2->End Pure Final Product

Caption: A validated experimental workflow for the synthesis and reaction of a chloromethylisoxazole.

Protocol 1: Synthesis of 3-Phenyl-5-(chloromethyl)isoxazole

This protocol describes a robust one-pot synthesis from a commercially available aldoxime.

  • Reaction: 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from benzaldoxime) with 2,3-dichloro-1-propene.

  • Reagents & Materials:

    • Benzaldoxime (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • 2,3-dichloro-1-propene (serves as reagent and solvent)

    • Triethylamine (Et₃N) (1.1 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of benzaldoxime in DCM, add NCS portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

    • Add 2,3-dichloro-1-propene to the mixture.

    • Slowly add triethylamine dropwise via a syringe, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove triethylammonium chloride.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound as a solid.

  • Characterization (Expected):

    • ¹H NMR (400 MHz, CDCl₃): δ ~7.85 (m, 2H, Ar-H), ~7.50 (m, 3H, Ar-H), ~6.60 (s, 1H, isoxazole C4-H), ~4.75 (s, 2H, -CH₂Cl).

    • ¹³C NMR (100 MHz, CDCl₃): δ ~172.0 (C5), ~162.5 (C3), ~130.5, ~129.0, ~127.0, ~128.5 (Aromatic C), ~102.0 (C4), ~37.0 (-CH₂Cl).

Protocol 2: SN2 Reaction with 4-Fluorophenol

This protocol details the synthesis of 5-((4-fluorophenoxy)methyl)-3-phenylisoxazole, a common step in building more complex drug-like molecules.

  • Reaction: Williamson ether synthesis.

  • Reagents & Materials:

    • 3-Phenyl-5-(chloromethyl)isoxazole (1.0 eq)

    • 4-Fluorophenol (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add 3-phenyl-5-(chloromethyl)isoxazole, 4-fluorophenol, and anhydrous K₂CO₃.

    • Add anhydrous DMF and stir the suspension at 60-70 °C.

    • Monitor the reaction by TLC until the starting chloromethylisoxazole is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude solid from ethanol or purify by column chromatography to yield the pure product.

  • Characterization (Expected):

    • ¹H NMR (400 MHz, CDCl₃): δ ~7.85 (m, 2H, Ar-H), ~7.50 (m, 3H, Ar-H), ~7.00 (m, 4H, Ar-H of fluorophenoxy), ~6.70 (s, 1H, isoxazole C4-H), ~5.20 (s, 2H, -CH₂O-).

    • ¹³C NMR (100 MHz, CDCl₃): δ ~169.0 (C5), ~163.0 (C3), ~159.0 (d, J≈240 Hz, C-F), ~154.0 (Ar C-O), ~130.5, ~129.0, ~127.0, ~128.5 (Aromatic C), ~116.0 (d, J≈23 Hz, Ar C-H ortho to F), ~115.5 (d, J≈8 Hz, Ar C-H meta to F), ~103.0 (C4), ~63.0 (-CH₂O-).

Quantitative Data Summary

The following table summarizes typical reaction conditions for the nucleophilic substitution on a 3-aryl-5-chloromethylisoxazole. Actual yields are substrate-dependent and require optimization.

Nucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃DMF60-804-875-90
ThiophenolK₂CO₃ACNRT-502-680-95
MorpholineEt₃NDCMRT6-1270-85
Sodium AzideNaN₃DMF/H₂O503-5>90

Conclusion

The chloromethylisoxazole moiety is a cornerstone electrophile in synthetic and medicinal chemistry. Its reactivity is dominated by the robust and predictable SN2 pathway, allowing for the facile construction of diverse molecular libraries. The isoxazole core provides a stable, drug-like anchor, while the chloromethyl group serves as a versatile linchpin for molecular elaboration. A thorough understanding of both the reactivity of the side chain and the stability limits of the heterocyclic ring enables chemists to strategically design and execute complex synthetic routes. The protocols and principles outlined in this guide provide a solid foundation for leveraging this powerful building block in the pursuit of novel therapeutic agents.

References

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An In-depth Technical Guide to Ethyl 3-(chloromethyl)isoxazole-5-carboxylate (CAS 1141427-74-8): Properties, Safety, and Application in the Synthesis of the Wip1 Phosphatase Inhibitor GSK2830371

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, with CAS number 1141427-74-8, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. While not an active pharmaceutical ingredient itself, its significance lies in its role as a key intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical properties, safety data, and, most notably, its application in the synthesis of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). Understanding the characteristics and handling of this intermediate is crucial for researchers engaged in the development of novel cancer therapeutics and other areas of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1141427-74-8[1]
Molecular Formula C₇H₈ClNO₃[2][3]
Molecular Weight 189.60 g/mol [2]
Appearance Not explicitly stated, likely a solid or oil
SMILES CCOC(=O)C1=CC(CCl)=NO1[1][3]
InChI InChI=1S/C7H8ClNO3/c1-2-12-7(11)6-3-5(4-8)9-13-6/h3H,2,4H2,1H3[3]
Purity Typically ≥95%[1]
Storage Conditions 2-8°C[1]

Synthesis of this compound

The synthesis of the isoxazole ring is a cornerstone of heterocyclic chemistry, with the 1,3-dipolar cycloaddition reaction being a primary and versatile method. This approach generally involves the reaction of a nitrile oxide with an alkyne. For this compound, a plausible synthetic route, based on established isoxazole synthesis principles, is the cycloaddition of a nitrile oxide generated from a chloro-substituted oxime with an ethyl propiolate. The regioselectivity of this reaction is crucial for obtaining the desired 3,5-disubstituted isoxazole.

Diagram: General Synthesis Pathway for 3,5-Disubstituted Isoxazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Chloroaldoxime Chloroaldoxime Cycloaddition 1,3-Dipolar Cycloaddition Chloroaldoxime->Cycloaddition Nitrile Oxide (in situ generation) EthylPropiolate Ethyl Propiolate EthylPropiolate->Cycloaddition Isoxazole This compound Cycloaddition->Isoxazole Regioselective Ring Formation

Caption: General synthetic approach via 1,3-dipolar cycloaddition.

Role as a Key Intermediate in the Synthesis of GSK2830371

The primary interest in this compound for drug development professionals stems from its utility as a precursor to GSK2830371. GSK2830371 is a highly selective, orally active, allosteric inhibitor of Wip1 phosphatase with an IC50 of 6 nM.[4] The synthesis of GSK2830371 involves a multi-step process where the isoxazole core of this compound is elaborated to form a more complex thiophene-based structure. While the exact, publicly detailed step-by-step synthesis from this specific isoxazole is proprietary, the general synthetic strategy involves the transformation of the chloromethyl and ester functionalities of the isoxazole into key components of the final GSK2830371 molecule.

The causality behind using this specific isoxazole derivative likely lies in the predictable reactivity of its functional groups. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of the aminopyridine moiety of GSK2830371. The ethyl ester can be hydrolyzed and converted into an amide, forming the central carboxamide linkage in the final product.

Mechanism of Action of the Target Molecule: GSK2830371 and the Wip1-p53 Signaling Pathway

To appreciate the significance of synthesizing GSK2830371, it is essential to understand its mechanism of action. Wip1 phosphatase is a negative regulator of the p53 tumor suppressor pathway and the DNA damage response (DDR). In many cancers, the gene encoding Wip1, PPM1D, is amplified, leading to overexpression of the phosphatase. This, in turn, suppresses the p53-mediated apoptosis and cell cycle arrest that would normally be triggered by cellular stress and DNA damage, thereby promoting tumor growth.

GSK2830371 acts as an allosteric inhibitor of Wip1. By binding to a site distinct from the active site, it induces a conformational change that inactivates the enzyme. This inhibition of Wip1 leads to the increased phosphorylation of its substrates, including p53 at Ser15, Chk2 at Thr68, and H2AX at Ser139.[4] The increased phosphorylation of these key proteins reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Diagram: The Wip1-p53 Signaling Pathway and Inhibition by GSK2830371

G cluster_pathway Wip1-p53 Signaling Pathway DNA_Damage DNA Damage ATM_Chk2 ATM/Chk2 Kinases DNA_Damage->ATM_Chk2 activates p53 p53 ATM_Chk2->p53 phosphorylates (activates) Wip1 Wip1 Phosphatase p53->Wip1 induces expression (negative feedback) Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p53->Cell_Cycle_Arrest induces MDM2 MDM2 p53->MDM2 induces expression Wip1->ATM_Chk2 dephosphorylates (inactivates) Wip1->p53 dephosphorylates (inactivates) MDM2->p53 promotes degradation GSK2830371 GSK2830371 GSK2830371->Wip1 allosterically inhibits

Caption: Inhibition of Wip1 by GSK2830371 reactivates the p53 pathway.

Safety Data and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. The available safety data sheets (SDS) indicate that the compound is an irritant and may be harmful if inhaled or ingested.[2]

Hazard Identification:

  • GHS Pictogram: Warning[2]

  • Hazard Statements: Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[2]

  • Precautionary Statements: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. Wear protective safety goggles, chemical-resistant gloves, and protective clothing.[2]

First Aid Measures:

  • Skin Contact: Wash immediately with plenty of water and non-abrasive soap.[2]

  • Eye Contact: Rinse immediately with plenty of clean, running water for at least 15 minutes, keeping eyes open. Seek medical attention.[2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures:

  • Extinguishing Media: Carbon dioxide, dry chemical powder, alcohol or polymer foam.[2]

  • Hazardous Decomposition Products: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[2]

Storage and Handling:

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Recommended storage temperature is 2-8°C.[1][2]

  • Handling: Avoid prolonged exposure. Use caution when handling. Have a safety shower and eye wash station available.[2]

Experimental Protocols

While a detailed, validated protocol for the synthesis of GSK2830371 from this compound is not publicly available, a general workflow can be conceptualized based on standard organic synthesis techniques. This hypothetical workflow serves as a guide for researchers in designing their synthetic strategies.

Diagram: Conceptual Experimental Workflow for the Synthesis of a Wip1 Inhibitor

G Start Start: This compound Step1 Step 1: Nucleophilic Substitution - React with aminopyridine derivative Start->Step1 Intermediate1 Intermediate A: Isoxazole with aminopyridine side chain Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis - Convert ethyl ester to carboxylic acid Intermediate1->Step2 Intermediate2 Intermediate B: Isoxazole-5-carboxylic acid derivative Step2->Intermediate2 Step3 Step 3: Amide Coupling - Couple with thiophene-amine fragment Intermediate2->Step3 Product Final Product: GSK2830371 analog Step3->Product Purification Purification and Characterization (HPLC, NMR, MS) Product->Purification

Caption: A conceptual workflow for synthesizing a Wip1 inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate, whose importance is underscored by its role in the synthesis of advanced therapeutic candidates like GSK2830371. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for researchers in the field of drug discovery and development. The ability to leverage such building blocks is critical in the ongoing effort to develop novel and effective treatments for diseases such as cancer, where targeting pathways like the Wip1-p53 axis holds significant promise.

References

  • PubChemLite. This compound (C7H8ClNO3). [Link]

  • Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-391. [Link]

  • Lu, X., et al. (2008). The type 2C phosphatase Wip1: An oncogenic regulator of tumor suppressor and DNA damage response pathways. Cancer and Metastasis Reviews, 27(2), 123-135. [Link]

  • Le, T. T., & Ghadiri, M. R. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic letters, 14(24), 6298–6301. [Link]

  • Wu, C. E., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(25), 6401. [Link]

  • ResearchGate. The p53-Mdm2 autoregulatory loop and the contribution of Wip1 to p53... [Link]

  • Bulavin, D. V., et al. (2012). Wip1 phosphatase: between p53 and MAPK kinases pathways. Oncotarget, 3(1), 73-80. [Link]

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Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Isoxazole-5-carboxylates via 1,3-Dipolar Cycloaddition

The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a highly sought-after component in the design of therapeutic agents. Molecules incorporating the isoxazole scaffold exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] Specifically, isoxazole-5-carboxylates are versatile intermediates, providing a synthetic handle for further molecular elaboration, making them invaluable building blocks in the synthesis of complex pharmaceutical compounds.[5]

This guide provides a detailed examination of the core synthetic route to isoxazole-5-carboxylates: the 1,3-dipolar cycloaddition of nitrile oxides with electron-deficient alkynes. We will delve into the reaction mechanism, the critical aspects of regioselectivity, and a field-proven experimental protocol, offering insights grounded in established chemical principles for researchers and professionals in organic synthesis and drug discovery.

The Core Reaction: A Concerted [3+2] Cycloaddition Mechanism

The synthesis of the isoxazole ring is most elegantly achieved through a [3+2] cycloaddition reaction, a type of pericyclic reaction between a 1,3-dipole and a dipolarophile.[6] In this specific synthesis, the 1,3-dipole is a nitrile oxide , and the dipolarophile is an alkyne bearing an electron-withdrawing carboxylate group, such as ethyl propiolate .

The reaction proceeds in a concerted fashion, meaning bond formation occurs simultaneously in a single transition state, without the formation of a discrete intermediate.[7] This process involves the overlap of the π-electron systems of the two reactants, leading to the formation of a five-membered heterocyclic ring.[8]

Figure 1: The concerted [3+2] cycloaddition pathway. (Within 100 characters)

This reaction's efficiency and selectivity are best understood through the lens of Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7][9] For the reaction between a typical nitrile oxide and an electron-deficient alkyne like ethyl propiolate, the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne.[10][11]

The Unstable Dipole: In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[12] Consequently, they are almost always generated in situ and trapped immediately by the dipolarophile present in the reaction mixture. The most common and reliable method for generating nitrile oxides is the dehydrohalogenation of hydroxamoyl halides, which are themselves formed from the halogenation of aldoximes.

A convenient one-pot approach involves the direct oxidation of an aldoxime in the presence of the alkyne. Common reagents for this transformation include mild oxidants like sodium hypochlorite (NaOCl, household bleach) or N-Chlorosuccinimide (NCS).[2][13]

Figure 2: In situ generation of a nitrile oxide from an aldoxime. (Within 100 characters)

The choice of oxidant and base is crucial. For instance, using NCS with a mild base like triethylamine (Et₃N) is a common laboratory method. Alternatively, a biphasic system using aqueous bleach and an organic solvent like dichloromethane (DCM) provides a cost-effective and efficient route.[13]

Controlling the Outcome: Regioselectivity Explained

When an unsymmetrical alkyne like ethyl propiolate reacts with a nitrile oxide, two regioisomeric products are possible: the 3,5-disubstituted isoxazole (with the carboxylate at the 5-position) and the 3,4-disubstituted isomer. Experimentally, the formation of the 3,5-disubstituted regioisomer is overwhelmingly favored.[10]

This high regioselectivity is a direct consequence of electronic effects dictated by FMO theory. The largest coefficient of the nitrile oxide's HOMO is on the oxygen atom, while the largest coefficient of the ethyl propiolate's LUMO is on the carbon atom distal to the ester group (the C-5 position in the final product). The reaction proceeds through the transition state that allows for the most favorable orbital overlap between these two positions, leading selectively to the 3,5-isomer.

Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Reactants R-C≡N⁺-O⁻ + H-C≡C-COOEt TS_Favored Favorable Transition State (HOMO-LUMO overlap) Reactants->TS_Favored TS_Disfavored Unfavorable Transition State (Poor orbital overlap) Reactants->TS_Disfavored Prod_Major 3,5-disubstituted Isoxazole (Carboxylate at C5) Major Product TS_Favored->Prod_Major Prod_Minor 3,4-disubstituted Isoxazole (Carboxylate at C4) Minor Product TS_Disfavored->Prod_Minor

Figure 3: Favorable vs. unfavorable transition states for regioselectivity. (Within 100 characters)

Field-Proven Experimental Protocol: One-Pot Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate

This protocol describes a reliable, one-pot procedure adapted from established methodologies for the synthesis of the target compound from benzaldehyde.[2][10]

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl propiolate

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step 1: Synthesis of Benzaldehyde Oxime (Precursor)

  • Causality: The first step is the reliable formation of the aldoxime precursor.

  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water (3:1 v/v).

  • Add sodium acetate (1.2 eq) to the solution and stir at room temperature for 1-2 hours. The acetate acts as a base to free the hydroxylamine.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield benzaldehyde oxime, which can often be used in the next step without further purification.

Step 2: One-Pot In Situ Nitrile Oxide Generation and [3+2] Cycloaddition

  • Causality: This one-pot procedure ensures the highly reactive nitrile oxide is generated and immediately trapped by the alkyne, maximizing yield and minimizing side-product formation.

  • Dissolve the crude benzaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in DCM in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath. This is critical to control the reaction rate and prevent nitrile oxide dimerization.[12]

  • In a separate flask, dissolve NCS (1.1 eq) in DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes.

  • After the NCS addition is complete, add triethylamine (1.1 eq) dropwise. The triethylamine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction progress by TLC until the starting materials are consumed.

Step 3: Work-up and Purification

  • Causality: A standard aqueous work-up removes water-soluble reagents and byproducts, followed by chromatographic purification to isolate the target compound.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure ethyl 3-phenylisoxazole-5-carboxylate.

Key Parameters Influencing Reaction Success

The yield and purity of the final product are highly dependent on several experimental variables. The following table summarizes key factors and their impact on the reaction.

ParameterInfluence on ReactionField-Proven Insights & Rationale
Solvent Affects reaction rate and regioselectivity.[10]Dichloromethane (DCM) is a common choice for its inertness and ability to dissolve reactants. More polar solvents can sometimes alter the ratio of regioisomers.[7][10]
Oxidant Determines the efficiency of nitrile oxide generation.N-Chlorosuccinimide (NCS) is effective and easy to handle. Aqueous bleach (NaOCl) is a cheaper, greener alternative but requires a biphasic system.[2][13]
Base Crucial for the dehydrohalogenation step.Triethylamine (Et₃N) is a standard organic base. Pyridine can also be used. The choice of base can be critical for substrate compatibility.
Temperature Controls the rate of side reactions.Initial cooling to 0°C is essential to prevent the dimerization of the nitrile oxide intermediate. Allowing the reaction to proceed at room temperature is usually sufficient for the cycloaddition.[12]
Stoichiometry Impacts yield and purification.A slight excess of the dipolarophile (ethyl propiolate) is often used to ensure complete trapping of the transient nitrile oxide.

Conclusion

The 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and an electron-deficient alkyne is a robust, reliable, and highly regioselective method for the synthesis of isoxazole-5-carboxylates. A thorough understanding of the concerted mechanism, the factors governing regioselectivity via FMO theory, and the practical necessity of in situ dipole generation is paramount for success. The protocol and insights provided herein offer a comprehensive framework for researchers to confidently apply this powerful transformation in the development of novel molecules for the pharmaceutical and agrochemical industries.

References

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Stability of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role in numerous pharmacologically active compounds.[1] Its perceived stability, however, is nuanced and highly dependent on the molecular environment, including pH, temperature, and the nature of its substituents. This guide provides an in-depth analysis of the stability of a specific, multifunctional isoxazole derivative: Ethyl 3-(chloromethyl)isoxazole-5-carboxylate. This molecule incorporates three distinct reactive centers: the isoxazole N-O bond, an ethyl ester, and a chloromethyl group. Understanding the chemical liabilities of each of these groups under acidic and basic conditions is paramount for anticipating degradation pathways, designing stable formulations, and developing robust analytical methods in a drug development context. This document will dissect the theoretical underpinnings of the molecule's reactivity, provide detailed, field-tested protocols for forced degradation studies, and offer a framework for interpreting the resulting data.

Molecular Architecture and Inherent Reactivities

The stability profile of this compound is dictated by the interplay of its three primary functional domains. A comprehensive analysis must consider each component's susceptibility to degradation.

  • The Isoxazole Core: As a five-membered aromatic heterocycle, the isoxazole ring is generally stable.[2] However, its defining feature is the N-O bond, which is inherently weak and represents the ring's "Achilles' heel."[1] This bond is susceptible to cleavage under various conditions, including reductive, photochemical, and, most relevant to this guide, base-catalyzed reactions.[3][4]

  • The C5-Ethyl Ester: The ester group is a well-characterized functional group known to undergo hydrolysis. This reaction can be catalyzed by either acid or base.[5] Under acidic conditions, the hydrolysis is a reversible equilibrium reaction.[6][7] In contrast, base-mediated hydrolysis, known as saponification, is irreversible and proceeds to completion, forming a carboxylate salt.[5][8]

  • The C3-Chloromethyl Group: This group is a potent electrophilic handle. The electron-withdrawing nature of the adjacent isoxazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic substitution (SN2) reactions.[9]

The following diagram illustrates the key functional groups and potential sites of reactivity on the molecule.

Acid_Hydrolysis start Ethyl Ester + H₃O⁺ step1 Protonation of Carbonyl Oxygen start->step1 + H₃O⁺ intermediate1 Activated Ester (Oxocarbenium ion) step1->intermediate1 step2 Nucleophilic Attack by H₂O intermediate1->step2 + H₂O intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 Proton Transfer intermediate2->step3 intermediate3 Protonated Tetrahedral Intermediate step3->intermediate3 step4 Elimination of Ethanol (Leaving Group) intermediate3->step4 - EtOH intermediate4 Protonated Carboxylic Acid step4->intermediate4 step5 Deprotonation intermediate4->step5 + H₂O end Carboxylic Acid + Ethanol + H₃O⁺ step5->end - H₃O⁺

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Degradation Pathways Under Basic Conditions

The stability profile under basic conditions (e.g., 0.1 M NaOH, elevated temperature) is significantly more complex. The molecule can be attacked at all three reactive sites, leading to a mixture of degradation products. The relative rates of these competing reactions determine the final product profile.

Pathway 1: Base-Promoted Ester Hydrolysis (Saponification)

This is often the most rapid degradation pathway. Unlike its acid-catalyzed counterpart, saponification is an irreversible process because the final step involves an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid, forming a highly stable carboxylate salt. [8][10] The key steps are:

  • Nucleophilic Addition: The hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon. [8]2. Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate with a negative charge on the oxygen.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as the leaving group.

  • Deprotonation: The ethoxide ion, being a strong base, immediately deprotonates the carboxylic acid to form ethanol and the resonance-stabilized carboxylate salt. [8]This final step drives the reaction to completion.

Base_Hydrolysis start Ethyl Ester + OH⁻ step1 Nucleophilic Attack by OH⁻ start->step1 intermediate1 Tetrahedral Intermediate step1->intermediate1 step2 Elimination of Ethoxide (EtO⁻) intermediate1->step2 step3 Irreversible Deprotonation step2->step3 intermediate2 Carboxylic Acid + EtO⁻ end Carboxylate Salt + Ethanol step3->end

Caption: Mechanism of base-promoted ester hydrolysis (saponification).

Pathway 2: Base-Mediated Isoxazole Ring Opening

The isoxazole ring becomes significantly more labile under basic conditions, especially at elevated temperatures. [1]Studies on the related drug Leflunomide have demonstrated that base-catalyzed ring opening is a critical degradation pathway, with the rate increasing dramatically with pH and temperature. [11]While the precise mechanism can vary, a plausible pathway for this substituted isoxazole involves nucleophilic attack by hydroxide on a ring carbon (likely C5, activated by the ester), followed by cleavage of the weak N-O bond.

Ring_Opening start Isoxazole Ring + OH⁻ step1 Nucleophilic attack at C5 start->step1 intermediate1 Anionic Intermediate step1->intermediate1 step2 N-O Bond Cleavage (Ring Opening) intermediate1->step2 end Ring-Opened Product (e.g., β-keto nitrile derivative) step2->end

Caption: A potential pathway for base-mediated isoxazole ring opening.

Pathway 3: Nucleophilic Substitution of the Chloromethyl Group

The chloromethyl group is an excellent substrate for SN2 reactions. The hydroxide ion can act as a nucleophile, displacing the chloride leaving group to form the corresponding 3-(hydroxymethyl)isoxazole derivative. This reaction will compete directly with ester hydrolysis and ring opening.

Experimental Design: A Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is essential. [12][13]This involves subjecting the molecule to harsh conditions to accelerate degradation, allowing for the rapid identification of potential degradation products and pathways. [14]

Core Objective & Workflow

The primary goal is to generate a degradation profile that validates the specificity of a stability-indicating analytical method, typically HPLC. [14][15]The workflow is a systematic process of stress, analysis, and interpretation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution of Compound acid Acidic (e.g., 0.1M HCl, 60°C) prep->acid base Basic (e.g., 0.1M NaOH, 60°C) prep->base oxidative Oxidative (e.g., 3% H₂O₂) prep->oxidative thermal Thermal (e.g., 80°C, solid/solution) prep->thermal photo Photolytic (ICH Q1B light exposure) prep->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling quench Quench Reaction (Neutralize) sampling->quench hplc Analyze by Stability-Indicating HPLC-UV/DAD quench->hplc lcms Identify Degradants by LC-MS hplc->lcms mass_balance Assess Mass Balance hplc->mass_balance pathway Propose Degradation Pathways lcms->pathway

Caption: General experimental workflow for a forced degradation study.

Protocol 1: Acidic Stress Testing

Causality: This protocol is designed to selectively promote acid-labile degradation, primarily ester hydrolysis, while minimizing other pathways. A moderately elevated temperature accelerates the reaction to occur within a practical timeframe.

  • Preparation: Prepare a stock solution of this compound in a suitable organic co-solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

  • Stress Initiation: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. This creates the stress sample. Prepare a control by mixing 1 mL of stock with 9 mL of purified water.

  • Incubation: Place the vials in a thermostatically controlled oven or water bath at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of base (e.g., 100 µL of 0.1 M NaOH) to stop the degradation. Dilute with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method.

Protocol 2: Basic Stress Testing

Causality: This protocol uses a strong base to induce all potential base-labile degradations. Performing the experiment at a controlled, moderate temperature allows for the observation of competing reaction kinetics. Starting at room temperature and gently warming if no degradation occurs is a common strategy.

  • Preparation: Prepare a 1 mg/mL stock solution as described in the acidic stress protocol.

  • Stress Initiation: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

  • Incubation: Keep the vial at room temperature (25°C) initially. If degradation is slow, the temperature can be increased to 40-60°C.

  • Time Points: Withdraw aliquots at shorter intervals initially due to potentially faster kinetics (e.g., 0, 1, 2, 4, and 8 hours).

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of acid (e.g., 100 µL of 0.1 M HCl). Dilute with mobile phase for analysis.

  • Analysis: Analyze the quenched samples by HPLC. Pay close attention to the formation of multiple degradation peaks, indicative of competing pathways.

Analytical Considerations
  • HPLC Method: A reverse-phase C18 column is typically a good starting point. The mobile phase should be optimized to achieve baseline separation between the parent peak and all degradation products. A gradient elution is often necessary.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is crucial. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity and help in identifying chromophorically similar structures.

  • Identification: For any significant degradation product, LC-MS is the preferred technique to obtain the molecular weight, which is the first step in structural elucidation. [16]

Data Interpretation and Presentation

The data from a forced degradation study should be presented clearly to allow for straightforward interpretation of the molecule's stability.

Quantitative Data Summary

The results are typically summarized in tables showing the percentage of the parent compound remaining and the area percentage of the major degradation products formed over time.

Table 1: Hypothetical Data from Acidic Stress (0.1 M HCl at 60°C)

Time (hours)Parent Compound (% Area)Degradant 1 (RRT ~0.8) (% Area)Mass Balance (%)
0100.00.0100.0
295.24.799.9
490.19.899.9
881.518.399.8
2462.337.599.8
RRT = Relative Retention Time. Degradant 1 is likely the carboxylic acid from ester hydrolysis.

Table 2: Hypothetical Data from Basic Stress (0.1 M NaOH at 40°C)

Time (hours)Parent Compound (% Area)Degradant 1 (RRT ~0.8) (% Area)Degradant 2 (RRT ~0.9) (% Area)Degradant 3 (RRT ~1.1) (% Area)Mass Balance (%)
0100.00.00.00.0100.0
185.610.12.11.999.7
272.419.83.93.599.6
451.935.56.85.599.7
828.755.29.16.899.8
Degradant 1 is likely the carboxylate. Degradant 2 could be the ring-opened product, and Degradant 3 could be the hydroxymethyl derivative.

Conclusion and Strategic Implications

The stability of this compound is a complex function of pH.

  • Under acidic conditions, the molecule exhibits predictable behavior, with the primary degradation pathway being the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The isoxazole core remains robust.

  • Under basic conditions, the molecule is significantly less stable and is susceptible to degradation at three different sites. A competitive reaction landscape exists between rapid, irreversible ester saponification, isoxazole ring cleavage, and nucleophilic substitution at the chloromethyl position.

For drug development professionals, these findings have critical implications. Formulation development must prioritize maintaining a neutral to slightly acidic pH to ensure stability. The analytical methods developed for quality control must be stability-indicating, capable of resolving the parent compound from a complex mixture of potential basic degradants. The insights gained from a well-designed forced degradation study, as outlined in this guide, are not merely a regulatory requirement but a fundamental component of robust and scientifically-sound pharmaceutical development.

References

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  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. [Link]

  • Galy, J., et al. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. [Link]

  • Reddy, T. R., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • Chem Help ASAP. (2019). Synthesis of isoxazoles. [Link]

  • Wikipedia. (n.d.). Isoxazole. [Link]

  • Qi, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Roy, D., & Alabugin, I. V. (2018). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. PMC - NIH. [Link]

  • Canny, M. D., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central. [Link]

  • ResearchGate. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

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The Solubility Profile of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of ethyl 3-(chloromethyl)isoxazole-5-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines a systematic approach to solubility determination, combining theoretical principles with a detailed, field-proven experimental protocol. The resulting solubility data is presented and interpreted, offering valuable insights for researchers, chemists, and formulation scientists in the drug development sector. The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5][6]. The successful progression of these promising compounds from laboratory synthesis to clinical application is critically dependent on their physicochemical properties, among which solubility plays a pivotal role.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a fundamental parameter that influences nearly every stage of drug development. From the initial synthesis and purification to the final formulation and bioavailability, solubility dictates the efficiency, feasibility, and ultimately, the success of a therapeutic agent. This compound, with its reactive chloromethyl group and ester functionality, is a versatile building block for creating diverse molecular architectures[7]. However, its effective utilization hinges on a comprehensive understanding of its behavior in different solvent systems.

This guide aims to provide a robust framework for evaluating the solubility of this compound. We will first explore the theoretical underpinnings that govern solubility, based on the molecular structure of this compound. Subsequently, a detailed, step-by-step experimental protocol for determining solubility is presented. The generated data is then systematically tabulated and analyzed to provide a clear and actionable solubility profile.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[8] This rule suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, presented in Figure 1, reveals several key features that influence its polarity and, by extension, its solubility.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of the target compound.

The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The isoxazole ring, with its nitrogen and oxygen heteroatoms, and the ethyl ester group (-COOEt) contribute to the molecule's polarity through dipole-dipole interactions and the potential for hydrogen bonding with protic solvents.

  • Non-Polar Moieties: The ethyl chain of the ester and the chloromethyl group (-CH2Cl) introduce non-polar character, favoring interactions with less polar solvents.

Based on this structure, we can anticipate a degree of solubility in a range of organic solvents. It is expected to be more soluble in moderately polar solvents that can engage in both hydrogen bonding and accommodate the non-polar regions of the molecule. Its solubility in highly polar protic solvents like water may be limited due to the presence of the non-polar hydrocarbon and chlorinated alkyl groups. Conversely, in highly non-polar solvents like hexane, solubility is also expected to be low due to the influence of the polar isoxazole and ester functionalities.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of this compound, a robust and reproducible experimental methodology is essential. The following protocol is based on the widely accepted equilibrium solubility method, which involves saturating a solvent with the solute and then quantifying the dissolved amount.

Materials and Equipment
  • This compound (purity >98%)

  • A selection of common organic solvents (HPLC grade) with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Methanol, Water)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

The experimental workflow for determining the solubility is depicted in the following diagram:

Solubility_Determination_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Sample_Processing Sample Processing cluster_Analysis Analysis A Weigh excess solute into vials B Add a known volume of solvent A->B Dispense C Seal vials and place in shaker B->C Secure D Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours C->D Incubate E Centrifuge to separate undissolved solid D->E Separate F Filter the supernatant E->F Clarify G Dilute the clear solution F->G Prepare for analysis H Analyze by HPLC G->H Inject I Quantify against a calibration curve H->I Calculate concentration

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Isoxazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, substituted isoxazole-5-carboxylates are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The three-dimensional arrangement of atoms and molecules within a crystal lattice dictates crucial physicochemical properties such as solubility, stability, and bioavailability, which are paramount in drug development.[4][5] This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning involved in the crystal structure analysis of this important class of compounds, from initial crystal growth to the final interpretation of supramolecular architecture. We will delve into the causality behind experimental choices, underscore the importance of self-validating protocols, and complement experimental data with computational insights.

The Critical Role of Crystal Structure in Drug Design

The precise three-dimensional structure of an Active Pharmaceutical Ingredient (API) is not merely an academic curiosity; it is a critical determinant of its behavior as a drug.[6] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining this arrangement, providing unambiguous data on bond lengths, angles, and the overall conformation of a molecule.[7][8] For substituted isoxazole-5-carboxylates, this information is vital for several reasons:

  • Structure-Activity Relationship (SAR): Understanding the exact spatial orientation of substituents on the isoxazole ring allows researchers to build robust SAR models.[9] This knowledge guides the rational design of more potent and selective analogues.

  • Polymorphism: A single compound can often crystallize in multiple forms, known as polymorphs, each with a unique crystal lattice.[10] These different forms can exhibit dramatic differences in solubility and dissolution rate, directly impacting the drug's bioavailability and therapeutic efficacy.[11][12] Identifying and characterizing all potential polymorphs early in development is a crucial risk-mitigation strategy to avoid late-stage failures.[6]

  • Intellectual Property: Novel crystalline forms of an API can be patented, providing a crucial layer of intellectual property protection.[4]

The Crystallographic Workflow: From Synthesis to Structure

The journey from a newly synthesized isoxazole-5-carboxylate powder to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Analysis & Validation Synthesis Compound Synthesis Purification Chromatography/Recrystallization Synthesis->Purification Key: High Purity Crystal_Growth Growing Diffraction-Quality Crystals Purification->Crystal_Growth Key: High Purity Crystal_Selection Microscopic Examination Crystal_Growth->Crystal_Selection Diffractometer Mounting Cryo-loop Crystal_Selection->Mounting Diffractometer Data_Collection X-Ray Diffraction Mounting->Data_Collection Diffractometer Data_Processing Indexing & Integration Data_Collection->Data_Processing Phase Problem Structure_Solution Solving the Structure Data_Processing->Structure_Solution Phase Problem Structure_Refinement Model Optimization Structure_Solution->Structure_Refinement Iterative Process Analysis Geometric & Supramolecular Analysis Structure_Refinement->Analysis checkCIF Validation Data Integrity Check Analysis->Validation checkCIF Deposition Public Database Archival Validation->Deposition e.g., CCDC

Caption: The comprehensive workflow for crystal structure analysis.

Protocol: Growing Diffraction-Quality Crystals

The success of a single-crystal X-ray diffraction experiment hinges on obtaining a high-quality crystal. This is often the most challenging and empirical step. The goal is to encourage molecules to arrange themselves slowly and methodically into a highly ordered lattice.[5]

Materials:

  • Substituted isoxazole-5-carboxylate (≥99% purity)

  • HPLC-grade solvents (e.g., acetone, ethanol, dichloromethane, hexane)

  • Small glass vials (1-2 drams)

  • Microscope slides

Method 1: Slow Evaporation (Field-Proven Choice for Moderately Soluble Compounds)

  • Dissolution: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone) in a clean vial. The solution should be saturated or near-saturated.

    • Causality: Using a minimal volume ensures that saturation is reached quickly as the solvent evaporates, promoting nucleation.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug into a clean vial to remove potential nucleation sites that could lead to a shower of tiny, unusable crystals.

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow solvent evaporation.

    • Causality: A slow evaporation rate is critical. Rapid evaporation leads to rapid precipitation and the formation of polycrystalline powder rather than single crystals.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Check the vial daily under a microscope. Crystals can form within a day to several weeks.

Method 2: Vapor Diffusion (Effective for Highly Soluble or Delicate Compounds)

  • Inner Vial: Prepare a concentrated solution of your compound in a solvent in which it is highly soluble (e.g., dichloromethane) in a small, open vial.

  • Outer Jar: Place this inner vial inside a larger, sealable jar. Add a larger volume of a second solvent (the "anti-solvent," e.g., hexane) to the outer jar. The compound should be poorly soluble in this anti-solvent.

  • Sealing and Diffusion: Seal the outer jar. The more volatile solvent from the inner vial will slowly diffuse into the outer jar's atmosphere, while the vapor of the less volatile anti-solvent will diffuse into the inner vial.

    • Causality: This gradual change in the solvent composition of the inner vial slowly reduces the solubility of the compound, driving controlled crystallization.

Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is identified, it is mounted on a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The instrument directs a focused beam of monochromatic X-rays onto the crystal.[13] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[7] A detector collects the positions and intensities of these diffracted spots, creating a unique diffraction pattern.

Software is then used to:

  • Index the pattern: Determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system.

  • Integrate the data: Measure the intensity of each diffraction spot.

  • Apply corrections: Account for experimental factors like absorption.

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography: while the intensities of the diffracted spots are measured, their phase information is lost.[14] Modern software uses powerful algorithms (e.g., direct methods or Patterson functions) to solve this phase problem and generate an initial electron density map.

This initial map reveals the positions of the atoms. A molecular model is then built into this map. The process of refinement is an iterative cycle where the atomic positions and their displacement parameters (describing their thermal vibration) are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by metrics like the R-factor (R1), which should ideally be below 5% for high-quality small-molecule structures.

Self-Validating Protocol: The Role of checkCIF

Trustworthiness in crystallographic reporting is paramount. Before publication or deposition, the final Crystallographic Information File (CIF) must be validated. The International Union of Crystallography (IUCr) provides the free online checkCIF service.[15] This tool runs hundreds of checks on the geometric and crystallographic data, flagging potential errors, inconsistencies, or unusual features as ALERTS.[16][17] Addressing these ALERTS is a critical part of the self-validation process, ensuring the structural model is chemically and crystallographically sound.[18]

Interpreting the Structure: From Molecular Geometry to Supramolecular Packing

A solved crystal structure is a rich source of chemical information. The analysis goes beyond simply looking at the molecule's conformation.

Molecular Conformation and Geometry

The first step is to analyze the intramolecular features:

  • Bond Lengths and Angles: Are they within expected ranges? Deviations can indicate strain or unusual electronic effects from substituents.

  • Torsion Angles: These define the conformation of flexible parts of the molecule, such as the orientation of a phenyl ring relative to the isoxazole core.

Intermolecular Interactions and Crystal Packing

Molecules do not exist in isolation in a crystal; they are held together by a network of non-covalent interactions.[19][20] Understanding these interactions is key to understanding the crystal's stability and properties. For substituted isoxazole-5-carboxylates, key interactions to look for include:

  • Hydrogen Bonds: The carboxylate group is a potent hydrogen bond donor and acceptor. The isoxazole nitrogen and oxygen atoms can also act as acceptors.

  • π-π Stacking: Aromatic rings (both the isoxazole and any phenyl substituents) can stack on top of each other, contributing to packing stability.

  • Halogen Bonds: If halogen substituents are present, they can act as electrophilic regions, forming attractive interactions with nucleophiles like oxygen or nitrogen atoms.

G cluster_interactions Key Intermolecular Interactions cluster_properties Resulting Crystal Properties HB Hydrogen Bond (O-H···N, N-H···O) Stability Thermodynamic Stability HB->Stability Solubility Solubility & Dissolution HB->Solubility PiPi π-π Stacking (Aromatic Ring Overlap) PiPi->Stability Morphology Crystal Habit/Shape PiPi->Morphology Halogen Halogen Bond (C-X···O/N, X=Cl, Br, I) Halogen->Stability Halogen->Morphology VDW van der Waals Forces (General Packing) VDW->Stability Mechanical Mechanical Properties VDW->Mechanical

Caption: Influence of intermolecular forces on crystal properties.

Data Presentation: Comparative Analysis

Summarizing crystallographic data in a table is essential for comparing different substituted analogues.

ParameterCompound 1 (R=H)Compound 2 (R=4-Cl)Compound 3 (R=4-NO2)
FormulaC4H3NO3C4H2ClNO3C4H2N2O5
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/cPca2₁P2₁/n
a (Å)8.5412.877.98
b (Å)5.436.2110.11
c (Å)10.1215.348.45
β (°)98.790102.3
V (ų)462.11225.8666.2
Z484
Final R1 [I > 2σ(I)]0.0350.0410.038
Dominant InteractionH-bond dimerH-bond + Halogen bondH-bond + π-π stacking

This is a representative table; actual data would be sourced from crystallographic databases or new experiments.

The Synergy of Computation and Experiment

While SCXRD provides the ground truth for a crystal structure, computational methods are powerful tools for complementing and rationalizing experimental findings. Crystal Structure Prediction (CSP) is a field that aims to predict the crystal structures of a molecule from its chemical diagram alone.[21][22]

Applications in Isoxazole-5-Carboxylate Research:

  • De-risking Polymorphism: CSP can generate a landscape of energetically plausible crystal packings.[6][23] If the experimentally found form is not the calculated global energy minimum, it signals a high risk of a more stable, undiscovered polymorph appearing later.[4]

  • Rationalizing Observed Structures: Quantum chemical calculations (like Density Functional Theory, DFT) can be used to calculate the energies of the different intermolecular interactions observed in the crystal, providing a quantitative understanding of what drives the crystal packing.[24]

  • Guiding Experiments: CSP can suggest which solvent systems or crystallization conditions might favor the formation of a specific, desired polymorph.[22]

Conclusion

The crystal structure analysis of substituted isoxazole-5-carboxylates is a cornerstone of their development as therapeutic agents. It provides indispensable insights into the structure-property relationships that govern their behavior from the solid state to the biological target. A rigorous, multi-faceted approach that combines meticulous experimental work—from crystal growth to validated structure refinement—with the predictive power of computational chemistry is essential. This integrated strategy not only ensures the scientific integrity of the structural data but also accelerates the drug development pipeline by enabling rational design, mitigating risks associated with polymorphism, and securing intellectual property.

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  • Full article: Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. Available at: [Link][33]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link][5]

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. Available at: [Link][6]

  • Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. Available at: [Link][24]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link][1]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. Available at: [Link][10]

  • Crystal Growth, Intermolecular Noncovalent Interactions, and Photoluminescence Properties of Halogenated Phthalic Anhydride-Based Organic Charge Transfer Cocrystals. ACS Publications. Available at: [Link][20]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

  • What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software ?. ResearchGate. Available at: [Link][18]

  • New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate. Available at: [Link][34]

  • Using high pressure to understand the behavior of organic molecular crystals. IUCr Journals. Available at: [Link][35]

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available at: [Link][36]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link][9]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6.. ResearchGate. Available at: [Link][37]

  • checkCIF validation ALERTS: what they mean and how to respond.. SciSpace. Available at: [Link][16]

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design - ACS Publications. Available at: [Link][38]

  • Themed collection Methods and applications of crystal structure prediction. Royal Society of Chemistry. Available at: [Link][21]

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  • [Crystalline modifications and polymorphism changes during drug manufacture]. PubMed. Available at: [Link][12]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][40]

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A Technical Guide to the Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents due to its unique electronic properties and ability to act as a versatile bioisostere.[1][2] The precise control over substituent placement on the isoxazole ring is paramount for modulating pharmacological activity, with the 3,5-disubstitution pattern being particularly prevalent and synthetically sought after. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core strategies for achieving high regioselectivity in the synthesis of 3,5-disubstituted isoxazoles. We will dissect the mechanistic underpinnings of the two primary synthetic routes—the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of β-dicarbonyl equivalents with hydroxylamine—while offering field-proven insights and detailed protocols to navigate the challenges of regiochemical control.

Strategic Importance of 3,5-Disubstituted Isoxazoles

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1][3] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][4] The ability to precisely install substituents at the C3 and C5 positions is critical, as this orientation dictates the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, which are the key determinants of its interaction with biological targets. Furthermore, the isoxazole N-O bond can be reductively cleaved, unmasking a β-hydroxy ketone or a 1,3-dicarbonyl functionality, making it a valuable synthetic intermediate in the construction of complex natural products.[5]

The Workhorse of Isoxazole Synthesis: [3+2] Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most robust and widely employed method for constructing the isoxazole core.[5][6][7] First systematically explored by Rolf Huisgen, this reaction proceeds through a concerted, pericyclic mechanism to form a five-membered ring.[8][9]

The Mechanistic Basis of Regioselectivity

When an unsymmetrical alkyne is used, the reaction can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The observed outcome is governed by a delicate interplay of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[10]

  • Electronic Control : The regioselectivity is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction favors the pathway with the smaller HOMO-LUMO gap, as this leads to a lower activation energy.[9][10]

    • Type I (HOMOdipole-LUMOdipolarophile controlled) : This is the most common scenario. An electron-rich nitrile oxide reacts with an electron-poor alkyne (e.g., a propiolate ester). The largest orbital coefficient on the nitrile oxide's oxygen atom aligns with the largest coefficient on the alkyne's electron-deficient carbon, typically leading to the 3,5-disubstituted product.

    • Type III (LUMOdipole-HOMOdipolarophile controlled) : An electron-poor nitrile oxide reacts with an electron-rich alkyne (e.g., an ynamine). The regiochemistry is inverted.

  • Steric Hindrance : Bulky substituents on either the nitrile oxide or the alkyne will sterically disfavor the transition state required for the formation of one isomer over the other, often reinforcing the electronic preference.[11][12]

G cluster_main Figure 2: The Regioselectivity Challenge with Unsymmetrical 1,3-Dicarbonyls start Unsymmetrical 1,3-Dicarbonyl (R¹ ≠ R²) hydroxylamine + NH₂OH attack_c1 Attack at Carbonyl 1 hydroxylamine->attack_c1 Path A attack_c2 Attack at Carbonyl 2 hydroxylamine->attack_c2 Path B oxime1 Oxime Intermediate A attack_c1->oxime1 oxime2 Oxime Intermediate B attack_c2->oxime2 cyclize1 Cyclization/ Dehydration oxime1->cyclize1 cyclize2 Cyclization/ Dehydration oxime2->cyclize2 product1 3,5-Disubstituted Isoxazole (Regioisomer 1) cyclize1->product1 product2 5,3-Disubstituted Isoxazole (Regioisomer 2) cyclize2->product2 G cluster_main Figure 3: Regiocontrol using a β-Enamino Diketone and a Lewis Acid start β-Enamino Diketone reagents + NH₂OH·HCl + BF₃·OEt₂ (Lewis Acid) activation Lewis acid (BF₃) coordinates to the more basic ketone carbonyl reagents->activation attack NH₂OH attacks the activated ketone carbonyl activation->attack intermediate Single Oxime Intermediate attack->intermediate cyclize Cyclization/ Elimination intermediate->cyclize product Single Regioisomer (e.g., 3,4-Disubstituted Isoxazole) cyclize->product

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone of modern drug design. This guide focuses on a particularly versatile and reactive building block: Ethyl 3-(chloromethyl)isoxazole-5-carboxylate . We will explore its fundamental reactivity, provide detailed protocols for its use in synthesizing compound libraries, and present application notes illustrating its strategic role in developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: Why the Isoxazole Scaffold?

The isoxazole moiety is a five-membered heterocycle prized for its multifaceted role in drug design. It can act as a bioisosteric replacement for other functional groups (e.g., esters, amides), improve pharmacokinetic properties, and serve as a rigid scaffold to orient pharmacophoric elements for optimal target engagement. Numerous drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, feature this core structure, highlighting its broad therapeutic relevance[1][2].

This compound (Structure 1) is a bifunctional reagent of significant interest. It possesses two key handles for chemical modification:

  • The 3-(chloromethyl) group: An electrophilic site highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of side chains (R-groups) by reacting with amines, phenols, thiols, and other nucleophiles.

  • The 5-(ethyl carboxylate) group: This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the accessible chemical space.

This dual functionality makes it an ideal starting material for building diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Structure 1: this compound

  • Molecular Formula: C₇H₈ClNO₃[3]

  • Molecular Weight: 189.60 g/mol [3]

  • CAS Number: 111264-98-1

PropertyValueSource
Molecular FormulaC₇H₈ClNO₃PubChem[3]
Molecular Weight189.60 g/mol PubChem[3]
Predicted XLogP31.3PubChem[3]
Hydrogen Bond Donor Count0PubChem[3]
Hydrogen Bond Acceptor Count4PubChem[3]
Rotatable Bond Count4PubChem[3]

Core Reactivity: The SN2 Displacement

The primary utility of this compound lies in the reactivity of the chloromethyl group. This group behaves as a classic electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the benzylic-like carbon, making it an excellent substrate for reaction with a variety of nucleophiles.

G cluster_workflow Workflow: O-Alkylation Protocol A 1. Dissolve 4-Methoxyphenol & K2CO3 in DMF B 2. Add Ethyl 3-(chloromethyl) isoxazole-5-carboxylate A->B C 3. Heat to 60-70°C (Monitor by TLC) B->C D 4. Aqueous Workup (Water & EtOAc Extraction) C->D E 5. Wash & Dry (Brine, MgSO4) D->E F 6. Concentrate (Rotary Evaporation) E->F G 7. Purify (Column Chromatography) F->G H Pure Product G->H

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions at the Chloromethyl Group of Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically successful drugs and promising drug candidates.[1][2][3] Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The functionalization of the isoxazole core is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Among the various positions on the isoxazole ring, the C4 position offers a valuable vector for structural diversification. This guide focuses on the nucleophilic substitution reactions at a chloromethyl group appended to the C4 position of the isoxazole ring, a versatile handle for introducing a wide array of functional groups.

Mechanistic Insights: The SN2 Pathway at the Isoxazole C4-Methyl Position

The nucleophilic substitution reaction at the chloromethyl group of an isoxazole proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is analogous to the reactivity observed at benzylic positions, where the adjacent aromatic ring stabilizes the transition state.[6][7]

Several key factors govern the facility of this SN2 reaction:

  • The Electrophilic Carbon: The carbon atom of the chloromethyl group is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom.

  • The Nucleophile: A wide range of nucleophiles, including amines (N-nucleophiles), phenols (O-nucleophiles), and thiols (S-nucleophiles), can effectively attack the electrophilic carbon. The strength of the nucleophile plays a crucial role in the reaction rate.

  • The Leaving Group: The chloride ion is a good leaving group, facilitating the departure from the tetrahedral intermediate.

  • The Isoxazole Ring: The isoxazole ring, being an electron-withdrawing heterocycle, can influence the reactivity of the adjacent chloromethyl group. This electronic effect can enhance the electrophilicity of the methylene carbon, thereby promoting the SN2 reaction.

The concerted nature of the SN2 mechanism, where the bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously, leads to an inversion of stereochemistry if the carbon center is chiral. However, in the case of a chloromethyl group, this aspect is not applicable.

Core Experimental Protocols

The following sections provide detailed, step-by-step protocols for the nucleophilic substitution of 4-(chloromethyl)-3,5-dimethylisoxazole with representative N-, O-, and S-nucleophiles. These protocols are intended as a starting point and may require optimization for different substrates and nucleophiles.

Protocol 1: N-Alkylation of Primary Amines with 4-(Chloromethyl)-3,5-dimethylisoxazole

This protocol describes the synthesis of 4-(aminomethyl)-3,5-dimethylisoxazole derivatives, which are valuable building blocks in the development of novel therapeutic agents.

Materials:

  • 4-(Chloromethyl)-3,5-dimethylisoxazole

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of the primary amine (1.0 equivalent) in acetonitrile (10 mL per mmol of amine) in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes to ensure the amine is deprotonated.

  • Add a solution of 4-(chloromethyl)-3,5-dimethylisoxazole (1.1 equivalents) in acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

Nucleophile (Primary Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineK₂CO₃CH₃CN606~85-95
AnilineEt₃NDMF8012~70-80
CyclohexylamineK₂CO₃CH₃CN508~80-90

Experimental Workflow:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Primary Amine Mix1 Stir at RT Amine->Mix1 Base Base (K₂CO₃) Base->Mix1 Solvent1 Solvent (CH₃CN) Solvent1->Mix1 AddIsoxazole Add Isoxazole Solution Mix1->AddIsoxazole Isoxazole 4-(Chloromethyl)- 3,5-dimethylisoxazole Isoxazole->AddIsoxazole Heat Heat to 50-60 °C AddIsoxazole->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter Cool->Filter Concentrate1 Concentrate Filter->Concentrate1 Extract Extract with EtOAc/H₂O Concentrate1->Extract Wash Wash with NaHCO₃/Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate2 Concentrate Dry->Concentrate2 Column Column Chromatography Concentrate2->Column Product Pure N-Alkylated Isoxazole Column->Product

Sources

Synthesis of novel anti-cancer agents using Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Safety Precaution: this compound is expected to be a reactive alkylating agent and potential lachrymator. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood. [9]

Protocol 1: General Procedure for N-Alkylation of Amines/Anilines

Principle: This protocol details the SN2 reaction between the chloromethyl group and a primary or secondary amine. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

Materials & Reagents
This compound (1.0 eq)
Amine or Aniline (1.1 - 1.5 eq)
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Ethyl Acetate (EtOAc), Water, Brine
Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a round-bottom flask charged with a magnetic stir bar, add the amine/aniline (1.2 eq) and the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Add the solvent (ACN or DMF) to create a suspension or solution with a concentration of approximately 0.2-0.5 M relative to the starting material.

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C. The choice of temperature depends on the nucleophilicity of the amine; anilines may require heating.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to room temperature. If K₂CO₃ was used, filter off the inorganic salts and rinse the solid with a small amount of solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash sequentially with water (2x) and brine (1x).

  • Purification & Characterization:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)

Principle: This protocol utilizes the classic Williamson ether synthesis to form an ether linkage between the isoxazole scaffold and a phenolic compound. [7]A mild base is used to deprotonate the phenol, forming a phenoxide nucleophile.

Materials & Reagents
This compound (1.0 eq)
Substituted Phenol (1.1 eq)
Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
N,N-Dimethylformamide (DMF) or Acetone
Ethyl Acetate (EtOAc), Water, Brine
Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a stirred suspension of K₂CO₃ (1.5 eq) in DMF (0.3 M), add the phenol (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 6-18 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash thoroughly with water (3x) and brine (1x). This is crucial to remove residual DMF.

  • Purification & Characterization:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography (silica gel, hexane/EtOAc gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Synthetic Outcomes

The following table summarizes expected products and potential yields for the derivatization of this compound with various nucleophiles. Yields are illustrative and will vary based on reaction scale and purification efficiency.

Nucleophile Protocol Product Structure Expected Yield (%) Notes
Morpholine1Ethyl 3-(morpholinomethyl)isoxazole-5-carboxylate75-90%Typically a clean, high-yielding reaction.
4-Fluoroaniline1Ethyl 3-((4-fluorophenylamino)methyl)isoxazole-5-carboxylate60-80%May require heating to drive to completion.
4-Methoxyphenol2Ethyl 3-((4-methoxyphenoxy)methyl)isoxazole-5-carboxylate65-85%Standard Williamson ether synthesis conditions apply.
Thiophenol(Similar to 1/2)¹Ethyl 3-((phenylthio)methyl)isoxazole-5-carboxylate80-95%Thiolates are excellent nucleophiles; reaction is often fast at RT.

¹Protocol for S-Alkylation is analogous to Protocol 2, using a thiol instead of a phenol.

Integrated Experimental Workflow

The overall process, from initial synthesis to biological evaluation, follows a logical and systematic progression. This workflow ensures that each synthesized compound is pure, well-characterized, and ready for downstream screening.

Experimental_WorkflowStartSelect Nucleophile(Amine, Phenol, etc.)ReactionPerform Sₙ2 Reaction(Protocol 1 or 2)Start->ReactionMonitorMonitor Progress(TLC / LC-MS)Reaction->MonitorMonitor->ReactionIncompleteWorkupAqueous Work-up& ExtractionMonitor->WorkupCompletePurifyColumn ChromatographyPurificationWorkup->PurifyCharacterizeCharacterization(NMR, HRMS)Purify->CharacterizePurityAssess Purity(>95% by HPLC/LCMS)Characterize->PurityPurity->PurifyFailScreenBiological Screening(e.g., MTT Assay)Purity->ScreenPassSARStructure-ActivityRelationship (SAR) AnalysisScreen->SAR

Figure 3: Integrated Workflow from Synthesis to Biological Screening.

Conclusion and Future Outlook

This compound serves as an exceptionally valuable starting material for the development of novel anti-cancer drug candidates. The protocols outlined in this guide provide a robust and reproducible framework for synthesizing diverse libraries of isoxazole derivatives through reliable SN2 chemistry. The true power of this approach lies in its modularity; by systematically varying the nucleophile, researchers can rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies. [3]Subsequent biological screening of these compounds against various cancer cell lines can identify lead candidates for further optimization, ultimately contributing to the discovery of new and more effective anti-cancer therapies. [8][9]

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). ResearchGate. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2014). NIH. [Link]

  • Isoxazole derivatives showing anticancer activity. ResearchGate. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). NIH. [Link]

  • This compound (C7H8ClNO3). PubChem. [Link]

  • ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ChemSynthesis. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link]

  • Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. ResearchGate. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

Application Note: Ethyl 3-(chloromethyl)isoxazole-5-carboxylate as a Pivotal Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole heterocyclic scaffold is a cornerstone in the development of high-performance agrochemicals, lending potent biological activity to a range of herbicides, fungicides, and insecticides.[1][2][3] Within this chemical class, Ethyl 3-(chloromethyl)isoxazole-5-carboxylate has emerged as a particularly valuable and versatile building block. Its strategic combination of a reactive chloromethyl group and an ester moiety on the isoxazole core allows for facile and targeted derivatization. This application note provides a detailed technical guide for researchers and synthetic chemists on the practical application of this intermediate, with a primary focus on the synthesis of isoxaflutole-type herbicides. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and present a workflow for leveraging this key intermediate in novel agrochemical discovery programs.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic profile and structural rigidity that is highly favored in medicinal and agricultural chemistry.[2][4] Isoxazole derivatives are known to exhibit a wide spectrum of bioactivities, including fungicidal, herbicidal, and insecticidal properties.[1][5][6]

1.1 this compound: A Profile

This compound (CAS No. 103994-85-8) is a key synthetic intermediate distinguished by two primary functional groups ripe for chemical manipulation:

  • The 3-(chloromethyl) group: The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic. This site is the primary handle for introducing diverse functionalities through nucleophilic substitution reactions (SN2).

  • The 5-(ethoxycarbonyl) group: The ethyl ester provides a site for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling, which is a common strategy in the synthesis of fungicides and other bioactive molecules.[5]

PropertyValue
IUPAC Name ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate
CAS Number 103994-85-8
Molecular Formula C₇H₈ClNO₃
Molecular Weight 189.60 g/mol
Appearance Off-white to light yellow solid

This dual functionality makes it a powerful synthon for building complex agrochemical candidates efficiently.

Core Application: Synthesis of HPPD-Inhibiting Herbicides

One of the most significant applications of this compound is in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. The flagship commercial product derived from this class is Isoxaflutole.[7] These herbicides function by disrupting pigment biosynthesis in susceptible weeds, leading to characteristic bleaching and eventual death.[7]

2.1 Mechanistic Rationale: The Key Coupling Step

The synthesis of the core structure of Isoxaflutole and its analogs relies on a nucleophilic substitution reaction. The chloromethyl group of the isoxazole intermediate serves as the electrophile, while a substituted benzoylacetonitrile derivative acts as the nucleophile.

  • Causality of Reagent Choice: A weak base, such as potassium carbonate (K₂CO₃), is typically employed. Its role is to deprotonate the acidic α-carbon of the diketonitrile, generating a carbanion. This carbanion is a potent nucleophile that readily attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-carbon bond. The use of a mild base is crucial to prevent side reactions, such as hydrolysis of the ester or degradation of the starting materials.

2.2 Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a benzoyl isoxazole herbicide precursor.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Product Formation A Ethyl 3-(chloromethyl) isoxazole-5-carboxylate C Nucleophilic Substitution (SN2) A->C B Substituted Benzoyl Acetonitrile Derivative B->C D Benzoyl Isoxazole Precursor C->D Base (e.g., K2CO3) Solvent (e.g., Acetone)

Caption: General workflow for C-C bond formation.

2.3 Detailed Experimental Protocol: Synthesis of an Isoxaflutole Analog Intermediate

This protocol describes a representative procedure for the coupling of this compound with a substituted benzoylacetonitrile.

Materials:

  • This compound (1.0 eq)

  • 2-cyano-1-(2-mesyl-4-trifluoromethylphenyl)ethan-1-one (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted benzoylacetonitrile (1.0 eq) and anhydrous acetone. Stir at room temperature until all solids are dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

  • Addition of Electrophile: Add this compound (1.0 eq) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Expert Insight: The choice of acetone as a solvent is strategic. It is polar enough to dissolve the reactants and facilitate the SN2 reaction, yet aprotic, which prevents solvation of the nucleophile and ensures a reasonable reaction rate. Its boiling point allows for gentle reflux conditions.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (K₂CO₃ and KCl byproduct) and wash the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: a. Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate. b. Wash the organic solution with water and then with brine to remove any remaining inorganic impurities. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. d. Purify the resulting crude material by column chromatography on silica gel to afford the pure benzoyl isoxazole product.

Expanding Synthetic Utility: Derivatization to Other Agrochemical Classes

While its use in herbicide synthesis is prominent, the reactivity of this compound allows for its application in creating other classes of agrochemicals.

3.1 Synthesis of Isoxazole-based Fungicides

The isoxazole-carboxamide structure is a known pharmacophore in modern fungicides, particularly SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[5][6] The ester group at the C5 position of the title compound can be hydrolyzed to a carboxylic acid, which is then activated and coupled with various amines to generate a library of novel carboxamide derivatives for screening.

3.2 Visualizing the Fungicide Synthesis Pathway

G A Ethyl 3-(chloromethyl) isoxazole-5-carboxylate B Hydrolysis (e.g., LiOH, H2O/THF) A->B C 3-(chloromethyl)isoxazole- 5-carboxylic acid B->C D Amide Coupling (e.g., EDC, HOBt, Amine R-NH2) C->D E Isoxazole-carboxamide Fungicide Candidate D->E

Caption: Pathway to isoxazole-carboxamide fungicides.

Expert Insight: The chloromethyl group can be retained during the hydrolysis and amide coupling steps or can be transformed prior to these steps. This modularity allows for the creation of a wide array of structurally diverse molecules from a single, readily available intermediate. For example, the chlorine could be displaced by a nucleophilic thiol to introduce a thioether linkage before proceeding with the amide coupling.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of advanced agrochemicals. Its well-defined reactive sites—the electrophilic chloromethyl group and the modifiable ester—provide a robust platform for constructing complex molecular architectures. The protocols and workflows detailed in this note, particularly for the synthesis of HPPD-inhibiting herbicides, demonstrate the practical utility and strategic importance of this compound in agrochemical research and development. By understanding the underlying chemical principles and leveraging the modularity of this synthon, researchers can accelerate the discovery of new, effective crop protection solutions.

References

  • (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (n.d.).
  • Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, 97%+ Purity, C7H8ClNO3, 5 grams. (n.d.). Retrieved January 19, 2026, from [Link]

  • CN107162995A - The synthetic method of isoxaflutole. (n.d.). Google Patents.
  • CN104262279A - Methods for preparing isoxazole compound and isoxaflutole. (n.d.). Google Patents.
  • CN104774186A - Herbicide isoxaflutole synthesis method. (n.d.). Google Patents.
  • This compound (C7H8ClNO3). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate. (n.d.). CAS Common Chemistry. Retrieved January 19, 2026, from [Link]

  • Isoxaflutole: The background to its discovery and the basis of its herbicidal properties. (n.d.). Retrieved January 19, 2026, from [Link]

  • ethyl 5-(chloromethyl)isoxazole-3-carboxylate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Herbicidal Activity of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and Their Derivatives? (n.d.). ElectronicsAndBooks. Retrieved January 19, 2026, from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for the Derivatization of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical modification of the ester group in Ethyl 3-(chloromethyl)isoxazole-5-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of two key reactive sites: a modifiable ester at the C5 position and a reactive chloromethyl group at the C3 position. This guide offers a focused exploration of selective derivatization of the ester functionality into carboxylic acids, amides, and primary alcohols, while critically considering the preservation of the chloromethyl moiety. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to generate a diverse library of isoxazole- A Senior Application Scientist derivatives for further investigation.

Introduction: The Strategic Importance of this compound

The isoxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, exhibiting properties such as antibacterial, anti-inflammatory, and anticancer activities. The subject of this guide, this compound, presents a unique synthetic opportunity. The ester group at the C5 position serves as a versatile handle for the introduction of various functional groups, thereby enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Simultaneously, the chloromethyl group at the C3 position offers a site for subsequent nucleophilic substitution, allowing for the construction of more complex molecular architectures.

The strategic challenge in the derivatization of this molecule lies in the chemoselective transformation of the ester group without unintended reactions at the chloromethyl position. This guide addresses this challenge by providing protocols that have been carefully designed and curated based on established chemical principles and analogous transformations reported in the scientific literature.

I. Hydrolysis of the Ester: Synthesis of 3-(Chloromethyl)isoxazole-5-carboxylic Acid

The saponification of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks a plethora of subsequent derivatization possibilities, most notably amidation reactions. The primary consideration for this step is the use of reaction conditions that are mild enough to prevent nucleophilic substitution of the chloride by hydroxide ions.

Reaction Mechanism

The hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol: Selective Saponification

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (3:1 v/v), add LiOH·H₂O (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-(Chloromethyl)isoxazole-5-carboxylic acid as a solid.

Rationale and Troubleshooting:

  • Choice of Base: Lithium hydroxide is often preferred over sodium or potassium hydroxide for saponifications in mixed aqueous-organic solvents due to its better solubility.

  • Temperature Control: Performing the reaction at room temperature minimizes the risk of side reactions, such as the displacement of the chloride. If the reaction is sluggish, gentle heating (up to 40 °C) can be employed, but careful monitoring is crucial.

  • Work-up: Acidification is a critical step to ensure the protonation of the carboxylate. Ensure the pH is distinctly acidic before extraction.

Expected Characterization Data for 3-(Chloromethyl)isoxazole-5-carboxylic acid
Technique Expected Data
¹H NMR Signals corresponding to the chloromethyl protons and the isoxazole ring proton. The characteristic quartet and triplet of the ethyl group will be absent.
¹³C NMR Appearance of a carboxylic acid carbon signal (~165-175 ppm) and disappearance of the ethyl ester carbon signals.
IR (KBr) A broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹).
MS (ESI-) [M-H]⁻ peak corresponding to the molecular weight of the carboxylic acid.

Workflow for Hydrolysis

Start This compound Reaction LiOH, THF/H2O, rt Start->Reaction Workup Acidification (HCl) & Extraction (EtOAc) Reaction->Workup Product 3-(Chloromethyl)isoxazole-5-carboxylic acid Workup->Product

Caption: Workflow for the hydrolysis of the ester.

II. Amidation of the Ester Group

The synthesis of isoxazole-5-carboxamides is a valuable strategy for expanding the chemical diversity of this scaffold. Two primary approaches are presented here: a two-step method via the carboxylic acid and a direct one-step amidation.

Method A: Two-Step Amidation via the Acid Chloride

This classic and reliable method involves the initial hydrolysis of the ester to the carboxylic acid (as described in Section I), followed by conversion to the more reactive acid chloride, which readily reacts with a wide range of amines.

The carboxylic acid is first activated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. This highly electrophilic intermediate is then reacted with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct, yielding the desired amide.

Step 1: Synthesis of 3-(Chloromethyl)isoxazole-5-carbonyl chloride

Materials:

  • 3-(Chloromethyl)isoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (anhydrous)

Procedure:

  • To a solution of 3-(Chloromethyl)isoxazole-5-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (or 80 °C) and stir for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 3-(Chloromethyl)isoxazole-5-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

Materials:

  • Crude 3-(Chloromethyl)isoxazole-5-carbonyl chloride

  • Primary or secondary amine (e.g., benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve the crude 3-(Chloromethyl)isoxazole-5-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the acid chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-3-(chloromethyl)isoxazole-5-carboxamide.

Rationale and Troubleshooting:

  • Acid Chloride Formation: The use of a catalytic amount of DMF facilitates the formation of the Vilsmeier reagent, which is the active species in the chlorination reaction.

  • Amine Reaction: The reaction with the amine is typically fast and exothermic. Cooling the reaction mixture to 0 °C helps to control the reaction rate and minimize side reactions. The base is essential to scavenge the HCl generated during the reaction.

Method B: Direct Iron(III)-Catalyzed Amidation

A more atom-economical and potentially faster route is the direct amidation of the ester, bypassing the need for hydrolysis and activation. Iron(III) chloride has been reported as an effective catalyst for this transformation.[1][2][3][4][5][6]

The proposed mechanism involves the coordination of the iron(III) catalyst to both the ester carbonyl and the amine, facilitating the nucleophilic attack of the amine on the activated ester.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Iron(III) chloride (FeCl₃) (anhydrous)

  • Acetonitrile (if required)

Procedure:

  • To an oven-dried pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), and anhydrous FeCl₃ (0.15 eq).

  • Seal the tube and heat the mixture to 80 °C with vigorous stirring. If the reaction mixture solidifies, a minimal amount of anhydrous acetonitrile can be added to maintain stirring.[1]

  • Monitor the reaction by TLC. The reaction time can vary from 1.5 to 12 hours depending on the amine used.[5]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale and Troubleshooting:

  • Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous conditions are crucial for good yields.

  • Catalyst Loading: A catalyst loading of 15 mol% is generally effective.[1]

  • Substrate Scope: This method is reported to be effective for a range of primary and secondary amines.[5] However, the reactivity with the chloromethyl group on the isoxazole ring should be considered, and a small-scale trial is recommended.

Expected Characterization Data for N-Benzyl-3-(chloromethyl)isoxazole-5-carboxamide
Technique Expected Data
¹H NMR Signals for the chloromethyl protons, isoxazole ring proton, benzyl protons, and a characteristic amide N-H proton signal. The ethyl group signals will be absent.
¹³C NMR Appearance of an amide carbonyl carbon signal (~160-170 ppm) and disappearance of the ethyl ester carbon signals.
IR (KBr) N-H stretch (~3300 cm⁻¹) and a C=O stretch (amide I band) (~1650 cm⁻¹).
MS (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the amide.

Workflow for Amidation

cluster_0 Two-Step Amidation cluster_1 Direct Amidation Start_A This compound Hydrolysis Hydrolysis Start_A->Hydrolysis Acid Carboxylic Acid Hydrolysis->Acid Activation SOCl2 or (COCl)2 Acid->Activation AcidChloride Acid Chloride Activation->AcidChloride Amine_A Amine, Base AcidChloride->Amine_A Product_A Amide Amine_A->Product_A Start_B This compound Reaction_B FeCl3, Amine, 80 °C Start_B->Reaction_B Product_B Amide Reaction_B->Product_B

Caption: Comparative workflows for the two-step and direct amidation of the ester.

III. Reduction of the Ester: Synthesis of (3-(Chloromethyl)isoxazol-5-yl)methanol

The reduction of the ester group to a primary alcohol provides another avenue for derivatization, for example, through etherification or further oxidation. The key challenge here is to selectively reduce the ester in the presence of the reducible chloromethyl group. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for ester reduction, they are likely to also reduce the C-Cl bond. A milder and more chemoselective approach is therefore required.

Chemoselective Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is generally considered a mild reducing agent that does not typically reduce esters. However, its reactivity can be enhanced by the addition of certain additives or by performing the reaction in specific solvent systems, allowing for the selective reduction of esters in the presence of other functional groups.[7]

Reaction Mechanism

The enhanced reactivity of NaBH₄ in a mixed solvent system like THF/methanol allows for the reduction of the ester. The borohydride delivers a hydride ion to the carbonyl carbon, and after a series of steps involving the alkoxyborohydride intermediates and reaction with the protic solvent, the primary alcohol is formed upon work-up.

Experimental Protocol: Selective Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF) (anhydrous)

  • Methanol (anhydrous)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous THF and methanol (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (2.0-3.0 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3-(Chloromethyl)isoxazol-5-yl)methanol.

Rationale and Troubleshooting:

  • Solvent System: The combination of THF and methanol is crucial for the successful reduction of the ester with NaBH₄. Methanol acts as a proton source that enhances the electrophilicity of the carbonyl group.

  • Stoichiometry of NaBH₄: An excess of NaBH₄ is required to ensure complete reduction of the ester.

  • Quenching: The quenching step should be performed carefully at low temperature to control the evolution of hydrogen gas.

Expected Characterization Data for (3-(Chloromethyl)isoxazol-5-yl)methanol
Technique Expected Data
¹H NMR Signals for the chloromethyl protons, the newly formed hydroxymethyl protons, the isoxazole ring proton, and a broad singlet for the hydroxyl proton. The ethyl group signals will be absent. A similar compound, (3-para-tolyl-isoxazol-5-yl)methanol, shows characteristic signals for the isoxazole and hydroxymethyl protons.[8]
¹³C NMR Appearance of a hydroxymethyl carbon signal (~60-65 ppm) and disappearance of the ester carbonyl and ethyl carbon signals.
IR (KBr) A broad O-H stretch (~3200-3600 cm⁻¹).
MS (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the alcohol.

Workflow for Selective Reduction

Start This compound Reaction NaBH4, THF/MeOH, 0 °C to rt Start->Reaction Workup Quench (NH4Cl) & Extraction (EtOAc) Reaction->Workup Product (3-(Chloromethyl)isoxazol-5-yl)methanol Workup->Product

Caption: Workflow for the selective reduction of the ester.

IV. Summary of Derivatization Strategies

Transformation Product Key Reagents Advantages Considerations
Hydrolysis 3-(Chloromethyl)isoxazole-5-carboxylic acidLiOH, THF/H₂OStraightforward, high-yielding.Potential for side reactions at the chloromethyl group if harsh conditions are used.
Amidation (2-step) N-substituted-3-(chloromethyl)isoxazole-5-carboxamide1. LiOH2. SOCl₂ or (COCl)₂3. Amine, BaseReliable, broad amine scope.Multi-step process.
Amidation (1-step) N-substituted-3-(chloromethyl)isoxazole-5-carboxamideFeCl₃, AmineAtom-economical, one-pot procedure.Chemoselectivity with respect to the chloromethyl group needs to be verified for each substrate.
Reduction (3-(Chloromethyl)isoxazol-5-yl)methanolNaBH₄, THF/MeOHChemoselective, avoids reduction of the C-Cl bond.May require longer reaction times and excess reagent.

V. Conclusion

This guide provides a detailed and practical framework for the selective derivatization of the ester group in this compound. The protocols for hydrolysis, amidation (both two-step and direct), and reduction have been designed to be both effective and mindful of the chemoselectivity challenges posed by the presence of the chloromethyl group. By leveraging these methods, researchers can efficiently generate a diverse range of isoxazole derivatives, which will undoubtedly facilitate the exploration of their potential applications in drug discovery and materials science.

References

  • Kapoor, K., et al. (2012). Ethyl 3-[(6-chloropyridin-3-yl)methyl]-2-oxoimidazolidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o469. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]

  • Mkhonazi, B. D., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules, 25(5), 1040. [Link]

  • Mkhonazi, B. D., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. ResearchGate. [Link]

  • Mkhonazi, B. D., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. PubMed. [Link]

  • Mkhonazi, B. D., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. OUCI. [Link]

  • Saeed, A. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • Mkhonazi, B. D., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. MDPI. [Link]

  • Narayana, C., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5589. [Link]

Sources

Topic: Protocol for the Synthesis of Isoxazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Authored for: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Enzyme Inhibition

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the design of potent and selective enzyme inhibitors. Isoxazole derivatives are found in numerous FDA-approved drugs, targeting a wide array of enzymes implicated in diseases ranging from cancer and inflammation to neurological disorders.[3][4][5]

One of the key strengths of the isoxazole moiety lies in its utility as a bioisostere . It can effectively mimic other functional groups, such as amides or carboxylic acids, while offering improved pharmacokinetic profiles, such as enhanced cell permeability or metabolic stability.[6][7][8] This allows medicinal chemists to fine-tune the properties of a lead compound to overcome liabilities without sacrificing potency. For example, replacing a labile amide bond with a stable isoxazole ring can prevent enzymatic degradation, prolonging the drug's half-life in vivo. This guide provides a detailed protocol for the synthesis of isoxazole-based compounds, focusing on the most versatile and widely adopted methods in drug discovery.

Part 1: Foundational Synthetic Strategies for the Isoxazole Core

The construction of the isoxazole ring can be approached through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The two most prevalent strategies are the [3+2] cycloaddition involving nitrile oxides and the classical condensation of 1,3-dicarbonyl compounds.

The [3+2] 1,3-Dipolar Cycloaddition: A Modern Powerhouse

The most versatile and widely reported method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[5][9] This reaction is highly efficient and offers excellent control over regioselectivity, making it a favored approach in modern synthetic campaigns.[10]

The critical reactive intermediate, the nitrile oxide, is often unstable and is typically generated in situ to avoid isolation.[11] A common method involves the dehydrohalogenation of a hydroximinoyl chloride (or hydroxamoyl chloride) using a mild base. The hydroximinoyl chloride is, in turn, readily prepared from the corresponding aldoxime.[12]

The Claisen Condensation: The Classical Approach

A traditional and still highly relevant method involves the condensation of a 1,3-dicarbonyl compound (such as a 1,3-diketone or a β-ketoester) with hydroxylamine.[11][13] The reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular attack from the hydroxyl group onto the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring.[13] While robust, this method can sometimes lead to mixtures of regioisomers depending on the nature of the dicarbonyl starting material.

Synthetic_Routes cluster_0 Key Starting Materials cluster_1 Core Synthetic Methods A Aldoxime + Alkyne C 1,3-Dipolar Cycloaddition A->C [3+2] Reaction B 1,3-Dicarbonyl Cmpd. D Condensation with Hydroxylamine B->D Cyclization/ Dehydration E Substituted Isoxazole Core C->E D->E

Caption: Primary synthetic routes to the isoxazole core.

Part 2: Protocol for 3,5-Disubstituted Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This section provides a detailed, self-validating protocol for a representative synthesis. This method is chosen for its high efficiency, modularity, and control over the final product structure.

Principle and Rationale

The protocol is a two-step, one-pot sequence. First, an aldoxime is converted to a hydroximinoyl chloride using an N-chlorinating agent like N-chlorosuccinimide (NCS). Second, a base is added to generate the nitrile oxide in situ, which is immediately trapped by a terminal alkyne present in the reaction mixture to yield the desired 3,5-disubstituted isoxazole. Generating the nitrile oxide in the presence of the alkyne is crucial to minimize its dimerization, a common side reaction.[11]

Workflow_Cycloaddition Start Start: Aldoxime (Ar-CH=NOH) Step1 Step 1: Chlorination Reagent: NCS Solvent: DMF Start->Step1 Intermediate1 Intermediate: Hydroximinoyl Chloride Step1->Intermediate1 Step2 Step 2: Add Alkyne (R-C≡CH) and Base (e.g., Et3N) Intermediate1->Step2 Intermediate2 In Situ Generation: Nitrile Oxide (Ar-C≡N+-O-) Step2->Intermediate2 Step3 Step 3: [3+2] Cycloaddition Room Temp to 50°C Intermediate2->Step3 Trapped by Alkyne Step4 Step 4: Aqueous Workup & Solvent Extraction Step3->Step4 Step5 Step 5: Purification Column Chromatography Step4->Step5 End Final Product: 3,5-Disubstituted Isoxazole Step5->End

Caption: Experimental workflow for isoxazole synthesis.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
Substituted AldoximeStarting Material (Source of C3 & N)Sigma-Aldrich
N-Chlorosuccinimide (NCS)Chlorinating AgentAcros Organics
Terminal AlkyneStarting Material (Source of C4 & C5)Combi-Blocks
Triethylamine (Et₃N)Base for dehydrochlorinationFisher Scientific
N,N-Dimethylformamide (DMF)SolventVWR
Ethyl AcetateExtraction SolventEMD Millipore
Brine (Saturated NaCl)Aqueous WashLab Prepared
Anhydrous MgSO₄ or Na₂SO₄Drying AgentJ.T. Baker
Silica Gel (230-400 mesh)Stationary Phase for ChromatographySiliCycle
Step-by-Step Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each chemical before use.[11][14]

Step A: Formation of the Hydroximinoyl Chloride

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aldoxime (1.0 eq).

  • Dissolve the aldoxime in a minimal amount of DMF (e.g., 5 mL per 1 mmol of aldoxime).

  • Cool the solution to 0°C using an ice-water bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 5 minutes. Rationale: Portion-wise addition helps control the reaction exotherm.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime spot is consumed.

Step B: In situ Generation of Nitrile Oxide and Cycloaddition 7. To the flask containing the hydroximinoyl chloride solution, add the terminal alkyne (1.2 eq). 8. Cool the mixture again to 0°C. 9. Slowly add triethylamine (Et₃N) (1.5 eq) dropwise via syringe over 10-15 minutes. Rationale: Slow addition of the base controls the rate of nitrile oxide formation, preventing dimerization and ensuring it reacts preferentially with the alkyne. 10. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). For less reactive substrates, gentle heating (e.g., 40-50°C) may be required.[12] 11. Validation Checkpoint: Monitor the formation of the isoxazole product by TLC or LC-MS. The product should be a new, typically less polar spot than the starting materials.

Step C: Workup and Purification 12. Once the reaction is complete, pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMF). 13. Extract the aqueous phase with ethyl acetate (3 x 20 mL). 14. Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL). Rationale: Washing removes residual DMF and salts. 15. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 16. The resulting crude oil or solid should be purified by column chromatography on silica gel.[11] Rationale: Chromatography is essential to remove unreacted starting materials and byproducts, which may have similar polarities. 17. Use a solvent system determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexanes) to elute the product. 18. Combine the pure fractions and remove the solvent under reduced pressure to yield the final 3,5-disubstituted isoxazole.

Characterization

The identity and purity of the synthesized isoxazole should be confirmed using standard analytical techniques.[2][15][16]

TechniqueExpected Result
¹H NMR Appearance of a characteristic singlet for the C4-proton of the isoxazole ring, typically between δ 6.0-7.0 ppm. Disappearance of the alkyne C-H proton.
¹³C NMR Appearance of characteristic signals for the isoxazole ring carbons.
FT-IR Characteristic C=N and N-O stretching frequencies for the isoxazole ring.
Mass Spec (ESI) Observation of the [M+H]⁺ ion corresponding to the calculated molecular weight of the target compound.
Melting Point A sharp melting point for crystalline solids indicates high purity.

Part 3: Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Yield 1. Incomplete reaction. 2. Dimerization of nitrile oxide. 3. Product decomposition.1. Increase reaction time or temperature. 2. Ensure slow, controlled addition of base at low temperature. 3. Use milder workup conditions; avoid strong acids/bases.[11]
Difficult Purification Co-elution of regioisomers or byproducts.Screen multiple solvent systems for column chromatography. If the product is a solid, recrystallization can be a highly effective alternative.[11]
Reaction Fails to Start Poor quality reagents (e.g., wet solvent, old NCS).Use freshly distilled solvents and new bottles of reagents. Ensure all glassware is thoroughly dried.

Part 4: Application in Enzyme Inhibitor Design

The synthesized isoxazole derivatives serve as scaffolds for further elaboration into potent enzyme inhibitors. For instance, in the development of kinase inhibitors, the isoxazole core can act as a central scaffold from which vectors are projected to occupy specific pockets of the ATP binding site.[17][18] The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands into an enzyme's active site.[17]

Following synthesis and purification, compounds are typically screened for their ability to inhibit the target enzyme. This is often done using in vitro biochemical assays, which measure the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[19][20] Promising compounds from these initial screens are then advanced to cell-based assays and further preclinical development.

References

  • Schultz, F., et al. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 23(10), 2637. [Link]

  • Wityak, J., et al. (2007). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4849-4853. [Link]

  • Ceballos-Torres, J., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 12(1), 1953. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Jakubke, H. D., & Jeschkeit, H. (2019). Concise Encyclopedia Chemistry. De Gruyter. (General chemical knowledge, exemplified by video explanation at [Link])

  • Al-Amiery, A. A., et al. (2024). Construction of Isoxazole ring: An Overview. Nanoscience and Biotechnology Letters, 16(1), 1-23. [Link]

  • Kadhim, A. A., et al. (2024). Construction of Isoxazole ring: An Overview. ResearchGate. [Link]

  • Zheng, X., et al. (2018). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 20(11), 1083-1092. [Link]

  • Drug Design Org. (n.d.). Bioisosterism. [Link]

  • Spa, S. J., et al. (2021). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 60(16), 12213-12221. [Link]

  • Wang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(1), 179. [Link]

  • Choonara, Y. E., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Expert Opinion on Drug Discovery, 11(10), 965-979. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(54), 34221-34247. [Link]

  • Olesen, P. H., et al. (2000). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450. [Link]

  • Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Molecular and Cellular Biochemistry. [Link]

  • Fayed, E. A., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry, 104, 104212. [Link]

  • Kumar, A., et al. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

  • Wikipedia. (n.d.). Isoxazole. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 205-212. [Link]

  • Olgen, S., et al. (2001). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Archiv der Pharmazie, 334(3), 77-84. [Link]

  • Bozorov, K., et al. (2019). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. ACS Medicinal Chemistry Letters, 10(5), 643-647. [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30193-30207. [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). International Journal of Creative Research Thoughts, 13(5). [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025). ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]

  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243170. [Link]

  • Wang, X. S., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(9), 10802-10811. [Link]

  • Carradori, S., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1186-1195. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica, 7(10), 253-263. [Link]

Sources

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate: A Versatile Precursor for Novel Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Anti-Tubercular Chemistries and the Role of Isoxazoles

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for the development of new chemical entities (NCEs) with novel mechanisms of action to shorten treatment regimens and combat resistance. The isoxazole scaffold has emerged as a promising pharmacophore in the design of potent anti-tubercular agents.[1][2] Isoxazole-containing compounds have demonstrated significant in vitro activity against both drug-susceptible and drug-resistant strains of M. tb.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of ethyl 3-(chloromethyl)isoxazole-5-carboxylate as a key precursor for the synthesis of a diverse library of potential anti-tubercular compounds.

The rationale for employing the isoxazole moiety is multifaceted. Isoxazole esters are hypothesized to act as prodrugs, potentially with a pyrazinamide-like action, and are considered ideal replacements for nitro-containing compounds, which can have mutagenic and genotoxic properties.[1] Furthermore, the isoxazole ring system is a versatile scaffold that allows for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will detail the synthesis of the precursor, its derivatization into novel anti-tubercular candidates, and the essential protocols for their biological evaluation.

Synthesis of the Precursor: this compound

The synthesis of this compound can be efficiently achieved via a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with a dipolarophile, in this case, an alkyne, to form the five-membered isoxazole ring.[3] The chloromethyl substituent at the 3-position serves as a versatile synthetic handle for subsequent derivatization.

Plausible Synthetic Protocol: 1,3-Dipolar Cycloaddition

This protocol is based on established principles of 1,3-dipolar cycloaddition for the synthesis of 3,5-disubstituted isoxazoles.[4][5]

Reaction Scheme:

G cluster_0 Generation of Chloroacetonitrile Oxide cluster_1 1,3-Dipolar Cycloaddition chloroacetaldoxime Cl-CH2-CH=NOH (Chloroacetaldoxime) NaOCl NaOCl chloroacetaldoxime->NaOCl in situ generation chloroacetonitrile_oxide [Cl-CH2-C≡N+-O-] (Chloroacetonitrile Oxide) NaOCl->chloroacetonitrile_oxide ethyl_propiolate HC≡C-COOEt (Ethyl Propiolate) product This compound ethyl_propiolate->product chloroacetonitrile_oxide_ref [Cl-CH2-C≡N+-O-] chloroacetonitrile_oxide_ref->ethyl_propiolate [3+2] G precursor This compound product Ethyl 3-((alkyl/arylamino)methyl)isoxazole-5-carboxylate (Potential Anti-TB Compound) precursor->product amine R-NH2 (Amine/Aniline) amine->product base Base (e.g., K2CO3, Et3N) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product hydrolysis Hydrolysis (optional) product->hydrolysis acid_product 3-((Alkyl/arylamino)methyl)isoxazole-5-carboxylic acid hydrolysis->acid_product

Sources

Application Note: A Robust Solid-Phase Strategy for the Synthesis of Isoxazole Libraries from Chloromethyl Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoxazoles and Library Synthesis

The isoxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its unique electronic properties and its ability to act as a versatile pharmacophore, participating in hydrogen bonding and other critical non-covalent interactions with biological targets.[1][2] The development of novel therapeutics often relies on the rapid synthesis and screening of large numbers of related compounds, known as chemical libraries. Combinatorial chemistry, particularly through solid-phase organic synthesis (SPOS), provides a powerful platform for achieving this.[3][4]

This guide provides a detailed protocol for the solid-phase synthesis of 3,5-disubstituted isoxazole libraries, a privileged scaffold in drug discovery. We will focus on a strategy that leverages the widely available and cost-effective chloromethylated polystyrene resin (Merrifield resin).[5] The core transformation is the highly efficient 1,3-dipolar cycloaddition reaction between a resin-bound alkyne and an in situ-generated nitrile oxide, which is a benchmark method for isoxazole construction.[2][6][7]

The Strategic Approach: Anchoring, Cycloaddition, and Cleavage

The power of solid-phase synthesis lies in its procedural simplicity: reagents and byproducts in the solution phase are easily removed by filtration, while the compound of interest remains covalently attached to the insoluble solid support.[4][8] Our strategy is designed around this principle and comprises three key stages.

Causality Behind the Strategy:

  • Choice of Support (Chloromethyl Resin): Merrifield resin is a robust and well-characterized polystyrene-based support.[5] The benzylic chloride linker is sufficiently reactive for nucleophilic substitution by a variety of functional groups (e.g., carboxylates, phenoxides), forming a stable ether or ester bond that can withstand the subsequent reaction conditions.[5]

  • Core Reaction (1,3-Dipolar Cycloaddition): This reaction is one of the most reliable methods for constructing the isoxazole ring.[7][9] It proceeds via a concerted pericyclic mechanism, offering high yields and, typically, complete regioselectivity when using terminal alkynes, leading directly to 3,5-disubstituted isoxazoles.[6][10]

  • Diversity Generation: This strategy allows for the introduction of diversity at two key positions. The first point of diversity (R¹) is introduced by selecting from a wide range of commercially available alkynes. The second point of diversity (R²) is introduced through the choice of aldehyde used to generate the nitrile oxide precursor.

The overall workflow is visualized below.

G cluster_prep Stage 1: Resin Functionalization cluster_cyclo Stage 2: Isoxazole Formation cluster_release Stage 3: Product Release & Purification Resin Chloromethyl Resin (Merrifield Resin) Swell Swell Resin (e.g., in DMF) Resin->Swell Load Load Alkyne Precursor (R¹-C≡C-CH₂OH or R¹-C≡C-COOH) Swell->Load LoadedResin Resin-Bound Alkyne Cycloaddition 1,3-Dipolar Cycloaddition NitrileOxide Generate Nitrile Oxide (from R²-CHO) NitrileOxide->Cycloaddition IsoxazoleResin Resin-Bound Isoxazole Cleave Cleave from Resin (e.g., TFMSA or HF) IsoxazoleResin->Cleave Purify Purify Final Product Cleave->Purify

Caption: Overall workflow for the solid-phase synthesis of isoxazoles.

Detailed Experimental Protocols

Materials & Equipment:

  • Chloromethylpolystyrene resin (Merrifield resin), 1% DVB cross-linked, 100-200 mesh.

  • Solid-phase synthesis reaction vessels.

  • Shaker or orbital rocker.

  • Standard laboratory glassware and filtration apparatus.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether.

  • Reagents: Propargyl alcohol derivatives (R¹-C≡C-CH₂OH), Aldehyde derivatives (R²-CHO), Hydroxylamine hydrochloride, Triethylamine (TEA), N-Chlorosuccinimide (NCS), Trifluoromethanesulfonic acid (TFMSA), Anisole (scavenger).

Protocol 1: Loading of Alkyne Precursor onto Chloromethyl Resin

This protocol describes the anchoring of a propargyl alcohol derivative to the resin via a stable ether linkage. Using a carboxylate-containing alkyne with the cesium salt method is an effective alternative.[5]

  • Resin Swelling: Place 1.0 g of chloromethyl resin (e.g., 1.0 mmol/g loading) into a reaction vessel. Add 10 mL of DMF and shake gently for 1 hour at room temperature to swell the resin beads.

  • Precursor Activation: In a separate flask, dissolve 3.0 mmol (3 equivalents) of the desired propargyl alcohol (R¹-C≡C-CH₂OH) in 5 mL of anhydrous DMF. Add 1.5 mmol (1.5 equivalents) of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes at room temperature to form the alkoxide.

    • Expert Insight: Using an excess of the precursor drives the reaction to completion, ensuring high loading efficiency. NaH is a strong, non-nucleophilic base ideal for generating the alkoxide without competing side reactions.

  • Anchoring Reaction: Carefully transfer the activated alkoxide solution to the swollen resin. Shake the mixture at 50 °C for 24 hours.

  • Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving a small sample and analyzing the product.

Protocol 2: On-Resin Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This two-step process involves the in situ generation of a nitrile oxide from a hydroximoyl chloride, followed by its immediate reaction with the resin-bound alkyne.[3]

  • Hydroximoyl Chloride Synthesis (Solution Phase): a. In a flask, dissolve 5.0 mmol of the desired aldehyde (R²-CHO) and 5.5 mmol (1.1 equivalents) of hydroxylamine hydrochloride in a mixture of 15 mL ethanol and 5 mL water. b. Add 6.0 mmol (1.2 equivalents) of sodium acetate and stir the mixture at room temperature for 2-4 hours until aldoxime formation is complete (monitored by TLC). c. Extract the aldoxime with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. d. Dissolve the crude aldoxime in 10 mL of DMF. Add 5.5 mmol (1.1 equivalents) of N-Chlorosuccinimide (NCS) and stir at room temperature for 1 hour. The resulting solution contains the hydroximoyl chloride and is used directly in the next step.

    • Expert Insight: Hydroximoyl chlorides are moisture-sensitive and are best generated and used immediately. NCS is an effective and mild chlorinating agent for this transformation.[11]

  • Cycloaddition Reaction (Solid Phase): a. Swell the alkyne-functionalized resin (~1.0 g) in 10 mL of anhydrous DCM in a reaction vessel. b. Add the freshly prepared solution of hydroximoyl chloride (from step 1d, ~5 equivalents based on resin loading) to the vessel. c. Cool the vessel to 0 °C and add triethylamine (TEA, 6 equivalents) dropwise.

    • Trustworthiness: Slow addition of TEA at 0 °C is critical. This controls the rate of formation of the reactive nitrile oxide, minimizing its dimerization into undesired furoxan byproducts.[1][7] d. Allow the reaction to warm to room temperature and shake for 16-24 hours. e. Filter the resin and wash thoroughly as described in Protocol 1, Step 4. f. Dry the resin-bound isoxazole under high vacuum.

The on-resin chemical transformation is depicted below.

Caption: Key chemical stages on the solid support.

Protocol 3: Cleavage and Isolation of the Final Isoxazole Product

This protocol uses TFMSA, a strong acid that effectively cleaves the benzylic ether linkage. Anhydrous HF is an alternative but requires specialized equipment.[12][13]

  • Preparation of Cleavage Cocktail: Prepare a cleavage solution by mixing DCM, TFMSA, and Anisole in a 10:2:1 ratio by volume. Prepare this solution fresh and cool to 0 °C.

    • Expert Insight: Anisole acts as a scavenger, trapping the reactive carbocations generated during cleavage and preventing re-attachment to the product or other side reactions.

  • Cleavage Reaction: Place the dry, isoxazole-bound resin (~200 mg) in a flask. Add 5 mL of the chilled cleavage cocktail.

  • Incubation: Stir the slurry at room temperature for 2-4 hours.

  • Product Isolation: a. Filter the resin through a cotton plug or fritted funnel and collect the filtrate. b. Wash the resin with an additional 2 mL of DCM and combine the filtrates. c. Carefully neutralize the acidic filtrate by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃). d. Extract the aqueous layer with DCM (3 x 15 mL). e. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by standard techniques such as flash column chromatography or preparative HPLC to yield the pure isoxazole derivative.

Representative Data

The following table summarizes representative results for the synthesis of a small library of isoxazoles using the described solid-phase methodology, adapted from literature reports.[3]

EntryR¹ (from Alkyne)R² (from Aldehyde)Product StructureOverall Yield (%)Purity (%)
1Phenyl4-ChlorophenylPhenyl-(3-position)-4-Chlorophenyl-(5-position)-Isoxazole78>95
2Phenyl4-MethoxyphenylPhenyl-(3-position)-4-Methoxyphenyl-(5-position)-Isoxazole82>95
3CyclohexylPhenylCyclohexyl-(3-position)-Phenyl-(5-position)-Isoxazole75>95
4H2-NaphthylH-(3-position)-2-Naphthyl-(5-position)-Isoxazole71>95

Yields and purities are illustrative and based on typical outcomes for this chemistry.

Concluding Remarks

This application note details a reliable and versatile solid-phase synthesis strategy for generating libraries of 3,5-disubstituted isoxazoles from chloromethyl resin. By explaining the rationale behind the choice of resin, reaction conditions, and cleavage protocols, we provide a self-validating framework for researchers. The methodology is amenable to automation and allows for the rapid creation of diverse compound libraries, making it an invaluable tool for hit identification and lead optimization programs in drug discovery.

References

  • Nefzi, A., et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 14(3), 179-183. Available at: [Link]

  • Yadav, J. S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32888-32906. Available at: [Link]

  • Hernandez, R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(11), 6653-6659. Available at: [Link]

  • Hernandez, R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(11), 6653-6659. Available at: [Link]

  • Moses, J. E., et al. (2007). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (38), 3985-3987. Available at: [Link]

  • Fokin, V. V., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Organic & Biomolecular Chemistry, 14(13), 3365-3371. Available at: [Link]

  • Jones, K., et al. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1017. Available at: [Link]

  • Sciforum. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank. Available at: [Link]

  • Li, J., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568. Available at: [Link]

  • D'Auria, M., et al. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 577. Available at: [Link]

  • Aapptec. (n.d.). Merrifield Resin. Technical Support Information Bulletin 1048. Available at: [Link]

  • AnaSpec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. AnaSpec. Available at: [Link]

  • Asare, K. O., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 18. Available at: [Link]

  • Lee, S., et al. (2002). Solid-phase synthesis of liquid crystalline isoxazole library. Tetrahedron Letters, 43(45), 8175-8178. Available at: [Link]

  • ResearchGate. (n.d.). The protocols for substituted oxazoles synthesis. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2000). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry. Chemical Communications, (2), 131-132. Available at: [Link]

  • Merrifield, B. (1984). Solid Phase Synthesis. Nobel Lecture. Available at: [Link]

  • Ansari, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Chemistry, 6(1), 223-255. Available at: [Link]

  • Kiss, L., et al. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 23(12), 3299. Available at: [Link]

  • Basappa, et al. (2003). Solution-phase Synthesis of Novel delta2-isoxazoline Libraries via 1,3-dipolar Cycloaddition and Their Antifungal Properties. Bioorganic & Medicinal Chemistry, 11(21), 4539-44. Available at: [Link]

  • Kumar, A., et al. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. Available at: [Link]

Sources

Scale-up synthesis of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate for Preclinical Studies

Abstract

This compound is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents for preclinical evaluation. Its bifunctional nature, featuring a reactive chloromethyl group and an ester moiety, allows for diverse chemical modifications. This document provides a comprehensive guide for the multi-gram scale-up synthesis of this key intermediate. The described protocol is based on the well-established [3+2] cycloaddition reaction, optimized for safety, efficiency, and scalability. We detail the synthetic strategy, process safety considerations, a step-by-step experimental protocol, and analytical characterization methods to ensure the production of high-purity material suitable for drug development pipelines.

Introduction and Synthetic Strategy

The isoxazole scaffold is a prominent feature in numerous approved pharmaceuticals due to its favorable metabolic stability and ability to participate in hydrogen bonding. This compound serves as a versatile precursor for introducing this heterocycle into more complex molecular architectures. The primary synthetic challenge lies in achieving regioselective formation of the 3,5-disubstituted isoxazole ring.

The most robust and widely adopted method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][3] This approach is highly efficient, convergent, and generally proceeds with high regioselectivity.[1] For the synthesis of the target compound, the strategy involves the in situ generation of chloroacetonitrile oxide from chloroaldoxime, which then reacts with ethyl propiolate.

The key steps of the synthetic strategy are:

  • Oxime Formation: Reaction of chloroacetaldehyde with hydroxylamine to form 2-chloroacetaldehyde oxime (chloroaldoxime).

  • Nitrile Oxide Generation & Cycloaddition: In situ generation of the unstable chloroacetonitrile oxide from the oxime using a mild oxidant like sodium hypochlorite, followed by immediate trapping with ethyl propiolate in a [3+2] cycloaddition reaction to yield the desired isoxazole.[1][4]

This one-pot approach for the cycloaddition is advantageous for scale-up as it avoids the isolation of the potentially hazardous and unstable nitrile oxide intermediate.

Process and Safety Considerations for Scale-Up

Transitioning a synthesis from the laboratory bench to a larger scale (e.g., >100 g) introduces critical challenges that must be proactively managed.

  • Thermal Management: The in situ generation of the nitrile oxide and the subsequent cycloaddition can be exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Therefore, the addition of the oxidant (sodium hypochlorite) must be carefully controlled to maintain the reaction temperature within the optimal range (typically 20-30°C). A jacketed reactor with an external cooling circulator is mandatory.

  • Reagent Handling and Stoichiometry:

    • Chloroacetaldehyde: This reagent is a suspected mutagen and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Sodium Hypochlorite (Bleach): Commercial bleach solutions can vary in concentration. It is crucial to titrate the bleach solution before use to determine the exact molarity of NaOCl, ensuring accurate stoichiometry. An excess can lead to undesired side reactions, while an insufficient amount will result in incomplete conversion.

    • Ethyl Propiolate: This reagent is flammable and a lachrymator. Handle with care in a fume hood.

  • Off-Gassing: The reaction may produce some off-gassing. The reactor should be equipped with a vent line directed to a scrubber system (e.g., a sodium bisulfite solution) to neutralize any vented chlorine or other reactive gases.

  • Work-up and Extraction: On a larger scale, extractions require appropriately sized separatory funnels or, ideally, a jacketed reactor with a bottom outlet valve for phase separation. Be aware of potential emulsion formation and have mitigation strategies ready (e.g., addition of brine).

Detailed Step-by-Step Protocol

This protocol is designed for a target scale of approximately 100-150 grams of the final product.

Reagent and Equipment Preparation

Table 1: Reagent List and Properties

ReagentCAS No.MW ( g/mol )AmountMolesEquivalentsDensity (g/mL)
Chloroacetaldehyde (50 wt% in H₂O)107-20-078.50251.2 g1.601.1~1.26
Hydroxylamine HCl5470-11-169.49111.2 g1.601.1-
Sodium Acetate (anhydrous)127-09-382.03131.3 g1.601.1-
Ethyl Propiolate623-47-298.10142.5 g1.451.00.968
Sodium Hypochlorite (12% solution)7681-52-974.44~1.0 L1.601.1~1.21
Dichloromethane (DCM)75-09-284.93~4.0 L--1.33
Ethyl Acetate (EtOAc)141-78-688.11As needed--0.902
Hexanes110-54-386.18As needed--0.659

Equipment:

  • 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, dropping funnel, and a vent to a scrubber.

  • Cooling circulator for the reactor jacket.

  • Large separatory funnel (5 L).

  • Rotary evaporator with a suitably sized flask.

  • Standard laboratory glassware.

Synthetic Procedure

Step 1: Formation of 2-Chloroacetaldehyde Oxime (Aqueous Solution)

  • To the 5 L jacketed reactor, add deionized water (1.5 L).

  • Add hydroxylamine hydrochloride (111.2 g, 1.60 mol) and sodium acetate (131.3 g, 1.60 mol). Stir until all solids have dissolved.

  • Cool the solution to 5-10°C using the cooling circulator.

  • Slowly add the chloroacetaldehyde solution (251.2 g of 50 wt% solution, 1.60 mol) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The product of this step is an aqueous solution of 2-chloroacetaldehyde oxime, which is used directly in the next step.

Step 2: In Situ Cycloaddition

  • To the reactor containing the oxime solution, add ethyl propiolate (142.5 g, 1.45 mol) and dichloromethane (DCM, 1.5 L).

  • Stir the biphasic mixture vigorously to ensure good mixing. Maintain the temperature at 20°C.

  • Via the dropping funnel, add the sodium hypochlorite solution (~1.0 L of 12% solution, 1.60 mol) dropwise over 2-3 hours. CAUTION: This addition is exothermic. Monitor the temperature closely and adjust the addition rate to maintain the internal temperature between 20-30°C.

  • After the addition is complete, continue stirring at room temperature for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Monitor the reaction progress by TLC or LC-MS (sample from the organic layer). (TLC mobile phase: 20% EtOAc in Hexanes).

Step 3: Work-up and Isolation

  • Stop the stirring and allow the layers to separate.

  • Drain the lower organic (DCM) layer into a separate flask.

  • Extract the aqueous layer with DCM (2 x 500 mL).

  • Combine all organic layers and wash with water (1 x 1 L) and then with saturated brine solution (1 x 1 L).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Step 4: Purification

  • The crude oil can be purified by vacuum distillation or flash column chromatography. For this scale, vacuum distillation is often more practical if the product is thermally stable.

  • Vacuum Distillation: Distill the crude oil under high vacuum. Collect the fraction boiling at the appropriate temperature and pressure (literature values can be used as a guide, but an analytical sample should be confirmed).

  • Flash Chromatography (Alternative): If distillation is not feasible, dissolve the crude oil in a minimal amount of DCM and adsorb it onto silica gel. Purify by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20%).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.

Expected Results

Table 2: Summary of Expected Outcomes

ParameterExpected Value
Appearance Colorless to pale yellow oil/solid
Yield 65-75%
Purity (by GC/LC-MS) >95%[5]
¹H NMR (CDCl₃, 400 MHz) δ 7.01 (s, 1H), 4.70 (s, 2H), 4.45 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 167.5, 158.9, 158.0, 103.2, 62.5, 35.8, 14.1

Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product chloroacetaldehyde Chloroacetaldehyde oxime Chloroaldoxime (in situ) chloroacetaldehyde->oxime + Hydroxylamine hydroxylamine Hydroxylamine HCl hydroxylamine->oxime ethyl_propiolate Ethyl Propiolate product Ethyl 3-(chloromethyl)isoxazole- 5-carboxylate ethyl_propiolate->product nitrile_oxide Chloroacetonitrile Oxide (in situ) oxime->nitrile_oxide NaOCl (Oxidation) nitrile_oxide->product + Ethyl Propiolate ([3+2] Cycloaddition)

Caption: Overall reaction scheme for the synthesis.

Process Workflow

workflow start Start reactor_setup Reactor Setup: Charge H₂O, NH₂OH·HCl, NaOAc start->reactor_setup oxime_formation Oxime Formation: Add Chloroacetaldehyde @ 5-10°C reactor_setup->oxime_formation cycloaddition_setup Biphasic Setup: Add Ethyl Propiolate & DCM oxime_formation->cycloaddition_setup cycloaddition Cycloaddition: Slowly add NaOCl @ 20-30°C cycloaddition_setup->cycloaddition reaction_monitoring Stir Overnight Monitor by TLC/LC-MS cycloaddition->reaction_monitoring workup Work-up: Phase Separation, Extraction, Wash reaction_monitoring->workup isolation Isolation: Dry & Concentrate (Rotovap) workup->isolation purification Purification: Vacuum Distillation or Chromatography isolation->purification analysis Final Analysis: NMR, LC-MS, Purity purification->analysis end End Product analysis->end

Caption: Step-by-step process workflow diagram.

References

  • Zhang, X.-W., et al. (2020). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition. Journal of Organic Chemistry, 85(21), 15726-15735. Available at: [Link]

  • Ambroise, Y., & Caruthers, M. H. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Chemical Education, 5(4), 134-139. Available at: [Link]

  • Kumar, A., et al. (2015). Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. ResearchGate. Available at: [Link]

  • PrepChem (2023). Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. Available at: [Link]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (2022). Synthesis of isoxazoles. Organic-Chemistry.org. Available at: [Link]

  • ChemTube3D (2012). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D.com. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(9), 1969-1975. Available at: [Link]

Sources

Troubleshooting & Optimization

Minimizing byproduct formation in Ethyl 3-(chloromethyl)isoxazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Q1: My reaction is producing a significant amount of a dimeric byproduct. How can I prevent this?

A1: Dimerization is a common side reaction, particularly if the concentration of your starting materials is too high.

Causality: The formation of dimeric byproducts often arises from the self-reaction of the nitrile oxide intermediate, which is generated in situ. At high concentrations, two molecules of the nitrile oxide can react with each other before reacting with the desired dipolarophile (ethyl propiolate).

Troubleshooting Steps:

  • Slow Addition of Reagents: Instead of adding your reagents all at once, employ a syringe pump for the slow, controlled addition of the precursor to the nitrile oxide (e.g., the corresponding hydroximoyl chloride) to a solution of the base and ethyl propiolate. This maintains a low steady-state concentration of the reactive nitrile oxide, favoring the desired intermolecular [3+2] cycloaddition over dimerization.

  • Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular self-reaction. Experiment with increasing the solvent volume.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.

Q2: I am observing the formation of an isomeric isoxazole. What is causing this and how can I improve regioselectivity?

A2: The formation of regioisomers is a known challenge in 1,3-dipolar cycloadditions.[1][2] The desired product is the 3,5-disubstituted isoxazole, but the 3,4-disubstituted isomer can also form.

Causality: The regioselectivity of the Huisgen [3+2] cycloaddition is governed by the electronic and steric properties of both the 1,3-dipole (nitrile oxide) and the dipolarophile (ethyl propiolate).[3] Frontier Molecular Orbital (FMO) theory is often used to predict the favored isomer.[3]

Troubleshooting Steps:

  • Choice of Base: The base used to generate the nitrile oxide can influence regioselectivity. Triethylamine (TEA) is commonly used, but exploring other bases like N,N-diisopropylethylamine (DIPEA) might alter the steric environment and favor the desired isomer.[4]

  • Solvent Effects: The polarity of the solvent can impact the transition state energies of the different cycloaddition pathways. While polar aprotic solvents like THF or dichloromethane are common, experimenting with less polar solvents such as toluene might shift the equilibrium towards the desired regioisomer.

  • Lewis Acid Catalysis: In some 1,3-dipolar cycloadditions, the addition of a Lewis acid can enhance regioselectivity by coordinating to the dipolarophile and altering its electronic properties. This approach should be explored with caution as it can also promote side reactions.

Q3: My final product is contaminated with unreacted starting materials. How can I improve conversion?

A3: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate mixing, or deactivation of the reactive intermediate.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and ensure you are not prematurely quenching the reaction.

  • Stoichiometry: Ensure the stoichiometry of your reagents is correct. A slight excess of the dipolarophile (ethyl propiolate) can sometimes be used to drive the reaction to completion.

  • Base Equivalents: The amount of base is critical for the in situ generation of the nitrile oxide. Ensure you are using at least one equivalent of a suitable base, such as triethylamine.

  • Temperature: While lower temperatures can help with side reactions, insufficient temperature may lead to a sluggish reaction. If conversion is low, a modest increase in temperature could be beneficial.

Q4: The purification of my product by column chromatography is difficult, and I'm getting poor separation from a closely-eluting impurity. What are my options?

A4: Purification can be challenging, especially if byproducts have similar polarities to the desired product.

Troubleshooting Steps:

  • Solvent System Optimization for Chromatography: Systematically screen different solvent systems for your column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[5][6] Vary the ratio to achieve optimal separation. Adding a small amount of a third solvent, like dichloromethane, can sometimes improve resolution.

  • Recrystallization: If your product is a solid, recrystallization is an excellent purification technique.[6] The key is to find a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.

  • Alternative Purification Methods: For thermally stable compounds, distillation under reduced pressure can be an effective purification method.

II. Frequently Asked Questions (FAQs)

Q: What is the general synthetic route for this compound?

A: The most common and direct route involves a 1,3-dipolar cycloaddition reaction.[1][2] The key steps are:

  • Generation of a chloroacetonitrile oxide in situ from a suitable precursor, typically chloroaceto-hydroximoyl chloride. This is achieved by dehydrohalogenation with a base like triethylamine.

  • Reaction of the in situ generated nitrile oxide with a dipolarophile, which in this case is ethyl propiolate. This [3+2] cycloaddition forms the isoxazole ring.

Q: What are the critical reaction parameters to control for minimizing byproducts?

A: The following parameters are crucial for a successful synthesis with minimal byproducts:

  • Temperature: To balance reaction rate and selectivity.

  • Concentration: To disfavor bimolecular side reactions.

  • Rate of addition of reagents: To maintain a low concentration of reactive intermediates.

  • Choice of base and solvent: To influence regioselectivity and reaction rate.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several safety precautions are essential:

  • Ethyl 2-chloroacetoacetate , a potential precursor, is harmful if swallowed and causes severe skin burns and eye damage.[7]

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chlorinated reagents with care as they can be corrosive and lachrymatory.

III. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is designed to minimize byproduct formation by controlling the concentration of the reactive nitrile oxide intermediate.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate[7]

  • Hydroxylamine hydrochloride

  • Ethyl propiolate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate, anhydrous

Procedure:

  • Preparation of Ethyl 2-chloro-2-(hydroxyimino)-3-oxobutanoate:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium acetate (1.2 eq) in water, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • 1,3-Dipolar Cycloaddition:

    • In a separate three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve the crude ethyl 2-chloro-2-(hydroxyimino)-3-oxobutanoate (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add triethylamine (1.1 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary: Impact of Reaction Conditions on Byproduct Formation
ParameterCondition A (Standard)Condition B (Optimized)Predominant Byproduct(s) under Condition A
Reagent Addition All at onceSlow addition of baseDimeric nitrile oxide adducts
Concentration 0.5 M0.1 MDimeric nitrile oxide adducts
Temperature Room Temperature0 °C to Room TemperatureIsomeric isoxazoles, decomposition products

IV. Visualizing the Reaction and Troubleshooting

Reaction Pathway and Byproduct Formation

reaction_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products & Byproducts Chloro-oxime Ethyl 2-chloro-2-(hydroxyimino)-3-oxobutanoate Nitrile_Oxide Chloroacetonitrile oxide Chloro-oxime->Nitrile_Oxide Base (e.g., TEA) Alkyne Ethyl propiolate Desired_Product This compound Alkyne->Desired_Product Isomer Isomeric Isoxazole Alkyne->Isomer Base Triethylamine Nitrile_Oxide->Desired_Product [3+2] Cycloaddition with Ethyl propiolate Nitrile_Oxide->Isomer Alternative regiochemistry Dimer Dimeric Byproduct Nitrile_Oxide->Dimer Self-reaction

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or High Impurity Level Identify_Impurity Identify major impurity (e.g., NMR, MS) Start->Identify_Impurity Is_Dimer Is it a dimer? Identify_Impurity->Is_Dimer Is_Isomer Is it a regioisomer? Is_Dimer->Is_Isomer No Slow_Addition Implement slow addition of base/reagent Is_Dimer->Slow_Addition Yes Is_Starting_Material Unreacted starting material? Is_Isomer->Is_Starting_Material No Change_Solvent_Base Screen solvents and bases Is_Isomer->Change_Solvent_Base Yes Monitor_Reaction Monitor reaction (TLC, HPLC) Is_Starting_Material->Monitor_Reaction Yes End Improved Yield and Purity Is_Starting_Material->End No Lower_Concentration Decrease reaction concentration Slow_Addition->Lower_Concentration Lower_Concentration->End Optimize_Temp Optimize reaction temperature Change_Solvent_Base->Optimize_Temp Optimize_Temp->End Check_Stoichiometry Verify stoichiometry Monitor_Reaction->Check_Stoichiometry Check_Stoichiometry->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

V. References

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents. Available at:

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. Available at: [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. - ResearchGate. Available at: [Link]

  • eGrove Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones, - University of Mississippi. Available at: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. Available at: [Link]

  • Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal - The Royal Society of Chemistry. Available at: [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. Available at:

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes - ResearchGate. Available at: [Link]

  • Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, 97%+ Purity, C7H8ClNO3, 5 grams. Available at: [Link]

  • Ethyl 2-chloroacetoacetate | C6H9ClO3 - PubChem. Available at: [Link]

  • Synthesis of 3-chloro-2-oxo-butanoate - ResearchGate. Available at: [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

  • Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and... - ResearchGate. Available at: [Link]

  • Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives - PMC. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. Available at: [Link]

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride - Oriental Journal of Chemistry. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1) - Chemical Science Review and Letters. Available at: [Link]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC. Available at: [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. Available at: [Link]

  • Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System | Request PDF - ResearchGate. Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Chloromethylisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions on chloromethylisoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols to ensure the success of your experiments.

Introduction to Nucleophilic Substitution on Chloromethylisoxazoles

The isoxazole moiety is a privileged scaffold in medicinal chemistry, and the functionalization of chloromethylisoxazoles via nucleophilic substitution is a key strategy for the synthesis of a diverse range of biologically active compounds. This reaction, typically proceeding through an SN2 mechanism, involves the displacement of the chloride leaving group from the methylene bridge by a nucleophile.[1][2] While seemingly straightforward, optimizing these reactions to achieve high yields and purity requires a nuanced understanding of the interplay between the substrate, nucleophile, base, solvent, and temperature. This guide will delve into the critical parameters to control for successful and reproducible outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nucleophilic substitution on chloromethylisoxazoles in a question-and-answer format, providing explanations and actionable solutions.

FAQ 1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Several factors can contribute to low conversion. Let's break down the potential culprits:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride. Nucleophilicity generally increases with basicity.[3] For instance, an alkoxide (RO⁻) is a stronger nucleophile than its corresponding alcohol (ROH).

    • Solution: If using a neutral nucleophile like an alcohol or amine, consider deprotonating it first with a suitable base to generate the more reactive anionic form.[1]

  • Inappropriate Solvent: For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively free and highly reactive.[4][5] Polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.[5][6]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[4][7]

  • Steric Hindrance: While the chloromethyl group is on a primary carbon, significant steric bulk on either the nucleophile or the isoxazole ring can slow down the reaction.[8]

    • Solution: If possible, consider using a less sterically hindered nucleophile. Increasing the reaction temperature can also help overcome the activation energy barrier.

  • Poor Leaving Group Ability: While chloride is a good leaving group, its reactivity can be modulated by the electronic properties of the isoxazole ring.

    • Solution: In some cases, converting the chloromethyl group to a better leaving group like an iodomethyl or a tosylmethyl group might be beneficial, although this adds extra synthetic steps.

FAQ 2: I'm observing the formation of multiple products and side reactions. How can I improve the selectivity of my reaction?

The formation of byproducts is a common challenge. Here are some frequent side reactions and how to mitigate them:

  • Elimination (E2) Pathway: With strongly basic and sterically hindered nucleophiles, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of a methylideneisoxazole.[7]

    • Solution: Use a less sterically hindered and/or less basic nucleophile if the desired reaction is substitution. Running the reaction at a lower temperature generally favors substitution over elimination.[9]

  • Over-alkylation of Amines: Primary and secondary amines can react multiple times with the chloromethylisoxazole, leading to di- and tri-substituted products.[9]

    • Solution: Use a large excess of the amine nucleophile to favor the formation of the mono-substituted product.[9] Alternatively, using sodium azide as the nucleophile followed by reduction is a clean method to obtain primary amines.[9]

  • Reaction with the Isoxazole Ring: While the isoxazole ring is generally stable under many reaction conditions, very strong bases or nucleophiles could potentially interact with the ring itself.[10][11] However, for typical SN2 conditions on the chloromethyl group, the ring is usually inert.[10]

    • Solution: Avoid using exceptionally harsh bases like organolithium reagents unless specific functionalization of the ring is intended. Stick to common bases for SN2 reactions like K₂CO₃, NaH, or organic amines.

FAQ 3: How do I choose the right base for my reaction?

The choice of base is critical and depends on the pKa of the nucleophile's conjugate acid.

  • For Alcohols and Phenols (Williamson Ether Synthesis): A base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide or phenoxide.

    • Weakly acidic phenols: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is often effective.[7][12]

    • Aliphatic alcohols: A stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous solvent like THF or DMF is typically necessary to achieve complete deprotonation.[1][7]

  • For Thiols: Thiols are generally more acidic than alcohols, so weaker bases like triethylamine (Et₃N) or potassium carbonate are often sufficient to generate the thiolate.

  • For Amines: Amines are typically nucleophilic enough to react directly. However, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction.

FAQ 4: What is the optimal temperature for my reaction?

The optimal temperature is a balance between reaction rate and selectivity.

  • General Guideline: Most nucleophilic substitutions on chloromethylisoxazoles proceed well at temperatures ranging from room temperature to 80 °C.[13]

  • Highly Reactive Nucleophiles: Strong, unhindered nucleophiles may react efficiently at room temperature.

  • Less Reactive Nucleophiles: Weaker or sterically hindered nucleophiles may require heating to achieve a reasonable reaction rate.

  • Troubleshooting: If the reaction is slow, gradually increase the temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. Be mindful that higher temperatures can promote side reactions like elimination.[9]

Experimental Protocols

Here are detailed, step-by-step methodologies for common nucleophilic substitution reactions on chloromethylisoxazoles.

Protocol 1: Williamson Ether Synthesis with a Phenolic Nucleophile

This protocol describes the synthesis of a 3-((phenoxymethyl)methyl)-5-methylisoxazole.

Materials:

  • 5-Chloromethyl-3-methylisoxazole

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-chloromethyl-3-methylisoxazole (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of an Azide Derivative

This protocol details the synthesis of 5-(azidomethyl)-3-methylisoxazole.

Materials:

  • 5-Chloromethyl-3-methylisoxazole

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 5-chloromethyl-3-methylisoxazole (1.0 equivalent) in DMF or DMSO.

  • Add sodium azide (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive and should be handled with care. Do not heat to dryness.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on a model substrate, 5-chloromethyl-3-methylisoxazole.

NucleophileBaseSolventTemperature (°C)Time (h)Approximate Yield (%)
PhenolK₂CO₃DMF60585-95
Sodium methoxide-MethanolReflux390-98
ThiophenolEt₃NAcetonitrile50488-96
Sodium azide-DMSO2516>95
MorpholineK₂CO₃AcetonitrileReflux880-90

Visualization of Key Concepts

Reaction Mechanism: SN2 Substitution

The nucleophilic substitution on chloromethylisoxazoles predominantly follows an SN2 mechanism.

SN2_Mechanism sub R-CH₂-Cl ts [Nu---CH₂(R)---Cl]⁻ sub->ts nuc Nu⁻ nuc->ts Backside attack prod R-CH₂-Nu ts->prod Inversion of stereochemistry lg Cl⁻ ts->lg

Caption: SN2 mechanism on a chloromethylisoxazole.

Troubleshooting Workflow

A logical workflow for troubleshooting common issues in the reaction.

Troubleshooting_Workflow start Low or No Conversion q_nuc Is the nucleophile strong enough? start->q_nuc s_nuc Use a stronger nucleophile or deprotonate with a base. q_nuc->s_nuc No q_solv Is the solvent appropriate? q_nuc->q_solv Yes end_yield Improved Yield s_nuc->end_yield s_solv Switch to a polar aprotic solvent (DMF, DMSO). q_solv->s_solv No q_temp Is the temperature optimal? q_solv->q_temp Yes s_solv->end_yield s_temp Gradually increase temperature. q_temp->s_temp No q_temp->end_yield Yes s_temp->end_yield start_side Side Product Formation q_elim Is elimination (E2) observed? start_side->q_elim s_elim Use a less basic/bulky nucleophile. Lower temperature. q_elim->s_elim Yes q_overalk Over-alkylation of amine? q_elim->q_overalk No end_select Improved Selectivity s_elim->end_select s_overalk Use a large excess of amine. q_overalk->s_overalk Yes q_overalk->end_select No s_overalk->end_select

Caption: Decision tree for troubleshooting common reaction issues.

References

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Kashima, C. (1983). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 41(5), 442-453.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Inamdar, S. M., More, V. K., & Pawar, S. S. (2024). Construction of Isoxazole ring: An Overview. Journal of Chemical and Pharmaceutical Research, 16(6), 1-19.
  • Pace University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Serebryakov, E. P., & Kanishchev, M. I. (1982). Structure and stability of isoxazoline compounds. Russian Chemical Bulletin, 31(10), 2088-2092.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • J. & K. Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Reddit. (2023, December 24). How is isoxazole substituted at the 4-position? [r/OrganicChemistry]. Retrieved from [Link]

  • MSJChem. (2017, October 24). 20.1 Choice of solvent for SN1 and SN2 reactions (HL) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • Sci-Hub. (n.d.). Nucleophilic Substitution of an Acyl Azide: General Method for the Preparation of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid Amides and Hydrazides. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Chemistry of Heterocyclic Compounds, 58(12), 1109-1114.
  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • SciELO. (2025, January 7). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Retrieved from [Link]

  • Pearson. (n.d.). Nucleophilic Substitution Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, October 27). Nucleophilic Substitution: Practice Problems [Video]. YouTube. [Link]

  • National Institutes of Health. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]

  • Quora. (2018, January 31). What happens when you combine the strongest acid with the strongest base? Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Retrieved from [Link]

  • Khan Academy. (n.d.). Strong acid–strong base reactions [Video]. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar isoxazole derivatives. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in column chromatography purification.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: Poor Separation (Low Resolution) Between Product and Impurities

Symptoms:

  • TLC analysis of collected fractions shows overlapping spots for the product and impurities.

  • The final product purity is low after solvent evaporation.

Probable Causes & Solutions:

  • Incorrect Solvent System: The polarity of the mobile phase is not optimized to differentiate between your target compound and closely-eluting impurities. Isoxazole derivatives with similar functional groups can be challenging to separate[1].

    • Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC)[1]. The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound and maximizes the difference in Rf (ΔRf) between it and any impurities[2][3]. Start with a standard non-polar/polar mixture like Hexane/Ethyl Acetate and adjust the ratio. If separation is still poor, try solvents from different selectivity classes, such as substituting Ethyl Acetate with Dichloromethane or Toluene[4].

  • Improper Column Packing: A poorly packed column with channels, cracks, or an uneven surface will lead to band broadening and a significant loss of resolution[5][6].

    • Solution: Ensure the column is packed uniformly. The "slurry packing" method is generally most reliable for silica gel[6]. Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow it to settle with gentle tapping to dislodge air bubbles[6]. Add a layer of sand on top to prevent disturbance of the silica bed when adding solvent or loading the sample[6].

  • Column Overloading: Loading too much crude material relative to the amount of stationary phase will exceed the column's capacity, making effective separation impossible.

    • Solution: A general rule is to use a 20:1 to 50:1 ratio of silica gel weight to crude sample weight[6]. For difficult separations, a higher ratio (e.g., 100:1) may be necessary.

Problem 2: Product is Unstable on Silica Gel

Symptoms:

  • You observe streaking on the TLC plate.

  • New, unexpected spots appear on the TLC plate after the sample has been on the silica for some time (e.g., 2D TLC analysis)[7][8].

  • The overall yield of the purified product is significantly lower than expected.

Probable Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds[6][9]. The isoxazole ring can be sensitive, and the chloromethyl group is a reactive handle susceptible to nucleophilic attack, which could be catalyzed under acidic conditions[1][10].

    • Solution 1 (Deactivation): Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as 1-3% triethylamine (Et₃N)[9]. Flush the column with this solvent mixture before loading your sample. This neutralizes the acidic sites on the silica surface.

    • Solution 2 (Alternative Stationary Phase): If degradation persists, consider switching to a different stationary phase. Neutral alumina can be a good alternative for compounds that are sensitive to acid[1].

Problem 3: Product Won't Elute from the Column (or Elutes Very Slowly)

Symptoms:

  • The product remains at the top of the column, even after a large volume of mobile phase has passed through.

  • The Rf value on the TLC is near zero in the chosen solvent system.

Probable Causes & Solutions:

  • Insufficient Mobile Phase Polarity: The selected eluent is not polar enough to displace the compound from the polar stationary phase[2].

    • Solution (Gradient Elution): Instead of using a single solvent mixture (isocratic elution), employ a gradient elution. Start with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the proportion of the more polar solvent (e.g., increase to 20%, 30%, etc.)[9][11]. This will increase the eluting power of the mobile phase over time, moving more polar compounds down the column.

Problem 4: Poor Solubility of Crude Product for Loading

Symptoms:

  • The crude product does not dissolve well in the initial, non-polar mobile phase, making it difficult to load onto the column in a concentrated band.

Probable Causes & Solutions:

  • High Polarity of Compound: The compound is significantly more polar than the starting eluent. Dissolving it in a more polar solvent for loading can disrupt the top of the column and lead to poor separation[7].

    • Solution (Dry Loading): This is the preferred method for poorly soluble samples[7][12]. Dissolve your crude product in a suitable, volatile solvent (like dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column[7][9]. This technique ensures the sample is introduced to the column in a very concentrated band, leading to much better resolution[12].

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For normal-phase chromatography, silica gel (230-400 mesh for flash chromatography) is the most common and effective stationary phase due to its polarity, which is suitable for separating moderately polar organic molecules like isoxazole derivatives[5][13]. If your compound shows signs of degradation, consider using deactivated silica gel or neutral alumina[1][8].

Q2: How do I select the optimal mobile phase (eluent)?

A2: The selection process is empirical and best guided by TLC analysis[4].

  • Spot a small amount of your crude mixture onto a TLC plate.

  • Develop the plate in a sealed chamber with a test solvent system. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

  • Visualize the spots (e.g., under UV light).

  • Adjust the solvent ratio until the spot corresponding to your desired product has an Rf value of about 0.25-0.35[2]. This Rf range in TLC typically translates to a good elution profile on a column.

Q3: What are typical solvent systems for isoxazole derivatives?

A3: Mixtures of hexanes (or petroleum ether) and ethyl acetate are very common and effective for many isoxazole derivatives[2][14]. For compounds with slightly different polarities, substituting ethyl acetate with dichloromethane or adding a small percentage of methanol to a dichloromethane/hexane mixture can fine-tune the separation[11].

Solvent System (v/v)Typical ApplicationExpected Rf for Target Compound
10-30% Ethyl Acetate / HexanesStandard system for moderately polar compounds. A good starting point.0.2 - 0.4
1-5% Methanol / DichloromethaneFor more polar compounds that do not move in EtOAc/Hexanes.0.2 - 0.4
10-50% Dichloromethane / HexanesAn alternative to EtOAc/Hexanes, offering different selectivity.0.2 - 0.4

Note: The optimal ratio must be determined experimentally via TLC for each specific crude mixture.

Q4: What is the correct procedure for packing a flash chromatography column?

A4: The wet, or slurry, packing method is highly recommended for achieving a homogenous packed bed[6].

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is loose enough not to impede flow[6]. Add a thin layer of sand.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar eluent until you have a pourable, milkshake-like consistency. Stir well to remove air bubbles[6].

  • Pour and Pack: With the column stopcock closed, pour the slurry into the column using a funnel. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to help the silica pack evenly.

  • Add Sand: Once the silica has settled, add a final layer of sand to the top to protect the surface[6].

  • Equilibrate: Never let the solvent level drop below the top of the sand[6]. Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated before loading the sample.

Q5: How should I monitor the separation and collect fractions?

A5: Monitor the separation by collecting fractions of a consistent volume and analyzing them by TLC[15][16].

  • Collect Fractions: Begin collecting fractions as soon as you start eluting the column after loading the sample.

  • TLC Analysis: Spot every few fractions onto a TLC plate. It's helpful to spot multiple fractions on a single plate for direct comparison.

  • Combine and Evaporate: Once you have identified all the fractions containing your pure product (and no impurities), combine them in a flask and remove the solvent using a rotary evaporator[2].

III. Experimental Workflow & Diagrams

Overall Purification Workflow

The diagram below outlines the logical steps from initial analysis to the final isolated product.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Solvent System Selection) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry or Wet Method) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect TLC_Frac 6. TLC Analysis of Fractions Collect->TLC_Frac Pool 7. Pool Pure Fractions TLC_Frac->Pool Evap 8. Solvent Evaporation Pool->Evap Final Pure Product Evap->Final G Start Problem Occurred Q_Sep Poor Separation? Start->Q_Sep Q_Elute Product Not Eluting? Start->Q_Elute Q_Yield Low Yield / Streaking? Start->Q_Yield A_Solvent Optimize solvent system via TLC. Try different solvent classes. Q_Sep->A_Solvent Yes A_Pack Repack column carefully. Ensure no cracks or channels. Q_Sep->A_Pack Yes A_Load Reduce sample load. Use higher silica:sample ratio. Q_Sep->A_Load Yes A_Polarity Increase eluent polarity. Switch to gradient elution. Q_Elute->A_Polarity Yes A_Decomp Compound may be unstable on silica. Q_Yield->A_Decomp Yes A_Deactivate Deactivate silica with Et3N or use neutral alumina. A_Decomp->A_Deactivate

Sources

Troubleshooting low yields in 1,3-dipolar cycloaddition reactions for isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with 1,3-dipolar cycloaddition reactions. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,3-dipolar cycloaddition is resulting in very low or no yield of the desired isoxazole. What are the most likely causes?

Low or non-existent yields in isoxazole synthesis via 1,3-dipolar cycloaddition can be attributed to several critical factors. The primary culprits often involve the stability and generation of the nitrile oxide intermediate, the reactivity of the dipolarophile, and suboptimal reaction conditions.[1][2]

  • Inefficient Nitrile Oxide Generation: The nitrile oxide is a highly reactive intermediate that is typically generated in situ. If the generation method is inefficient, the concentration of the 1,3-dipole will be too low to react effectively with the dipolarophile.[2]

  • Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or in the absence of a sufficiently reactive dipolarophile.[2][3][4][5] This is often the most significant side reaction.

  • Poor Dipolarophile Reactivity: The electronic nature of the alkyne (dipolarophile) plays a crucial role. Electron-deficient alkynes generally react faster in these cycloadditions. If your alkyne is electron-rich or sterically hindered, the reaction rate may be too slow, allowing for nitrile oxide decomposition.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the outcome. For instance, generating nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[1]

Q2: I suspect my nitrile oxide generation is the problem. How can I improve this step?

Efficient generation of the nitrile oxide is paramount for a successful cycloaddition. Several precursor types and generation methods are available, each with its own set of optimal conditions.

The most common methods for generating nitrile oxides include:

  • Dehydrohalogenation of hydroximoyl chlorides.[6]

  • Oxidation of aldoximes.[6]

  • Dehydration of nitroalkanes.[6]

Troubleshooting Strategies:

  • Precursor Purity: Ensure the purity of your starting materials, such as the aldoxime or hydroxamoyl chloride. Impurities can interfere with the generation of the nitrile oxide.

  • Choice of Reagent: The choice of base for dehydrohalogenation or oxidant for aldoxime oxidation is critical.

    • For hydroximoyl chlorides , organic bases like triethylamine (TEA) are commonly used. The rate of addition of the base can control the rate of nitrile oxide formation.[7]

    • For aldoximes , a variety of oxidants can be employed, including N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents.[2] A green protocol using NaCl/Oxone has also shown broad substrate scope and good to excellent yields.[2]

  • Stoichiometry: Carefully optimize the stoichiometry of your reagents. An excess of base or oxidant can sometimes lead to side reactions with your starting materials or product.

  • Alternative Generation Methods: If one method fails, consider an alternative. For example, the dehydration of O-silylated hydroxamic acids using triflic anhydride and a base offers a mild and general route to nitrile oxides.[8]

Below is a workflow to guide your optimization of nitrile oxide generation:

Nitrile Oxide Generation Workflow start Low Yield check_precursor Verify Purity of Nitrile Oxide Precursor start->check_precursor choose_method Select Generation Method (e.g., Aldoxime Oxidation) check_precursor->choose_method optimize_reagent Optimize Reagent (e.g., Oxidant, Base) choose_method->optimize_reagent optimize_conditions Optimize Conditions (Temperature, Addition Rate) optimize_reagent->optimize_conditions monitor_reaction Monitor by TLC/LC-MS optimize_conditions->monitor_reaction success Improved Yield monitor_reaction->success Success failure Re-evaluate Method monitor_reaction->failure Failure failure->choose_method

Caption: Troubleshooting workflow for nitrile oxide generation.

Q3: Furoxan dimerization is consuming my nitrile oxide. How can I minimize this side reaction?

The dimerization of nitrile oxides is a common and frustrating side reaction.[2][3][4][5] The key to preventing this is to ensure that the nitrile oxide reacts with the dipolarophile as soon as it is formed.

Effective Strategies to Minimize Dimerization:

  • In Situ Generation: This is the most effective method. The nitrile oxide is generated slowly in the presence of the alkyne, keeping its instantaneous concentration low and favoring the intermolecular cycloaddition over dimerization.[4]

  • Slow Addition/High Dilution: If generating the nitrile oxide separately, add it slowly to a solution of the dipolarophile. Performing the reaction under high dilution can also disfavor the bimolecular dimerization reaction.

  • Diffusion Mixing: A specialized technique where a volatile base (e.g., triethylamine) is introduced into the headspace of the reaction vessel. The base then slowly dissolves into the reaction mixture to generate the nitrile oxide from its precursor at a controlled rate. This has been shown to be effective for rapidly dimerizing dipoles.[4][9]

  • Increase Dipolarophile Reactivity/Concentration: A more reactive dipolarophile will trap the nitrile oxide more efficiently. Using a higher concentration of the dipolarophile can also increase the rate of the desired cycloaddition relative to dimerization.

Q4: My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?

The regioselectivity of 1,3-dipolar cycloadditions is governed by both electronic and steric factors, as described by Frontier Molecular Orbital (FMO) theory.[10][11] For the reaction between a nitrile oxide and an alkyne, two regioisomers are possible: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. In most cases, the reaction of terminal alkynes leads predominantly to the 3,5-disubstituted product.

Factors Influencing Regioselectivity:

  • Frontier Molecular Orbitals (FMO): The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the orbital coefficients at the reacting atoms.

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can disfavor the formation of one regioisomer over the other.

  • Catalysis: The use of catalysts, such as copper or silver salts, can influence the regioselectivity of the cycloaddition, often favoring a single regioisomer.[12][13][14] Copper-catalyzed reactions, in particular, are known to provide isoxazoles in a highly regioselective manner.[13]

Strategies to Improve Regioselectivity:

  • Modify Substituents: Altering the electronic nature (electron-donating vs. electron-withdrawing) of the substituents on both the nitrile oxide and the alkyne can change the relative energies of the FMOs and thus influence the regiochemical outcome.

  • Employ Catalysis: Investigate the use of a catalyst. Copper(I) and Silver(I) salts have been shown to effectively catalyze these reactions, often with high regioselectivity.[12][14]

  • Solvent Effects: The polarity of the solvent can sometimes influence the transition state energies of the two possible regioisomeric pathways. A systematic solvent screen may reveal conditions that favor one isomer.

Regioselectivity Factors regioselectivity Regioselectivity fmo Frontier Molecular Orbital (FMO) Theory regioselectivity->fmo sterics Steric Hindrance regioselectivity->sterics catalysis Catalysis (e.g., Cu(I), Ag(I)) regioselectivity->catalysis solvent Solvent Effects regioselectivity->solvent

Caption: Key factors influencing regioselectivity.

Q5: What are the best practices for reaction monitoring and product purification?

Careful reaction monitoring and purification are essential for obtaining a high-purity product and accurately assessing the reaction's success.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your reaction. It allows you to visualize the consumption of starting materials and the formation of the product and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, LC-MS can confirm the mass of the desired product and help identify byproducts, such as the furoxan dimer.

Product Purification:

  • Column Chromatography: This is the most common method for purifying isoxazole products. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC is recommended to achieve optimal separation.[1]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique, often yielding material of very high purity. Experiment with different solvent systems to find one that promotes the growth of well-formed crystals.[1]

  • Preparative HPLC: For challenging separations, especially of regioisomers, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.[1]

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation of Nitrile Oxide from an Aldoxime and Cycloaddition

This protocol describes a general method for the 1,3-dipolar cycloaddition using in situ generation of a nitrile oxide from an aldoxime with N-chlorosuccinimide (NCS).

Materials:

  • Aldoxime (1.0 eq.)

  • Alkyne (1.2 eq.)

  • N-Chlorosuccinimide (NCS) (1.1 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve the aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NCS (1.1 eq.) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of triethylamine (1.5 eq.) in the anhydrous solvent dropwise to the reaction mixture over 20-30 minutes via a syringe pump.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a general procedure and may require optimization for specific substrates. The rate of addition of triethylamine is crucial for controlling the concentration of the nitrile oxide.

Summary of Key Parameters for Optimization

ParameterPotential IssueRecommended Action
Nitrile Oxide Precursor Impure starting materialRecrystallize or re-purify the precursor (e.g., aldoxime).
Generation Method Inefficient formation of nitrile oxideTry alternative reagents (e.g., different oxidant for aldoxime).
Reaction Temperature Dimerization at high temps, slow reaction at low tempsOptimize temperature profile (e.g., low temp for generation, higher for cycloaddition).
Solvent Poor solubility, side reactionsScreen a range of solvents with varying polarities.
Dipolarophile Low reactivity (electron-rich or sterically hindered)Consider using a more activated (electron-deficient) alkyne if possible.
Stoichiometry Excess of one reagent leading to byproductsSystematically vary the ratio of nitrile oxide precursor to dipolarophile.
Catalyst Poor regioselectivity or low reaction rateScreen for a suitable catalyst (e.g., CuI, Ag₂CO₃).[12]

References

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. (n.d.). PubMed Central. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved from [Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. (n.d.). ACS Publications. Retrieved from [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (n.d.). PubMed. Retrieved from [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (n.d.). PubMed Central. Retrieved from [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PubMed Central. Retrieved from [Link]

  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. (n.d.). ACS Publications. Retrieved from [Link]

  • Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. (n.d.). ResearchGate. Retrieved from [Link]

  • An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (n.d.). Taylor & Francis Online. Retrieved from [Link]

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  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (n.d.). SciELO. Retrieved from [Link]

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  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ball-milling conditions. (2022, February 23). RSC Publishing. Retrieved from [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024, December 16). MDPI. Retrieved from [Link]

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Technical Support Center: Improving Regioselectivity in the Synthesis of Unsymmetrical Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing unsymmetrically substituted isoxazoles. The formation of regioisomeric mixtures is a persistent challenge, leading to decreased yields and difficult purification processes. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you gain precise control over your reaction outcomes.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of unsymmetrical isoxazoles, particularly via the Huisgen 1,3-dipolar cycloaddition of nitrile oxides and alkynes.

Q1: My 1,3-dipolar cycloaddition is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the 3,5-disubstituted isomer?

A1: This is the most prevalent issue in unsymmetrical isoxazole synthesis. The formation of the 3,5-disubstituted regioisomer is often the thermodynamically favored product in thermal cycloadditions involving terminal alkynes, but kinetic control can be elusive.[1][2] Several factors, including electronics, sterics, and reaction conditions, govern the regiochemical outcome.[1]

Causality & In-Depth Explanation: The regioselectivity is dictated by the frontier molecular orbital (FMO) interactions between the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne).[3][4] The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For terminal alkynes, the largest orbital coefficient on the HOMO and LUMO is on the unsubstituted (terminal) carbon. For the nitrile oxide, the largest coefficient is on the carbon atom. The preferred interaction (HOMOdipole-LUMOdipolarophile vs. LUMOdipole-HOMOdipolarophile) determines the regiochemistry. Electron-withdrawing groups on the alkyne lower its HOMO and LUMO energies, favoring interaction with the nitrile oxide HOMO and leading to the 3,4-isomer. Conversely, electron-donating groups raise the alkyne's orbital energies, favoring interaction with the nitrile oxide LUMO and formation of the 3,5-isomer.

Troubleshooting Steps:

  • Introduce a Copper(I) Catalyst: This is the most robust method for ensuring high regioselectivity for the 3,5-isomer with terminal alkynes.[2][5] The mechanism shifts from a concerted thermal cycloaddition to a stepwise, copper-mediated pathway involving a copper acetylide intermediate.[6] This coordination enforces a specific orientation of the reactants, leading almost exclusively to the 3,5-disubstituted product.

  • Solvent Selection: Solvent polarity can influence the energy of the transition states leading to the different isomers.[7][8] While less impactful than catalysis, screening solvents is a valuable optimization step. Start with less polar solvents like THF or toluene, as they can sometimes enhance selectivity for the 3,5-isomer in thermal reactions.[2] In some cases, increasing solvent polarity has been shown to accelerate the formation of the 3,5-regioisomer.[7]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures increase the energy difference between the competing transition states, often amplifying the preference for the thermodynamically favored 3,5-isomer.

Q2: I need to synthesize the 3,4-disubstituted ("unfavored") isomer. How can I reverse the regioselectivity?

A2: Synthesizing the 3,4-disubstituted isomer requires overriding the inherent electronic and steric preferences of the thermal reaction. This is typically achieved through specialized catalysts or by modifying the electronic nature of the substrates.

Troubleshooting Steps:

  • Employ a Ruthenium(II) Catalyst: Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are known to favor the formation of 3,4-disubstituted isoxazoles.[5][9] The mechanism involves the formation of a ruthenacycle intermediate that directs the cycloaddition to the opposite regioisomer compared to the copper-catalyzed variant.[10] This method is particularly effective for both terminal and internal alkynes.[10]

  • Substrate Modification: If catalysis is not an option, modify the electronic properties of your alkyne. Attaching a strong electron-withdrawing group (e.g., acyl, sulfonyl) to the alkyne can reverse the regioselectivity, favoring the 4-acylisoxazole product.[11] This is a powerful strategy based on tuning the FMO energies.

  • Lewis Acid Catalysis: In certain systems, such as those derived from β-enamino diketones, the addition of a Lewis acid like BF₃·OEt₂ can effectively control regiochemistry, directing the reaction toward specific isomers.[1][12]

Q3: My reaction has a low yield and I'm observing a significant amount of a byproduct, which I suspect is a furoxan. How can I prevent this?

A3: This is a classic problem related to the stability of the nitrile oxide intermediate. Nitrile oxides are prone to dimerization to form stable furoxan (1,2,5-oxadiazole-2-oxide) byproducts, especially at high concentrations or elevated temperatures.[1][13]

Troubleshooting Steps:

  • In Situ Generation: Never pre-form and isolate the nitrile oxide unless it is exceptionally stable. The best practice is to generate it in situ in the presence of the alkyne. This ensures the nitrile oxide is trapped by the dipolarophile as soon as it forms, keeping its steady-state concentration low.[1]

  • Slow Addition: If you are generating the nitrile oxide from a precursor (e.g., dehydrohalogenation of a hydroximoyl chloride), add the base or the precursor solution slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide throughout the reaction.

  • Temperature Control: Generate the nitrile oxide at a low temperature (e.g., 0 °C or even lower) to suppress the dimerization rate, then allow the reaction to slowly warm to the temperature required for the cycloaddition.[1]

  • Stoichiometry: Ensure the alkyne is present in a slight excess (e.g., 1.1-1.2 equivalents) to maximize the probability of the desired bimolecular reaction over the undesired dimerization.

Q4: How can I reliably distinguish between the 3,4- and 3,5-disubstituted regioisomers?

A4: Unambiguous characterization is critical. While 2D NMR techniques (HSQC, HMBC) are definitive, simple 1D ¹H and ¹³C NMR are often sufficient.

Characterization Guide:

  • ¹H NMR: The chemical shift of the isoxazole ring proton (H4 or H5) is highly informative. In 3,5-disubstituted isoxazoles, the lone proton is at the C4 position. Its chemical shift is sensitive to the electronic nature of the substituent at C5.[14] In 3,4-disubstituted isoxazoles, the lone proton is at the C5 position. A phenyl group at C5 will cause a greater downfield shift for the C4 proton compared to a phenyl group at C3.

  • ¹³C NMR: The chemical shifts of the isoxazole ring carbons can also be used for isomer identification.[15][16] Specific correlations can be calculated or compared to literature values for known compounds.

  • Mass Spectrometry: The fragmentation patterns of the regioisomers in mass spectrometry can be distinct, providing another method for differentiation.[15]

Experimental Protocols & Methodologies

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol provides a reliable method for achieving high regioselectivity for the 3,5-isomer using a terminal alkyne and an in situ generated nitrile oxide.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the terminal alkyne (1.0 eq) and the corresponding hydroximoyl chloride precursor (1.1 eq) in a suitable solvent (e.g., THF or CH₂Cl₂).

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • To the stirred solution from Step 1, add Copper(I) Iodide (CuI, 5-10 mol%).

    • Cool the mixture to 0 °C in an ice bath.

  • Nitrile Oxide Generation & Cycloaddition:

    • Slowly add a solution of a suitable non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA), dropwise over 30-60 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Data Summary Table

The choice of catalyst is paramount in controlling regioselectivity. The following table summarizes the expected outcomes for the reaction between phenylacetylene and benzonitrile oxide under different catalytic conditions.

Catalyst SystemPredominant IsomerTypical Regioisomeric Ratio (3,5 : 3,4)Reference
Thermal (No Catalyst)3,5-DisubstitutedVariable (e.g., 5:1 to 10:1)[4]
CuI3,5-Disubstituted>98:2[5][6]
Cp*RuCl(PPh₃)₂3,4-Disubstituted>2:98[9][10]

Mechanistic Diagrams & Workflows

Visualizing the reaction pathways and experimental steps is key to understanding and controlling the synthesis. The following diagrams were generated using Graphviz.

General Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Dissolve Alkyne & Hydroximoyl Chloride p2 Add Catalyst (e.g., CuI or Ru-Cp*) p1->p2 r1 Cool to 0 °C p2->r1 r2 Slowly Add Base (e.g., TEA) r1->r2 r3 Warm to RT & Stir (Monitor by TLC/LC-MS) r2->r3 w1 Quench with aq. NH4Cl r3->w1 w2 Organic Extraction w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Column Chromatography w3->w4 product Pure Regioisomer w4->product

Caption: A generalized workflow for catalyzed isoxazole synthesis.

Controlling Regioselectivity: Catalytic Pathways

G start R1-C≡CH + R2-CNO cu_cat Cu(I) Catalyst start->cu_cat High Selectivity ru_cat Ru(II) Catalyst start->ru_cat Reverse Selectivity cu_intermediate Copper Acetylide Intermediate cu_cat->cu_intermediate product_35 3,5-Disubstituted Isoxazole cu_intermediate->product_35 ru_intermediate Ruthenacycle Intermediate ru_cat->ru_intermediate product_34 3,4-Disubstituted Isoxazole ru_intermediate->product_34

Caption: Divergent pathways for regiocontrol using Cu(I) vs. Ru(II) catalysts.

References

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  • A. Z. Pérez, E. G. Armas, D. Z. G. Velazco, R. F. Moro, E. P. Carrera, A. G. de la Vega, F. D. J. F. Peláez, J. G. S. Donato, E. O. Cisneros. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 2018, 8(14), 7726-7735. [Link]

  • Z. Wang, Z. Li, Y. Yu, Y. Huang, J. Dong. Copper(I)-Catalyzed Tandem Synthesis of 4,5- Functionalized Oxazoles from Isocyanoacetate and Aldehydes. New Journal of Chemistry, 2022, 46, 14880-14884. [Link]

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  • Y. Hu, K. N. Houk. Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. Tetrahedron, 2000. [Link]

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Strategies to prevent ester hydrolysis during isoxazole synthesis workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing isoxazole derivatives, particularly those bearing sensitive ester functionalities. Ester hydrolysis during reaction workup is a frequent and frustrating challenge that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent this common side reaction. Our goal is to empower you with the knowledge to optimize your workup strategy, ensuring the integrity of your target molecules.

Troubleshooting Guide: Ester Hydrolysis During Workup

This section is designed to help you quickly diagnose and solve issues related to ester hydrolysis in your isoxazole synthesis workup.

Question: My final isoxazole product yield is significantly lower than expected, and I see a more polar spot on my TLC that corresponds to the carboxylic acid starting material. What's happening?

Answer: This is a classic sign of ester hydrolysis. During the workup, especially when using aqueous acidic or basic solutions to quench the reaction or remove impurities, the ester group on your isoxazole is being cleaved back to the corresponding carboxylic acid and alcohol.[1] Both strong acids and bases can catalyze this reaction, but base-catalyzed hydrolysis (saponification) is often irreversible and particularly detrimental to your yield.[2][3][4]

Question: I'm using a standard aqueous workup with a sodium bicarbonate wash to neutralize the reaction mixture. Why is my ester still hydrolyzing?

Answer: While sodium bicarbonate is a weak base, prolonged contact, elevated temperatures, or a high concentration can still lead to significant hydrolysis. Several factors could be at play:

  • Contact Time: The longer your organic layer is in contact with the aqueous basic solution, the more hydrolysis can occur.

  • Temperature: Hydrolysis is a chemical reaction with a rate that increases with temperature. If your reaction was exothermic and not adequately cooled before quenching, the workup is being performed at an elevated temperature, accelerating hydrolysis.

  • Concentration: Even a weak base at a high enough concentration can create a sufficiently basic environment to promote hydrolysis.

  • Incomplete Neutralization: If a strong acid was used in the reaction, the neutralization with bicarbonate can be vigorous (CO2 evolution). If not all the acid is neutralized, the aqueous layer can remain acidic, promoting acid-catalyzed hydrolysis.

Question: I've confirmed ester hydrolysis is the problem. What immediate changes can I make to my current aqueous workup to minimize it?

Answer:

  • Work Cold: Perform all aqueous washes in an ice bath. This will significantly slow down the rate of hydrolysis.

  • Use Saturated, Cold Bicarbonate: Prepare a saturated solution of sodium bicarbonate in ice-cold water. The lower temperature and saturation will help to minimize the amount of water in the organic layer.

  • Minimize Contact Time: Be efficient with your extractions. Shake the separatory funnel for a shorter period (e.g., 30-60 seconds) and allow the layers to separate quickly. Do not let the layers sit in the funnel for extended periods.

  • Brine Wash: After the bicarbonate wash, perform a wash with cold, saturated aqueous sodium chloride (brine). This will help to remove dissolved water from the organic layer and reduce the solubility of your organic product in the residual aqueous phase.

  • Thorough Drying: Use a generous amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water from your organic layer before concentrating the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of ester hydrolysis, and why is it so prevalent in isoxazole synthesis workups?

A1: Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification.[1][2] The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible, and using a large excess of water during the workup can drive the equilibrium towards the hydrolyzed products.[1]

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.[3] This forms a tetrahedral intermediate which then collapses, ejecting the alkoxide leaving group. The alkoxide is a strong base and will deprotonate the newly formed carboxylic acid. This final acid-base step is essentially irreversible and drives the reaction to completion, making it particularly problematic for yields.[2][3]

Many isoxazole syntheses proceed under conditions that require a final acidic or basic quench, creating the ideal environment for ester hydrolysis during the workup.

Q2: Are there alternatives to sodium bicarbonate for a milder aqueous workup?

A2: Yes, using a buffered solution can provide better pH control than a simple bicarbonate wash. A phosphate buffer, for instance, can be prepared to maintain a specific, near-neutral pH. A buffer at pH 7.0-7.4 is often a good starting point to neutralize acidic reaction mixtures without venturing into a basicity that significantly promotes hydrolysis.

Q3: What are non-aqueous workups, and when should I consider them?

A3: A non-aqueous workup is a procedure for quenching a reaction and removing impurities without the use of water. This is the best option when you have a highly water-sensitive ester or when your product is very water-soluble, making extraction difficult. These methods typically involve quenching with an alcohol (like methanol or isopropanol) or a solid quenching agent.

Q4: Can I use Solid-Phase Extraction (SPE) to avoid aqueous workups altogether?

A4: Yes, SPE is an excellent alternative for purifying ester-containing isoxazoles, especially for small to medium-scale reactions.[5] In SPE, the crude reaction mixture is loaded onto a cartridge containing a solid sorbent. By choosing the appropriate sorbent and elution solvents, you can selectively retain your product while washing away impurities, or vice-versa. This technique avoids the issues of emulsions and hydrolysis associated with liquid-liquid extractions.[5][6]

Data & Comparative Analysis

Table 1: Comparison of Workup Strategies for Ester-Containing Isoxazoles

StrategypH EnvironmentProsConsBest For
Standard Aqueous Workup Acidic or BasicSimple, well-establishedHigh risk of ester hydrolysis, potential for emulsionsRobust, non-sensitive esters
Buffered Aqueous Workup Near-Neutral (e.g., pH 7-8)Good pH control, reduces risk of hydrolysisRequires buffer preparationModerately sensitive esters
Non-Aqueous Workup AnhydrousCompletely avoids water, excellent for sensitive estersCan be less effective at removing some ionic impuritiesHighly sensitive or water-soluble esters
Solid-Phase Extraction (SPE) Non-aqueous elutionAvoids hydrolysis and emulsions, can be automatedRequires method development, may be less cost-effective for large scalePurification of sensitive esters, high-throughput screening

Experimental Protocols

Protocol 1: Buffered Aqueous Workup

This protocol is designed to neutralize an acidic reaction mixture while minimizing ester hydrolysis.

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Prepare the Buffer: Prepare a 0.5 M phosphate buffer solution at pH 7.4. (See reference for detailed preparation instructions). Cool the buffer to 0 °C.

  • Quench the Reaction: Slowly add the cold phosphate buffer to the stirred reaction mixture until the pH of the aqueous layer is ~7, as checked with pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Wash the combined organic layers sequentially with:

    • Cold 0.5 M phosphate buffer (pH 7.4)

    • Cold deionized water

    • Cold saturated aqueous NaCl (brine)

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Non-Aqueous Workup

This protocol is suitable for reactions containing highly base-labile esters.

  • Cool the Reaction: Cool the reaction mixture to the appropriate temperature for quenching (often -78 °C to 0 °C).

  • Quench: Slowly add a quenching agent that will not introduce water. Examples include:

    • For quenching organometallics or hydrides: A solution of acetic acid in THF, or dropwise addition of isopropanol.

    • For general purposes: A slurry of solid ammonium chloride in THF.

  • Warm to Room Temperature: Allow the quenched reaction to slowly warm to room temperature.

  • Filter: Filter the mixture through a pad of celite to remove any precipitated salts. Wash the filter cake with the reaction solvent.

  • Concentrate: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 3: Solid-Phase Extraction (SPE) Method Development

This protocol provides a general workflow for developing an SPE method for the purification of an ester-containing isoxazole.

  • Sorbent Selection: For a moderately polar molecule like an isoxazole ester, a normal phase sorbent such as silica gel or a polar-functionalized polymer is a good starting point.[7][8][9]

  • Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexanes) through it, followed by the chosen elution solvent.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with a non-polar solvent or a mixture of non-polar and slightly more polar solvents (e.g., 95:5 hexanes:ethyl acetate) to elute non-polar impurities.

  • Elution: Elute the desired isoxazole ester with a more polar solvent system (e.g., 70:30 hexanes:ethyl acetate). Collect fractions and analyze by TLC.

Visualizations

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

G cluster_irreversible ester Ester tetrahedral Tetrahedral Intermediate ester->tetrahedral hydroxide Hydroxide Ion (Base) hydroxide->ester carboxylic_acid Carboxylic Acid tetrahedral->carboxylic_acid Collapse alkoxide Alkoxide tetrahedral->alkoxide carboxylate Carboxylate (Salt) carboxylic_acid->carboxylate alkoxide->carboxylic_acid alcohol Alcohol alkoxide->alcohol Protonation irreversible Irreversible Deprotonation

Caption: Mechanism of base-catalyzed ester hydrolysis.

Decision Tree for Workup Strategy Selection

G start Ester Hydrolysis Suspected? ester_sensitivity Assess Ester Sensitivity start->ester_sensitivity high_sensitivity High Sensitivity (e.g., activated ester) ester_sensitivity->high_sensitivity High moderate_sensitivity Moderate Sensitivity ester_sensitivity->moderate_sensitivity Moderate low_sensitivity Low Sensitivity (e.g., hindered ester) ester_sensitivity->low_sensitivity Low non_aqueous Non-Aqueous Workup high_sensitivity->non_aqueous spe Solid-Phase Extraction high_sensitivity->spe moderate_sensitivity->spe buffered_aqueous Buffered Aqueous Workup moderate_sensitivity->buffered_aqueous standard_aqueous Standard Aqueous Workup (with precautions) low_sensitivity->standard_aqueous

Caption: Decision tree for selecting a workup strategy.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. doi:10.15227/orgsyn.053.0059. Retrieved from [Link]

  • Tuđman, I., et al. (2013). Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. Journal of the American Chemical Society, 135(23), 8629–8641. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Analytics-Shop. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application? Retrieved from [Link]

  • Popova, E. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. doi:10.1021/acs.joc.9b02536. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Retrieved from [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Interchim. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate Derivatives by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The precise structural characterization of novel isoxazole derivatives, such as Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, is a critical step in the drug discovery and development pipeline.[1][2] This guide provides an in-depth, comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural elucidation of this class of molecules. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC spectroscopy provides a self-validating system for molecular characterization. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies.

The Analytical Challenge: Beyond 1D NMR

One-dimensional (1D) NMR spectroscopy, specifically ¹H and ¹³C NMR, serves as the foundational tool for structural analysis in organic chemistry.[3] It provides essential information on the chemical environment, connectivity, and relative numbers of different nuclei.[4] However, for molecules with increasing complexity, such as substituted heterocycles, 1D spectra often suffer from signal overlap and ambiguity.[5][6] For a molecule like this compound, key questions may remain unanswered by 1D NMR alone:

  • Which signals correspond to the protons and carbons of the isoxazole ring?

  • How can we definitively confirm the connectivity between the chloromethyl group, the isoxazole ring, and the ethyl carboxylate moiety?

  • How are quaternary carbons, which give no signal in ¹H NMR, assigned?

To overcome these limitations, 2D NMR spectroscopy is employed. By spreading spectral information across two frequency dimensions, these techniques reveal correlations between nuclei, providing a clear and unambiguous map of the molecular structure.[7]

The 2D NMR Toolkit: A Synergistic Approach

A combination of three core 2D NMR experiments provides a comprehensive and logical pathway to complete structural assignment. Each experiment provides a unique piece of the structural puzzle, and together they form a powerful, cross-validating methodology.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It is the primary tool for mapping out contiguous proton spin systems within a molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[3] It provides a definitive link between the ¹H and ¹³C spectra, answering the question: "Which proton is on which carbon?".

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J). This is crucial for connecting different spin systems and for identifying and assigning quaternary (non-protonated) carbons.

The logical flow of analysis follows from this synergy: COSY establishes proton-proton networks, HSQC links these protons to their carbons, and HMBC connects the individual fragments into the final molecular structure.

G cluster_0 Experimental Workflow A 1D ¹H & ¹³C NMR (Initial Hypothesis) B ¹H-¹H COSY (Identify Spin Systems) A->B C ¹H-¹³C HSQC (Direct C-H Bonds) A->C D ¹H-¹³C HMBC (Long-Range C-H Bonds) A->D E Integrated Analysis (Structure Confirmation) B->E C->E D->E

Caption: A typical workflow for structural elucidation using 2D NMR.

Case Study: Structural Elucidation of this compound

Let's consider the structure of this compound and its predicted NMR data to illustrate the comparative power of these techniques.

Structure: this compound Structure with Numbering

Foundational Analysis: 1D NMR Data

The first step is a thorough analysis of the 1D spectra.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Atom # Chemical Shift (δ, ppm) Multiplicity Integration Assignment
4 7.10 s 1H Isoxazole H
6 4.75 s 2H -CH₂Cl
8 4.45 q 2H -OCH₂CH₃

| 9 | 1.42 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Atom # Chemical Shift (δ, ppm) Carbon Type
7 162.5 C=O
3 160.1 C (Quaternary)
5 158.0 C (Quaternary)
4 115.5 CH
8 62.0 CH₂
6 35.0 CH₂

| 9 | 14.1 | CH₃ |

From the 1D data, we can hypothesize the presence of an ethyl ester, a chloromethyl group, and a single proton on the heterocyclic ring. However, the exact placement of these substituents on the isoxazole ring is not definitively proven.

Comparative 2D NMR Interpretation

A. COSY: Mapping Proton Networks

The COSY spectrum is the simplest to interpret. It will show a cross-peak between protons that are coupled to each other.

  • Observation: A clear cross-peak will be observed between the quartet at 4.45 ppm (H8) and the triplet at 1.42 ppm (H9).

  • Interpretation: This confirms the presence of the ethyl (-CH₂-CH₃) fragment. The signals for the isoxazole proton (H4) and the chloromethyl protons (H6) will not show any cross-peaks, indicating they are isolated spin systems.

B. HSQC: Linking Protons to Carbons

The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations.

Table 3: Key HSQC Correlations

¹H Signal (Atom #) Correlated ¹³C Signal (Atom #) Interpretation
7.10 ppm (H4) 115.5 ppm (C4) The isoxazole proton is attached to the carbon at 115.5 ppm.
4.75 ppm (H6) 35.0 ppm (C6) The chloromethyl protons are attached to the carbon at 35.0 ppm.
4.45 ppm (H8) 62.0 ppm (C8) The ester methylene protons are attached to the carbon at 62.0 ppm.

| 1.42 ppm (H9) | 14.1 ppm (C9) | The ester methyl protons are attached to the carbon at 14.1 ppm. |

HSQC provides definitive assignments for all protonated carbons but does not reveal the overall connectivity of the molecular fragments.

C. HMBC: Assembling the Final Structure

The HMBC spectrum is the key to connecting all the pieces. It reveals long-range (2- and 3-bond) correlations.

G cluster_main Key HMBC Correlations for Structure Assembly H6 H6 (-CH₂Cl) 4.75 ppm C3 C3 (Quaternary) 160.1 ppm H6->C3 ²J C4 C4 H6->C4 ³J H4 H4 (Isoxazole H) 7.10 ppm H4->C3 ²J C5 C5 (Quaternary) 158.0 ppm H4->C5 ²J C7 C7 (C=O) 162.5 ppm H4->C7 ³J H8 H8 (-OCH₂-) 4.45 ppm H8->C5 ³J H8->C7 ²J

Caption: Key HMBC correlations confirming the molecular skeleton.

Table 4: Decisive HMBC Correlations for Structural Confirmation

Proton (Atom #) Correlates to Carbon (Atom #) J-Coupling Significance
H6 (-CH₂Cl) C3 (160.1 ppm) ²J Confirms the chloromethyl group is at position 3 of the isoxazole ring.
H4 (Isoxazole H) C3 (160.1 ppm) ²J Cross-validates the position of C3 relative to the ring proton.
H4 (Isoxazole H) C5 (158.0 ppm) ²J Establishes the connectivity between the ring proton and the other ring quaternary carbon.
H4 (Isoxazole H) C7 (162.5 ppm) ³J Shows that the carbonyl group is adjacent to the C5 position.
H8 (-OCH₂-) C7 (162.5 ppm) ²J Confirms the ester functionality.

| H8 (-OCH₂-) | C5 (158.0 ppm) | ³J | Confirms the ethyl carboxylate group is at position 5 of the isoxazole ring. |

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are generalized protocols for acquiring high-quality 2D NMR data.

Sample Preparation
  • Massing: Accurately weigh approximately 5-10 mg of the purified this compound derivative.

  • Solvation: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is essential to avoid large interfering signals from the solvent itself.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2D NMR Data Acquisition

These experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

A. ¹H-¹H COSY (gs-COSY)

  • Pulse Program: cosygpmf (or equivalent gradient-selected sequence).

  • Spectral Width: 10-12 ppm in both F1 and F2 dimensions.

  • Number of Scans (NS): 2-4.

  • Number of Increments (F1): 256-512.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

B. ¹H-¹³C HSQC (gs-HSQC)

  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-sensitive, gradient-selected sequence with multiplicity editing).

  • ¹H Spectral Width (F2): 10-12 ppm.

  • ¹³C Spectral Width (F1): 0-180 ppm.

  • Number of Scans (NS): 4-8.

  • Number of Increments (F1): 256.

  • Relaxation Delay (D1): 1.5 seconds.

  • ¹J(C-H) Coupling Constant: Set to an average value of 145 Hz.

C. ¹H-¹³C HMBC (gs-HMBC)

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence).

  • ¹H Spectral Width (F2): 10-12 ppm.

  • ¹³C Spectral Width (F1): 0-200 ppm.

  • Number of Scans (NS): 8-16.

  • Number of Increments (F1): 400.

  • Relaxation Delay (D1): 2.0 seconds.

  • Long-Range Coupling Constant (ⁿJ(C-H)): Optimized for 8-10 Hz to observe typical 2- and 3-bond correlations.

Conclusion

While 1D NMR provides the initial framework for structural analysis, it is the synergistic application of 2D NMR techniques that delivers irrefutable proof of structure for complex molecules like this compound derivatives. COSY defines the proton-proton connectivities, HSQC links the proton and carbon frameworks, and HMBC provides the crucial long-range correlations that assemble the complete molecular puzzle. This multi-faceted approach ensures a high degree of confidence in structural assignments, a non-negotiable requirement in the fields of chemical synthesis and drug development.[1][8]

References

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.
  • Pell, A. J., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central.
  • News-Medical. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • Kushnir, S., & Tusevski, O. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Singh, A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
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Navigating Nucleophilic Substitution: A Comparative Guide to the Reactivity of Chloromethylisoxazoles and Chloromethylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, isoxazole and thiazole scaffolds are privileged structures, forming the core of numerous therapeutic agents and biologically active molecules.[1] The functionalization of these heterocycles is a critical step in drug discovery and development, with chloromethyl derivatives serving as versatile building blocks for introducing a wide array of substituents. This guide provides an in-depth comparative analysis of the reactivity of chloromethylisoxazoles and chloromethylthiazoles, offering experimental insights and theoretical underpinnings to aid in the strategic design of synthetic routes.

The Tale of Two Heterocycles: Electronic Properties Dictate Reactivity

The reactivity of chloromethylisoxazoles and chloromethylthiazoles in nucleophilic substitution reactions is fundamentally governed by the electronic nature of the parent heterocyclic ring. While both are five-membered aromatic rings containing heteroatoms, their distinct atomic arrangements lead to significant differences in electron distribution and, consequently, reactivity.

Isoxazole: The Electron-Deficient Contender

The isoxazole ring, containing both a nitrogen and an adjacent oxygen atom, is considered an electron-deficient heterocycle.[2] The high electronegativity of the oxygen atom, coupled with the electron-withdrawing effect of the nitrogen, results in a significant polarization of the ring system.[2] This electron deficiency is further pronounced by the weak N-O bond, which can be susceptible to cleavage under certain conditions.[2][3] This inherent electronic character has a profound impact on the attached chloromethyl group, enhancing the electrophilicity of the methylene carbon and making it more susceptible to nucleophilic attack.

Thiazole: A More Electron-Rich System

In contrast, the thiazole ring, with its sulfur and nitrogen atoms, is generally considered more electron-rich than isoxazole.[4][5] While the nitrogen atom is electron-withdrawing, the sulfur atom can donate electron density into the π-system, partially offsetting the inductive withdrawal.[6] This results in a less polarized ring and, consequently, a less electrophilic chloromethyl group compared to its isoxazole counterpart. However, it is important to note that thiazole is still considered a weak electron-donor.[7]

Unraveling the Reaction Mechanism: A Predominantly SN2 Pathway

The nucleophilic substitution of a chlorine atom from a chloromethyl group attached to either an isoxazole or a thiazole ring predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] This concerted, single-step process involves the backside attack of a nucleophile on the electrophilic methylene carbon, leading to the displacement of the chloride leaving group.

The rate of an SN2 reaction is highly dependent on several factors, including the strength of the nucleophile, the nature of the leaving group, steric hindrance at the reaction center, and the polarity of the solvent.[10] For the purposes of this comparison, we will focus on the intrinsic reactivity of the chloromethyl-substituted heterocycles.

Caption: Generalized SN2 mechanism for nucleophilic substitution on a chloromethyl heterocycle (Het).

Comparative Reactivity: Experimental Evidence and Insights

Direct kinetic comparisons of the reactivity of chloromethylisoxazoles and chloromethylthiazoles are not abundantly available in the literature. However, by synthesizing information from various studies on their synthesis and reactions, a clear trend emerges: chloromethylisoxazoles are generally more reactive towards nucleophiles than their chloromethylthiazole counterparts. [11][12]

This enhanced reactivity can be attributed to the greater electron-withdrawing nature of the isoxazole ring, which increases the positive partial charge on the methylene carbon, making it a more potent electrophile.

Table 1: Qualitative Comparison of Reactivity

FeatureChloromethylisoxazoleChloromethylthiazoleRationale
Ring Electronics Strongly electron-deficientModerately electron-deficient/weakly electron-donatingThe adjacent, highly electronegative oxygen and nitrogen atoms in isoxazole create a stronger inductive pull.
Electrophilicity of CH₂Cl HigherLowerThe electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the benzylic-like carbon.
Reactivity in SN2 Generally HigherGenerally LowerA more electrophilic carbon center is more susceptible to nucleophilic attack.

Experimental Protocols: A Practical Guide to Nucleophilic Substitution

To provide a tangible understanding of the reactivity differences, the following are representative, self-validating protocols for the nucleophilic substitution of chloromethylisoxazoles and chloromethylthiazoles with a common nucleophile, sodium azide.

Synthesis of 5-(Azidomethyl)-3-phenylisoxazole

This protocol is adapted from procedures for the synthesis of isoxazole derivatives.[11][13]

Workflow Diagram:

Protocol_Isoxazole start Start reagents Combine 5-(chloromethyl)-3-phenylisoxazole, NaN₃, and DMF start->reagents reaction Stir at room temperature (20-25 °C) reagents->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Quench with water, extract with ethyl acetate monitoring->workup Upon completion purification Purify by column chromatography workup->purification end End purification->end

Caption: Experimental workflow for the synthesis of 5-(azidomethyl)-3-phenylisoxazole.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(chloromethyl)-3-phenylisoxazole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Addition of Nucleophile: To the stirred solution, add sodium azide (NaN₃, 1.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 5-(azidomethyl)-3-phenylisoxazole.

Synthesis of 2-Chloro-5-(azidomethyl)thiazole

This protocol is based on general procedures for the modification of chloromethylthiazoles.[12][14]

Workflow Diagram:

Protocol_Thiazole start Start reagents Combine 2-chloro-5-(chloromethyl)thiazole, NaN₃, and DMF start->reagents reaction Stir at elevated temperature (e.g., 50-60 °C) reagents->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Quench with water, extract with ethyl acetate monitoring->workup Upon completion purification Purify by column chromatography workup->purification end End purification->end

Caption: Experimental workflow for the synthesis of 2-chloro-5-(azidomethyl)thiazole.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-chloro-5-(chloromethyl)thiazole (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition of Nucleophile: To the stirred solution, add sodium azide (NaN₃, 1.5 mmol).

  • Reaction: Heat the reaction mixture to 50-60 °C and stir.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction may require several hours to overnight for completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature, pour into water (20 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-5-(azidomethyl)thiazole.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions as it can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophilicity of the azide ion.

  • Temperature: The higher reactivity of the chloromethylisoxazole allows the reaction to proceed efficiently at room temperature. In contrast, the lower reactivity of the chloromethylthiazole necessitates heating to achieve a reasonable reaction rate. This difference in required reaction temperature is a direct consequence of the differing electronic properties of the heterocyclic rings.

  • Excess Nucleophile: A slight excess of the nucleophile is used to ensure the complete conversion of the starting material, following Le Chatelier's principle.

Conclusion and Future Perspectives

The comparative analysis of chloromethylisoxazoles and chloromethylthiazoles reveals a distinct reactivity profile, with the former being more susceptible to nucleophilic substitution. This difference is rooted in the fundamental electronic properties of the isoxazole and thiazole rings. A thorough understanding of these principles is paramount for medicinal chemists and synthetic organic chemists in the strategic design and efficient execution of synthetic pathways for the development of novel therapeutic agents.

Future research in this area could involve detailed kinetic studies to quantify the reactivity differences between a broader range of substituted chloromethylisoxazoles and -thiazoles. Such quantitative data would provide an even more refined tool for predictive synthesis and reaction optimization.

References

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  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

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Isoxazole vs. Oxazole Scaffolds in Drug Design: A Comparative Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of choices, the five-membered aromatic isomers, isoxazole and oxazole, are frequently employed as "privileged structures." While structurally similar, the subtle difference in the arrangement of their nitrogen and oxygen atoms—adjacent in isoxazoles (1,2-oxazole) and separated by a carbon in oxazoles (1,3-oxazole)—leads to significant distinctions in their physicochemical properties, metabolic fate, and biological activity. This guide provides an in-depth, comparative analysis of these two scaffolds, supported by experimental data and detailed protocols, to empower rational decision-making in drug design.

At a Glance: Key Physicochemical and Pharmacological Distinctions

The choice between an isoxazole and an oxazole scaffold is not arbitrary; it is a nuanced decision guided by the specific therapeutic target and the desired drug-like properties.[1] The distinct electronic distribution within each ring system fundamentally alters their interactions with biological macromolecules and metabolic enzymes.[2]

PropertyIsoxazoleOxazoleRationale and Implication in Drug Design
Structure Oxygen and nitrogen atoms are adjacent (1,2-position).Oxygen and nitrogen atoms are separated by a carbon (1,3-position).This fundamental difference in heteroatom placement is the origin of all other property distinctions.
pKa of Conjugate Acid -3.00.8Isoxazole is a significantly weaker base. This can be advantageous in avoiding off-target interactions with acidic cellular compartments or proteins, and may influence absorption and distribution.[1]
Dipole Moment ~3.0 D~1.7 DThe larger dipole moment of isoxazole can lead to stronger polar interactions with a target protein, potentially enhancing binding affinity.[3]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.Both scaffolds can participate in crucial hydrogen bonding networks within a binding pocket.[1]
Aromaticity Generally considered to have slightly greater aromaticity than oxazole.Aromaticity is slightly less pronounced compared to isoxazole.The higher aromaticity of isoxazole may contribute to greater stability and more favorable π-π stacking interactions.[4]
Prevalence in FDA-Approved Drugs More prevalent.Less prevalent.A review of FDA-approved drugs indicates a higher number of drugs contain the isoxazole ring, suggesting it may more frequently confer favorable pharmacological properties.[1][4]

The Critical Question of Metabolic Stability: A Head-to-Head Comparison

A drug candidate's metabolic stability is a crucial determinant of its bioavailability and half-life. Both isoxazole and oxazole rings can undergo metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1] However, a key vulnerability of the isoxazole ring is the relatively weak N-O bond, which can be susceptible to reductive cleavage under certain biological conditions.[1][5]

While comprehensive, direct comparative studies across a wide range of analogs are not abundant in the literature, we can infer trends from available data and general principles. The electron distribution within the rings influences their susceptibility to metabolism.[1]

Hypothetical Comparative Metabolic Stability Data:

Analog PairHalf-life (t½) in Human Liver Microsomes (min)Primary Metabolic Pathway
Isoxazole Analog 25N-O bond cleavage, C-H oxidation
Oxazole Analog 45C-H oxidation

Experimental Protocols for Comparative Analysis

To ensure a rigorous and unbiased comparison, it is imperative to synthesize and evaluate isoxazole and oxazole analogs in parallel. Below are detailed, step-by-step methodologies for the synthesis of representative scaffolds and for key in vitro assays.

Synthesis of a 3,5-Disubstituted Isoxazole Analog

This one-pot, copper(I)-catalyzed procedure allows for the convenient and regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes.[6]

Protocol:

  • To a solution of the desired aldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water, add hydroxylamine hydrochloride (1.05 eq) and sodium hydroxide (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding aldoxime.

  • To this mixture, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.

  • Add copper(II) sulfate pentahydrate (0.03 eq) and copper turnings.

  • Add the terminal alkyne (1.0 eq) to the reaction mixture.

  • Heat the reaction to the appropriate temperature and monitor by TLC until completion.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a 2,5-Disubstituted Oxazole Analog

This practical and metal-free method utilizes an iodine-catalyzed tandem oxidative cyclization to produce 2,5-disubstituted oxazoles.[7]

Protocol:

  • To a solution of an aromatic aldehyde (1.0 eq) and 2-amino-1-phenylethanone hydrochloride (1.2 eq) in DMF, add sodium hydrogen carbonate (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add iodine (0.2 eq) and tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 eq).

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is fundamental for assessing the intrinsic clearance of a compound.[8][9][10]

Protocol:

  • Prepare a stock solution of the test compound (isoxazole or oxazole analog) in DMSO.

  • In a 96-well plate, add liver microsomes (human or other species) to a phosphate buffer (pH 7.4).

  • Add the test compound to the microsome-containing wells to achieve the final desired concentration (typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Biological Activity: Where the Isomers Diverge

The subtle electronic and steric differences between isoxazole and oxazole can lead to significant variations in their biological activity.[11] The choice of scaffold can dramatically impact binding affinity and functional activity.

Case Study 1: Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

DGAT1 is a key enzyme in triglyceride synthesis and a target for the treatment of obesity and type 2 diabetes.[12][13] A comparative study of biaryl ureas containing 3-phenylisoxazole and 5-phenyloxazole moieties revealed a stark difference in potency.[14]

Comparative DGAT1 Inhibitory Activity: [14]

Compound ClassRepresentative CompoundIC50 (nM)
3-Phenylisoxazole Analogs Compound 40a64
5-Phenyloxazole Analogs ->1000

In this instance, the isoxazole scaffold was markedly more potent, suggesting that its electronic properties and/or its geometry provide a more favorable interaction with the DGAT1 active site.[14]

Case Study 2: Inhibition of Stearoyl-CoA Desaturase (SCD)

SCD is a critical enzyme in fatty acid metabolism and a target in oncology.[15][16] An investigation into isoxazole-isoxazole and isoxazole-oxazole hybrids as SCD inhibitors provided a contrasting result.[14]

Comparative SCD1 and SCD5 Inhibitory Activity: [14]

Compound ClassRepresentative CompoundSCD1 IC50 (µM)SCD5 IC50 (µM)
Isoxazole-Isoxazole Hybrids Compounds 12 & 134545
Isoxazole-Oxazole Hybrid Compound 181.548.08

Here, the isoxazole-oxazole hybrid demonstrated superior potency against SCD1, highlighting that for certain targets, the combination of these two scaffolds or the specific properties of the oxazole ring can be more advantageous.[14]

Visualizing the Workflow and Rationale

To conceptualize the comparative drug discovery process, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & SAR isoxazole_synth Isoxazole Analog Synthesis physchem Physicochemical Properties isoxazole_synth->physchem metabolic Metabolic Stability (Microsomes, Plasma) isoxazole_synth->metabolic activity Biological Activity (IC50, Ki) isoxazole_synth->activity cyp CYP450 Inhibition isoxazole_synth->cyp oxazole_synth Oxazole Analog Synthesis oxazole_synth->physchem oxazole_synth->metabolic oxazole_synth->activity oxazole_synth->cyp comparison Head-to-Head Comparison physchem->comparison metabolic->comparison activity->comparison cyp->comparison sar Structure-Activity Relationship (SAR) comparison->sar

A typical experimental workflow for the head-to-head comparison of isoxazole and oxazole analogs.
Simplified Kinase Signaling Pathway

G Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Kinase1 Kinase 1 RTK->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Isoxazole/Oxazole Inhibitor Inhibitor->Kinase1

Sources

A Senior Application Scientist's Guide to Validating Novel Isoxazole Compounds with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel isoxazole-containing molecule is both a moment of triumph and the start of a critical analytical challenge. The isoxazole ring, a cornerstone in many pharmaceuticals due to its diverse biological activities, presents unique structural complexities.[1][2][3][4][5] Validating the exact structure—confirming elemental composition, connectivity, and ruling out isomers—is non-negotiable for advancing a compound toward clinical consideration. While techniques like NMR and X-ray crystallography are vital for definitive structure confirmation, mass spectrometry (MS) serves as the rapid, high-sensitivity frontline tool for initial validation and ongoing characterization.[6][7][8]

This guide provides an in-depth comparison of mass spectrometry techniques for the structural validation of novel isoxazole compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you design a self-validating analytical workflow.

The Challenge: Isoxazole's Isomeric Complexity and Fragmentation Behavior

The primary analytical hurdle with isoxazoles lies in their susceptibility to rearrangement and the existence of closely related isomers (e.g., oxazoles or positional isomers on a larger scaffold).[9][10] Furthermore, the isoxazole ring's fragmentation in the gas phase can be complex, often involving ring-opening and rearrangement reactions, which can complicate spectral interpretation.[11][12] A robust validation strategy, therefore, must not only determine the mass but also provide sufficient structural detail to confidently differentiate between potential isomers.

A Comparative Analysis of Ionization Techniques for Isoxazole Compounds

The first critical choice in any MS experiment is the ionization method. The selection of an ionization technique is pivotal as it dictates the type of information that can be obtained. Ionization methods are broadly categorized as "hard" or "soft," referring to the amount of energy imparted to the analyte molecule during ionization.[13][14]

Ionization TechniquePrincipleTypical Application for IsoxazolesAdvantagesLimitations
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[14][15]GC-MS analysis of volatile, thermally stable isoxazole derivatives.Rich fragmentation provides a detailed structural fingerprint. Reproducible spectra are excellent for library matching.Molecular ion may be weak or absent, complicating molecular weight determination.[6] Not suitable for non-volatile or thermally labile compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[14]LC-MS analysis of a wide range of isoxazole compounds, from small molecules to larger drug conjugates.[16]Soft ionization technique that typically produces an abundant protonated molecule [M+H]+, simplifying molecular weight confirmation.[15][17] Easily coupled with liquid chromatography.Fragmentation is limited and often requires tandem MS (MS/MS) for structural elucidation. Susceptible to matrix effects.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent vapor, which then transfers a proton to the analyte.Analysis of less polar isoxazole compounds that are not efficiently ionized by ESI.Complementary to ESI for a broader range of compound polarities.[18] Tolerant of higher flow rates and less susceptible to matrix effects than ESI.Generally less sensitive than ESI. Some fragmentation may occur in the source.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix, which absorbs laser energy and promotes soft ionization.High-throughput screening of isoxazole compound libraries. Analysis of isoxazole-peptide or other biomolecule conjugates.High sensitivity and tolerance for complex mixtures.[19] Ideal for high molecular weight compounds.Primarily used for qualitative analysis. Coupling with liquid chromatography is not as straightforward as ESI or APCI.
Experimental Causality: Choosing the Right Ionization Source

For a newly synthesized, uncharacterized isoxazole compound, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is the recommended starting point.[16] The rationale is twofold:

  • Preservation of the Molecular Ion: ESI is a soft ionization technique, meaning it imparts minimal excess energy to the molecule.[13] This is crucial for novel compounds where the primary goal is to confirm the molecular weight. A strong [M+H]+ or [M-H]- signal provides immediate and unambiguous evidence of the parent mass.

  • Compatibility with Chromatography: Most novel isoxazole derivatives are products of solution-phase synthesis and are amenable to liquid chromatography. LC provides an essential separation step, purifying the analyte from residual starting materials, reagents, and byproducts before it enters the mass spectrometer.

While ESI is the workhorse, Electron Ionization (EI) , typically coupled with Gas Chromatography (GC-MS), remains invaluable if the isoxazole derivative is sufficiently volatile and thermally stable. The extensive and reproducible fragmentation patterns generated by EI can serve as a detailed "fingerprint" for the molecule, which is highly effective for differentiating isomers and for future quality control applications through library matching.[6]

Deepening Structural Insights: High-Resolution Mass Spectrometry and Tandem Mass Spectrometry

Confirming the molecular weight is only the first step. To build a robust case for a specific structure, more advanced MS techniques are required.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Formula Determination

High-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure mass-to-charge ratios with exceptional accuracy (typically <5 ppm).[16] This capability allows for the determination of the elemental formula of a molecule.[20] For an isoxazole compound, this is a critical self-validating step. For example, if your target molecule has the formula C₁₀H₇N₂O₂Cl, HRMS can distinguish its exact mass from that of an isobaric impurity with a different elemental composition.

Experimental Protocol: HRMS Analysis of a Novel Isoxazole Compound

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified isoxazole compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize an LC-ESI-HRMS system (e.g., a Q-TOF or Orbitrap mass spectrometer).

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • MS Method (Positive Ion Mode):

    • Scan Range: m/z 100-1000

    • Resolution: >20,000 FWHM

    • Internal Reference: Use a known lock mass for real-time mass correction.

  • Data Analysis: Extract the accurate mass of the [M+H]+ ion. Use the instrument's software to generate a list of possible elemental formulas within a 5 ppm mass tolerance window. The correct formula should be the only logical choice based on the synthetic route.

Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is arguably the most powerful MS technique for structural elucidation of novel compounds.[9][20][21] In an MS/MS experiment, the molecular ion of interest is isolated, subjected to fragmentation (typically through collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed. This process generates a fragmentation spectrum that is characteristic of the molecule's structure.

For isoxazole compounds, MS/MS is indispensable for:

  • Confirming the Presence of the Isoxazole Ring: The fragmentation pattern of the isoxazole ring itself, often involving cleavage of the weak N-O bond, can provide a diagnostic signature.[11][22]

  • Mapping Substituent Connectivity: By analyzing the neutral losses and fragment ions, one can deduce how different substituents are connected to the core structure.

  • Differentiating Isomers: Positional isomers of isoxazoles will often yield distinct MS/MS spectra due to differences in fragmentation pathways.[9][10] This allows for their unambiguous differentiation, a task that can be challenging with nominal mass MS alone.

Experimental Protocol: Comparative MS/MS Analysis of Isoxazole Isomers

  • Sample Preparation: Prepare 1 µg/mL solutions of the isomeric isoxazole compounds in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., a triple quadrupole, ion trap, or Q-TOF).

  • MS Method (Product Ion Scan):

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Perform a full scan MS to identify the [M+H]+ ion.

    • Select the [M+H]+ ion as the precursor for MS/MS.

    • Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

  • Data Analysis: Compare the fragmentation patterns of the isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments. These differences serve as the basis for differentiation.

Visualizing the Workflow and Logic

A systematic approach is key to successfully validating a novel isoxazole compound. The following workflow outlines the logical progression from initial confirmation to in-depth structural characterization.

Isoxazole_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_ms_analysis Mass Spectrometry Validation cluster_validation_outcomes Validation Outcomes cluster_final_confirmation Final Confirmation synthesis Novel Isoxazole Synthesis purification Purification (e.g., Chromatography) synthesis->purification lcms LC-ESI-MS Analysis purification->lcms Primary Analysis gcms GC-EI-MS (if applicable) purification->gcms Alternative for Volatiles mw_confirm Molecular Weight Confirmed lcms->mw_confirm [M+H]+ matches mw_fail Incorrect MW lcms->mw_fail [M+H]+ mismatch hrms High-Resolution MS (HRMS) formula_confirm Elemental Formula Confirmed hrms->formula_confirm Accurate mass matches formula_fail Incorrect Formula hrms->formula_fail Accurate mass mismatch msms Tandem MS (MS/MS) structure_support Structural Isomer Differentiated msms->structure_support Unique fragment ions fingerprint Unique Fragmentation Fingerprint gcms->fingerprint Library Matchable Spectrum mw_confirm->hrms Proceed to formula_confirm->msms Proceed to nmr NMR Spectroscopy structure_support->nmr Corroborate with fingerprint->nmr Corroborate with xray X-Ray Crystallography nmr->xray Definitive Structure

Caption: Logical workflow for the structural validation of novel isoxazole compounds.

The Power of Orthogonal Data: A Self-Validating System

Orthogonal_Validation cluster_data central_node Proposed Isoxazole Structure C₁₀H₇N₂O₂Cl lcms LC-MS Data (Nominal Mass) lcms->central_node:f0 Confirms MW: 222.0 Da hrms HRMS Data (Accurate Mass) hrms->central_node:f1 Confirms Formula: 222.0196 Da msms MS/MS Data (Fragmentation) msms->central_node:f0 Confirms Connectivity & Rules out Isomer B gcms GC-MS Data (EI Fingerprint) gcms->central_node:f0 Provides Unique Library-Matchable ID

Caption: Orthogonal mass spectrometry data converging to validate a single chemical structure.

By combining the molecular weight confirmation from a soft ionization full scan, the elemental formula from HRMS, and the structural fingerprint from MS/MS, you build a multi-layered, robust validation package for your novel isoxazole compound. This comprehensive dataset provides the confidence needed to advance your discovery and development efforts.

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A Comparative Guide to the Synthetic Routes of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, isoxazole derivatives stand out as privileged scaffolds due to their diverse biological activities. Among these, Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is a key building block, offering versatile handles for further molecular elaboration. This guide provides an in-depth comparison of the prevalent synthetic strategies for this compound, focusing on the underlying chemical principles, experimental protocols, and comparative performance to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to a Versatile Heterocycle

This compound, with its reactive chloromethyl group and an ester moiety, serves as a valuable intermediate in the synthesis of a wide array of more complex molecules. The isoxazole core is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif found in numerous approved drugs. The specific substitution pattern of this target molecule makes it an attractive starting material for the development of novel therapeutic agents. The primary synthetic challenge lies in the regioselective construction of the isoxazole ring to favor the desired 3,5-disubstituted pattern over its 3,4- or 5,3-isomers.

The Cornerstone of Synthesis: 1,3-Dipolar Cycloaddition

The most common and versatile approach to the synthesis of isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, in this case, an alkyne.[3] The regioselectivity of this reaction is a critical aspect, governed by both steric and electronic factors of the reactants.[4]

Mechanistic Overview

The concerted [3+2] cycloaddition mechanism involves the simultaneous formation of two new sigma bonds between the termini of the 1,3-dipole and the dipolarophile through a cyclic transition state. The regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the synthesis of this compound, the key is to control the orientation of the chloroacetonitrile oxide as it adds across the triple bond of ethyl propiolate.

Caption: General schematic of the 1,3-dipolar cycloaddition for the synthesis of the target isoxazole.

Synthetic Route 1: In Situ Generation of Chloroacetonitrile Oxide from Chloroacetaldoxime

This is the most direct and widely applicable method. It involves the in-situ generation of chloroacetonitrile oxide from a stable precursor, chloroacetaldoxime, which then reacts with ethyl propiolate.

Step 1: Preparation of Chloroacetaldoxime

Chloroacetaldoxime can be synthesized from chloroacetaldehyde.[5] Given the instability of free chloroacetaldehyde, it is often generated in situ from its more stable acetal derivatives.

Experimental Protocol:

  • To a solution of chloroacetaldehyde dimethyl acetal in a suitable solvent (e.g., a mixture of water and an organic solvent), add a solution of hydroxylamine hydrochloride.

  • Adjust the pH of the mixture with a base (e.g., sodium carbonate or sodium hydroxide) to facilitate the formation of the oxime.

  • The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is extracted with an organic solvent and purified, for instance by distillation or crystallization.

Step 2: 1,3-Dipolar Cycloaddition

The chloroacetonitrile oxide is generated in situ from chloroacetaldoxime by dehydration using a suitable agent, and it is immediately trapped by ethyl propiolate present in the reaction mixture.

Experimental Protocol:

  • In a reaction vessel, dissolve chloroacetaldoxime and ethyl propiolate in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

  • To this solution, add a dehydrating agent such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine or pyridine). The base facilitates the elimination of HCl to form the nitrile oxide.

  • The reaction is typically stirred at room temperature for several hours to overnight.

  • Progress is monitored by TLC. Once the starting materials are consumed, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[6]

Plausible Reaction Mechanism:

Caption: Reaction pathway for the in-situ generation of chloroacetonitrile oxide and subsequent cycloaddition.

Synthetic Route 2: From Chloroacetohydroximoyl Chloride

An alternative to the in-situ generation from the oxime is the pre-synthesis of the more stable chloroacetohydroximoyl chloride, which can then be reacted with ethyl propiolate in the presence of a base.

Step 1: Synthesis of Chloroacetohydroximoyl Chloride

This intermediate can be prepared by the chlorination of chloroacetaldoxime.

Experimental Protocol:

  • Chloroacetaldoxime is dissolved in an inert solvent like diethyl ether or dichloromethane.

  • The solution is cooled in an ice bath, and a stream of chlorine gas is bubbled through it, or a solution of a chlorinating agent like sulfuryl chloride is added dropwise.

  • The reaction is monitored until the starting material is consumed.

  • The solvent is removed under reduced pressure to yield the crude chloroacetohydroximoyl chloride, which can often be used in the next step without further purification.

Step 2: Base-Induced Cycloaddition

The hydroximoyl chloride is then treated with a base in the presence of ethyl propiolate to generate the nitrile oxide in situ for the cycloaddition.

Experimental Protocol:

  • Dissolve the chloroacetohydroximoyl chloride and ethyl propiolate in a suitable solvent (e.g., THF or diethyl ether).

  • Cool the mixture in an ice bath and add a non-nucleophilic base, such as triethylamine, dropwise.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and purification are similar to Route 1, involving aqueous washes and chromatographic separation.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: In Situ from OximeRoute 2: From Hydroximoyl Chloride
Starting Materials Chloroacetaldehyde (or its acetal), hydroxylamine, ethyl propiolateChloroacetaldoxime, chlorinating agent, ethyl propiolate
Number of Steps 2 (synthesis of oxime, then one-pot cycloaddition)3 (synthesis of oxime, synthesis of hydroximoyl chloride, cycloaddition)
Handling of Reagents Avoids isolation of potentially unstable nitrile oxide.Involves handling of gaseous chlorine or reactive chlorinating agents.
Reaction Conditions Generally mild (room temperature).Can require low temperatures for the chlorination step.
Yield Moderate to good, dependent on the efficiency of in-situ generation.Can be higher due to the use of a pre-formed precursor.
Scalability Well-suited for both lab-scale and larger-scale synthesis.May be less convenient for large-scale due to handling of hazardous reagents.
Control over Stoichiometry The nitrile oxide is generated and consumed in the same pot.Allows for more precise control over the stoichiometry of the cycloaddition.

Characterization of this compound

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. A singlet for the chloromethyl protons and a singlet for the isoxazole ring proton would also be present.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the chloromethyl carbon, and the carbons of the ethyl group.

  • IR Spectroscopy: Key infrared absorption bands would include a strong carbonyl stretch for the ester group (around 1720-1740 cm⁻¹), C=N stretching of the isoxazole ring, and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (C₇H₈ClNO₃, MW: 189.60 g/mol ), along with characteristic fragmentation patterns.[10]

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 is generally preferred for its operational simplicity and avoidance of isolating potentially hazardous intermediates. The one-pot nature of the cycloaddition step makes it an efficient choice for many applications.

  • Route 2 may offer advantages in terms of yield and control, particularly when optimizing the reaction on a smaller scale or when the in-situ generation in Route 1 proves to be inefficient.

The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and safety considerations. For most laboratory applications, the in-situ generation of the nitrile oxide from chloroacetaldoxime (Route 1) represents a robust and reliable starting point.

References

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Molbase. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

  • ResearchGate. Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. [Link]

  • Wikipedia. Chloroacetaldehyde. [Link]

  • Frontiers. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • YouTube. 1,3-dipolar cycloaddition reactions. [Link]

  • MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]

  • PMC. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

  • Alichem. Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, 97%+ Purity, C7H8ClNO3, 5 grams. [Link]

  • ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. [Link]

  • PubChemLite. This compound (C7H8ClNO3). [Link]

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A Comparative Guide to the Biological Activities of Isoxazole-3-carboxylate and Isoxazole-5-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The substitution pattern on this five-membered heterocycle plays a critical role in determining the biological activity and potency of the resulting compounds. Among the various substituted isoxazoles, those bearing a carboxylate group have garnered significant attention. The constitutional isomers, isoxazole-3-carboxylate and isoxazole-5-carboxylate, offer distinct electronic and steric properties that can profoundly influence their interaction with biological targets.

This guide provides a comparative analysis of the biological activities of these two isomeric scaffolds, drawing upon experimental data to highlight their differential pharmacological profiles. We will delve into a direct comparative study in the context of sphingosine-1-phosphate receptor 1 (S1P1) agonism and then extend the comparison to anticancer and antimicrobial activities, synthesizing data from various studies to provide a broader perspective.

At a Glance: Key Differences in Biological Activity

Biological Target/ActivityIsoxazole-3-carboxylate DerivativesIsoxazole-5-carboxylate DerivativesKey Findings
S1P1 Receptor Agonism Generally less potent or inactive.Potent and selective agonists.The position of the carboxylate is critical for S1P1 receptor binding and activation.
Anticancer Activity Varies depending on the specific derivative and cancer cell line.Shows promising activity against various cancer cell lines.The 5-carboxylate scaffold appears to be a more common feature in recently developed anticancer agents.
Antimicrobial Activity Exhibits activity against various bacterial and fungal strains.Also demonstrates antimicrobial properties.The specific substitutions on the isoxazole ring and the nature of the ester or amide substituent are crucial for potency.

Sphingosine-1-Phosphate 1 (S1P1) Receptor Agonism: A Tale of Two Isomers

A seminal study by Watterson et al. provides a direct and compelling comparison of isoxazole-3-carboxylate and isoxazole-5-carboxylate derivatives as agonists for the S1P1 receptor.[3] S1P1 agonism is a clinically validated mechanism for the treatment of autoimmune diseases such as multiple sclerosis. The study's findings underscore the profound impact of the carboxylate position on biological activity.

Structure-Activity Relationship (SAR) Insights

The research team at Bristol-Myers Squibb explored both isoxazole-3-carboxylic acid and isoxazole-5-carboxylic acid scaffolds in their quest for potent and selective S1P1 agonists.[3] Their investigation revealed a clear preference for the isoxazole-5-carboxylate isomer.

  • Isoxazole-5-carboxylate Series: Derivatives of this series consistently demonstrated high potency and selectivity for the S1P1 receptor. The lead compound from this series, isoxazole 6d , emerged as a potent and selective S1P1 agonist with impressive efficacy in animal models of arthritis and multiple sclerosis.[3]

  • Isoxazole-3-carboxylate Series: In stark contrast, the corresponding isoxazole-3-carboxylate analogs were found to be significantly less active or completely inactive.[3] This suggests that the spatial arrangement of the carboxylate group in the 5-position is crucial for optimal interaction with the S1P1 receptor binding pocket.

Quantitative Comparison of S1P1 Agonist Activity
Compound IDIsomer TypeS1P1 EC50 (nM)Reference
Isoxazole 6d 5-carboxylate0.2[3]
Analogous 3-carboxylate 3-carboxylate>10,000[3]

EC50: The half maximal effective concentration, a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

The dramatic difference in potency, with the 5-carboxylate isomer being over 50,000 times more active, highlights the stringent structural requirements for S1P1 agonism.

Anticancer Activity: Emerging Trends Favoring the 5-Carboxylate Scaffold

While a direct head-to-head comparison of the two isomers in anticancer studies is less common, the available literature suggests that isoxazole-5-carboxylate derivatives are frequently explored and show significant promise as anticancer agents.

A series of novel 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme implicated in some cancers. Several of these compounds exhibited potent inhibitory activity in the micromolar to submicromolar range.

Conversely, numerous studies have highlighted the anticancer potential of isoxazole-5-carboxylate derivatives. For instance, a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates (structurally related to isoxazole-5-carboxylates) were screened against 60 cancer cell lines, with one compound demonstrating potent and broad-spectrum cytotoxic activity.

It is important to note that the anticancer activity of these compounds is highly dependent on the other substituents on the isoxazole ring and the specific cancer cell line being tested.

Antimicrobial Activity: A More Ambiguous Picture

Both isoxazole-3-carboxylate and isoxazole-5-carboxylate derivatives have been reported to possess antimicrobial activity. The position of the carboxylate group appears to be less of a definitive determinant of activity compared to S1P1 agonism, with the overall substitution pattern playing a more significant role.

For example, a series of 5-phenyl-3-isoxazole carboxamides, derived from the corresponding 3-carboxylate, were synthesized and showed significant antibacterial activity against S. aureus and E. coli. On the other hand, various ester-functionalized isoxazoles, some of which could be derived from 5-carboxylates, have also been shown to have significant antibacterial and antifungal activity.

The key takeaway is that both isomeric scaffolds can serve as a basis for the development of effective antimicrobial agents. The choice between the two would likely depend on the desired spectrum of activity and the ease of synthesizing derivatives with other necessary pharmacophoric features.

Experimental Protocols

General Procedure for the Synthesis of Isoxazole Carboxamides

The synthesis of isoxazole carboxamides, which are common derivatives of the carboxylates discussed, typically involves the coupling of the corresponding isoxazole carboxylic acid with an appropriate amine.

G cluster_0 Synthesis of Isoxazole Carboxamides Start Isoxazole-3 or 5-carboxylic acid Step1 Activation with coupling agent (e.g., EDC, HATU) Start->Step1 Dissolve in suitable solvent (e.g., DMF, DCM) Step2 Addition of amine Step1->Step2 Step3 Reaction stirring at room temperature Step2->Step3 Step4 Work-up and purification Step3->Step4 End Isoxazole-3 or 5-carboxamide Step4->End

Caption: General workflow for the synthesis of isoxazole carboxamides.

Materials:

  • Isoxazole-3-carboxylic acid or Isoxazole-5-carboxylic acid

  • Appropriate amine

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., DIPEA, Et3N)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the isoxazole carboxylic acid in a suitable solvent.

  • Add the coupling agent and a base, and stir the mixture for a few minutes at room temperature.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous work-up to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure isoxazole carboxamide.

In Vitro S1P1 Receptor Agonist Assay (GTPγS Binding Assay)

This assay measures the ability of a compound to activate the S1P1 receptor by quantifying the binding of radiolabeled GTPγS to G-proteins coupled to the receptor.

G cluster_1 GTPγS Binding Assay Workflow Start Membranes from cells expressing S1P1 receptor Step1 Incubate with test compound and [35S]GTPγS Start->Step1 Step2 Separate bound and free radioligand Step1->Step2 Filtration Step3 Quantify bound [35S]GTPγS using scintillation counting Step2->Step3 End Determine EC50 value Step3->End

Caption: Workflow for a GTPγS binding assay to determine S1P1 receptor agonism.

Procedure:

  • Prepare membranes from cells overexpressing the human S1P1 receptor.

  • In a multi-well plate, incubate the cell membranes with varying concentrations of the test compound in the presence of [35S]GTPγS in an appropriate assay buffer.

  • Incubate the plate at 30°C for a defined period.

  • Terminate the reaction by rapid filtration through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the EC50 value for each compound.

Conclusion

The isomeric position of the carboxylate group on the isoxazole ring is a critical determinant of biological activity. In the case of S1P1 receptor agonism, the isoxazole-5-carboxylate scaffold is clearly superior, leading to highly potent and selective compounds. For other biological activities, such as anticancer and antimicrobial effects, the distinction is less absolute, and the overall substitution pattern on the heterocyclic ring plays a more dominant role.

This comparative guide highlights the importance of subtle structural modifications in drug design and provides a framework for researchers to make informed decisions when selecting an isoxazole scaffold for their specific therapeutic application. The experimental data strongly suggests that for targets with well-defined binding pockets, such as GPCRs like S1P1, the choice between a 3-carboxylate and a 5-carboxylate can be the difference between a highly active lead compound and an inactive molecule. For activities that may involve multiple targets or less specific interactions, both isomers may serve as viable starting points for further optimization.

References

  • Watterson, S. H., et al. (2016). Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series. Journal of Medicinal Chemistry, 59(6), 2820–2840. [Link]

  • ResearchGate. (2025). Potent and Selective Agonists of Sphingosine-1-Phosphate 1 (S1P1): The Discovery and SAR of a Novel Isoxazole Based Series. [Link]

  • PubMed. (2016). Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series. [Link]

  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International. [Link]

  • Hawash, M., et al. (2021). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

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  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]

  • National Center for Biotechnology Information. (2017). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • ResearchGate. (2023). (PDF) Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

  • SPHS. (Date unavailable). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

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A Comparative Guide to Absolute Configuration Determination: The Definitive Role of X-ray Crystallography for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is a cornerstone of efficacy and safety. For chiral molecules, enantiomers can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of methodologies for determining absolute configuration, with a focus on the gold-standard technique of single-crystal X-ray crystallography, particularly as it applies to the medicinally significant class of isoxazole derivatives. Researchers, scientists, and drug development professionals will find herein a comprehensive resource, blending theoretical principles with practical, field-proven insights.

The Criticality of Chirality in Isoxazole-Based Drug Candidates

Isoxazoles are five-membered heterocyclic compounds that are prominent scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Many successful drugs, such as the anti-inflammatory agent valdecoxib and the anticonvulsant zonisamide, feature an isoxazole core.[4][5] The introduction of chiral centers into isoxazole derivatives can profoundly influence their interaction with biological targets, which are themselves chiral.[6] Therefore, the unambiguous assignment of the absolute configuration of these chiral centers is not merely an academic exercise but a regulatory and safety imperative in the pharmaceutical industry.

X-ray Crystallography: The Unambiguous Arbiter of Absolute Configuration

Single-crystal X-ray crystallography stands as the most powerful and definitive method for elucidating the three-dimensional structure of a molecule, including its absolute configuration.[7][8][9] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The resulting diffraction pattern is then used to generate an electron density map, from which the atomic positions can be determined with high precision.

The key to determining absolute configuration via X-ray crystallography lies in the phenomenon of anomalous dispersion (or resonant scattering).[8][10][11] When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number with both real and imaginary components.[12] This leads to a breakdown of Friedel's Law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal. The measurable difference in intensity between these "Bijvoet pairs" is directly related to the absolute configuration of the molecule.[13]

Historically, the presence of a "heavy" atom (e.g., a halogen or sulfur) was considered necessary to produce a sufficiently strong anomalous signal.[14] However, with modern diffractometers and sensitive detectors, it is now often possible to determine the absolute configuration of molecules containing only light atoms, such as oxygen.

To provide a quantitative measure of the absolute configuration, crystallographers utilize parameters such as the Flack parameter and the Hooft parameter.[15][16][17]

  • The Flack Parameter (x): This parameter, introduced by H. D. Flack, refines to a value between 0 and 1.[15][18]

    • A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[15][16]

    • A value close to 1 suggests that the inverted structure is the correct one.[15][16]

    • A value around 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.[15]

  • The Hooft Parameter (y): This is an alternative parameter based on the analysis of Bijvoet pairs and is considered a robust indicator of absolute structure.[16]

A definitive assignment of absolute configuration requires a Flack parameter that is close to 0 with a small standard uncertainty, typically less than 0.08 for an enantiopure sample.[18][19]

Experimental Workflow: Absolute Configuration Determination of an Isoxazole Derivative

The following protocol outlines the key steps for determining the absolute configuration of a novel chiral isoxazole derivative using single-crystal X-ray crystallography.

X-ray Crystallography Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Absolute Configuration Determination A Synthesis & Purification of Isoxazole Derivative B Single Crystal Growth A->B Various techniques (e.g., slow evaporation, vapor diffusion) C Crystal Mounting B->C D Data Collection on Diffractometer C->D Using Cu or Mo radiation E Structure Solution D->E F Structure Refinement E->F Iterative process G Anomalous Signal Analysis F->G H Flack Parameter Refinement G->H I Final Structure Validation H->I

Caption: Workflow for absolute configuration determination by X-ray crystallography.

  • Synthesis and Purification: Synthesize the chiral isoxazole derivative and purify it to the highest possible degree. Impurities can hinder crystallization.

  • Single Crystal Growth: This is often the most challenging step. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion with a range of solvents to obtain high-quality single crystals of at least 0.1 mm in one dimension.[20]

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, preferably with copper radiation (Cu Kα) to maximize the anomalous signal from lighter atoms like oxygen and nitrogen present in the isoxazole ring.

  • Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to get an initial model of the crystal structure.

  • Structure Refinement: Refine the atomic positions and thermal parameters of the model against the experimental data.

  • Absolute Configuration Analysis:

    • Examine the data for a significant anomalous signal.

    • Refine the Flack parameter. A value close to 0 with a small standard uncertainty confirms the assigned stereochemistry. If the value is close to 1, the opposite enantiomer should be modeled and the refinement repeated.

  • Final Validation: The final model should have low R-factors, a good-of-fit (GooF) value close to 1, and a chemically reasonable geometry.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

While X-ray crystallography is the definitive method, alternative techniques, primarily chiroptical spectroscopies, can provide valuable information, especially when suitable crystals cannot be obtained.[21][22]

Parameter Single-Crystal X-ray Crystallography Vibrational Circular Dichroism (VCD) Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by a single crystal.[8]Differential absorption of left and right circularly polarized infrared light in solution.[23][24]Differential absorption of left and right circularly polarized UV-Vis light in solution.[25][26]
Sample Requirement High-quality single crystal (can be a major bottleneck).[17][20]Typically 2-15 mg of sample in solution; sample is recoverable.[20]Microgram to milligram quantities in solution.
Success Rate High, provided a suitable crystal is obtained.[20]High for molecules amenable to computational analysis.[6][27]Dependent on the presence of suitable chromophores and the accuracy of computational predictions.[25][28]
Analysis Time Days to weeks, largely dependent on crystallization success.[20]Data acquisition is rapid (hours), but computational analysis can take time.Data acquisition is fast; computational time varies.
Ambiguity Unambiguous and definitive when successful.[7]Relies on comparison with theoretical calculations (DFT), which can sometimes be ambiguous for flexible molecules.[6][29]Also relies on comparison with theoretical calculations and can be complex for molecules with multiple chromophores or conformational flexibility.[30][31]
Key Advantage Provides the complete 3D structure, including bond lengths, angles, and absolute configuration.Applicable to a wide range of molecules in their solution state, including oils and non-crystalline solids.[24]Highly sensitive for molecules with strong UV-Vis chromophores.
Key Limitation The absolute requirement for a high-quality single crystal.[17]The accuracy of the result is dependent on the quality of the computational model.[6]Can be insensitive for molecules lacking a chromophore and interpretation can be complex.[25]
Conclusion: An Integrated Approach to Stereochemical Assignment

For the unequivocal determination of the absolute configuration of novel isoxazole derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a complete and unambiguous three-dimensional structure is essential for drug development and regulatory approval. However, the challenges associated with obtaining suitable single crystals are significant.

In cases where crystallization is unsuccessful, chiroptical methods such as VCD and ECD, coupled with high-level computational analysis, serve as powerful complementary techniques.[6][25] A pragmatic and efficient approach in a drug discovery setting often involves attempting crystallization for X-ray analysis while concurrently pursuing spectroscopic methods. This dual strategy ensures that a reliable determination of absolute configuration can be achieved, thereby accelerating the development of new and effective isoxazole-based therapeutics.

References

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Wikipedia. (n.d.). Absolute configuration. [Link]

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  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10, 1. [Link]

  • ResearchGate. (n.d.). Vibrational CD, Theory and Application to Determination of Absolute Configuration. [Link]

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  • National Institutes of Health. (n.d.). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. [Link]

  • PubMed. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]

  • American Chemical Society. (n.d.). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. [Link]

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  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. [Link]

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  • CD ComputaBio. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Ramachandran, G. N. (1950). Theory of the anomalous dispersion method of determining the structure and absolute configuration of non-centrosymmetric crystal. [Link]

  • Raman, S. (1957). Anomalous dispersion method of determining structure and absolute configuration of crystals. [Link]

  • Frontiers. (n.d.). Computational methods and points for attention in absolute configuration determination. [Link]

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  • Royal Society of Chemistry. (n.d.). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. [Link]

  • Nature. (1970). Assignment of Absolute Configuration from Anomalous Dispersion by Oxygen Atoms. [Link]

  • MIT Department of Chemistry. (n.d.). Absolute Configuration. [Link]

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  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]

  • Semantic Scholar. (2020). Howard Flack and The Flack Parameter. [Link]

  • OlexSys. (n.d.). Glossary. [Link]

  • ResearchGate. (2025). The use of X-ray crystallography to determine absolute configuration. [Link]

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  • ResearchGate. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • PubMed. (2008). The use of X-ray crystallography to determine absolute configuration. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). [Link]

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  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction. [Link]

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the validation of in vitro assays tailored for a new generation of bioactive compounds derived from the versatile scaffold, Ethyl 3-(chloromethyl)isoxazole-5-carboxylate. We move beyond mere procedural lists to explore the scientific rationale behind experimental design, ensuring that every assay is a self-validating system. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity in early-stage drug discovery.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1] Its unique electronic and structural properties allow it to act as a bioisostere for other functional groups, enhancing physicochemical properties like metabolic stability and oral bioavailability.[1] Many FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, feature this core structure, highlighting its therapeutic relevance.[1]

This compound is a particularly attractive starting material. The chloromethyl group at the 3-position and the ethyl ester at the 5-position provide reactive handles for synthetic elaboration, enabling the creation of diverse chemical libraries.[2][3][4] Given the known propensity of isoxazole derivatives to exhibit anti-inflammatory, anticancer, and enzyme inhibitory activities, a primary goal for novel derivatives is the identification of potent and selective inhibitors of key pathological enzymes, such as Cyclooxygenase-2 (COX-2).[5][6]

The Imperative of Rigorous Assay Validation in Drug Discovery

Assay development and validation are foundational pillars of the drug discovery process.[7] Validation ensures that an assay consistently produces accurate, precise, and reproducible data, which is critical for making confident decisions about a compound's progression through the development pipeline.[8] A poorly validated assay can lead to costly late-stage failures, false positives (advancing ineffective compounds), or false negatives (discarding promising candidates).

Our approach to validation is built on three pillars:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The reproducibility of measurements under the same conditions (repeatability) and different conditions (intermediate precision and reproducibility).

  • Selectivity & Specificity: The ability of the assay to measure the analyte of interest without interference from other components in the sample.[9]

This guide will detail the validation process using a case study focused on two critical assays for our novel isoxazole derivatives (NIDs): a target-based enzyme inhibition assay and a cell-based cytotoxicity assay.

Case Study: A Two-Tiered Validation Strategy for Novel Isoxazole Derivatives (NIDs)

We will employ a sequential screening approach. The primary screen will identify "hits" based on their ability to inhibit a specific molecular target. The secondary screen will then evaluate the general toxicity of these hits in a cellular context.

Primary Screen: Target-Based Validation of a COX-2 Enzyme Inhibition Assay

Many isoxazole-containing compounds are known to be anti-inflammatory agents that selectively inhibit the COX-2 enzyme.[5][6] Therefore, our primary assay will quantify the inhibitory potential of our NIDs against recombinant human COX-2. For robust validation, we will compare its performance against a known selective COX-2 inhibitor (Celecoxib) and a non-selective inhibitor (Ibuprofen), and we will assess selectivity by running a parallel assay for COX-1.

Assay TypePrincipleAdvantagesDisadvantages
Colorimetric COX Inhibitor Screening Assay Measures the peroxidase activity of cyclooxygenases. The oxidation of a chromogen substrate by the peroxidase component of COX produces a colored product.High-throughput, no radioactive materials, relatively inexpensive.Indirect measurement can be prone to interference from colored compounds or redox-active agents.
Fluorometric COX Inhibitor Screening Assay Utilizes a non-fluorescent probe that is oxidized by the peroxidase component of COX to generate a highly fluorescent product.Higher sensitivity than colorimetric assays, suitable for low enzyme concentrations.Potential for interference from fluorescent compounds or quenchers.
Radiometric Assay Measures the incorporation of radiolabeled arachidonic acid into prostaglandins.Considered the "gold standard" for direct measurement of enzyme activity.[10]Requires handling of radioactive materials, lower throughput, expensive.

For this guide, we select the Colorimetric Assay due to its balance of throughput, safety, and cost-effectiveness, making it ideal for primary screening of a new compound library.

The diagram below outlines the logical flow for validating the primary COX-2 inhibition screen.

G cluster_0 Assay Development & Optimization cluster_1 Assay Validation cluster_2 Screening of Novel Compounds Dev1 Determine Optimal Enzyme Concentration Dev2 Determine Substrate (Arachidonic Acid) Km and Optimal Concentration Dev1->Dev2 Dev3 Establish Assay Linearity (Time & Enzyme Concentration) Dev2->Dev3 Val1 Intra-Assay Precision (n=3 replicates per plate) Dev3->Val1 Optimized Assay Conditions Val3 Accuracy & Selectivity (Test Known Inhibitors: Celecoxib, Ibuprofen) Dev3->Val3 Val2 Inter-Assay Precision (3 separate experiments) Val1->Val2 Val4 Z'-Factor Calculation (Signal Window & Assay Quality) Val3->Val4 Screen1 Single-Dose Primary Screen (e.g., 10 µM) Val4->Screen1 Validated Assay (Z' > 0.5) Screen2 Dose-Response Curve for 'Hits' (Calculate IC50) Screen1->Screen2 Screen3 Counter-Screen against COX-1 (Determine Selectivity Index) Screen2->Screen3

Caption: Workflow for COX-2 Inhibition Assay Validation.

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, enzyme, arachidonic acid, colorimetric substrate) according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).

  • Enzyme Titration: Perform a dilution series of recombinant COX-2 enzyme to determine the optimal concentration that yields a robust signal within the linear range of the plate reader.

  • Assay Procedure:

    • Add 150 µL of Assay Buffer to a 96-well plate.

    • Add 10 µL of Heme.

    • Add 10 µL of a known inhibitor (Celecoxib as positive control), a novel compound, or vehicle (DMSO as negative control).

    • Add 20 µL of COX-2 or COX-1 enzyme and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid substrate solution.

    • Incubate for 2 minutes at 37°C.

    • Add 40 µL of the Colorimetric Substrate Solution to each well.

    • Measure absorbance at 590 nm using a plate reader.

  • Data Analysis & Validation Parameters:

    • Precision: Calculate the Coefficient of Variation (%CV) for intra- and inter-assay replicates. The acceptance criterion is typically %CV < 15%.

    • Z'-Factor: Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

    • IC50 Determination: For active compounds, perform a serial dilution to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Selectivity Index (SI): Calculate the SI using the formula: SI = IC50(COX-1) / IC50(COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Intra-Assay %CVInter-Assay %CV
NID-001 0.25 25.5 102 4.5%8.2%
NID-002 1.5018.0125.1%9.5%
NID-003 25.8> 100> 3.96.3%11.3%
Celecoxib (Control) 0.0515.23043.9%7.5%
Ibuprofen (Control) 8.55.20.614.2%8.1%

Data represents hypothetical results for illustrative purposes.

From this data, NID-001 emerges as a potent and selective COX-2 inhibitor, justifying its advancement to secondary screening.

Secondary Screen: Cell-Based Validation of Cytotoxicity Assays

A potent compound is only useful if it is not broadly toxic to healthy cells.[11] Therefore, the secondary screen assesses the general cytotoxicity of our primary "hits." We will compare two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.Well-established, inexpensive, widely used.Requires a solubilization step; can be affected by compound interference with mitochondrial respiration.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (necrosis).Simple "add-and-read" format; directly measures cell death.Less sensitive for detecting apoptosis; LDH in serum-containing media can elevate background.
Live/Dead Staining Uses fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to distinguish populations.[11]Provides direct visualization and quantification via microscopy or flow cytometry.Lower throughput, more expensive, requires specialized equipment.

We will validate both the MTT and LDH assays to create a more comprehensive toxicity profile. Concordance between an assay measuring metabolic activity and one measuring membrane integrity provides stronger evidence of true cytotoxicity.

G cluster_0 Cell Line & Seeding Optimization cluster_1 Assay Validation (MTT & LDH) cluster_2 Compound Cytotoxicity Profiling Opt1 Select Relevant Cell Line (e.g., HEK293 for general toxicity) Opt2 Optimize Seeding Density for Logarithmic Growth Phase Opt1->Opt2 Opt3 Determine Optimal Incubation Time (e.g., 24, 48, 72 hours) Opt2->Opt3 Val1 Precision (Intra- & Inter-Assay) using Vehicle Control Opt3->Val1 Optimized Culture Conditions Val2 Accuracy using Positive Control (e.g., Doxorubicin) Val1->Val2 Val3 Linearity & Dynamic Range (Cell Number vs. Signal) Val2->Val3 Val4 Z'-Factor Calculation Val3->Val4 Screen1 Dose-Response Curve for NID-001 (Calculate CC50) Val4->Screen1 Validated Assays (Z' > 0.5) Screen2 Compare CC50 from MTT vs. LDH Assays Screen1->Screen2 Screen3 Calculate Therapeutic Index (TI = CC50 / IC50) Screen2->Screen3

Caption: Workflow for Cytotoxicity Assay Validation.

  • Cell Seeding: Seed HEK293 cells (or another relevant cell line) into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., NID-001) and controls. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the CC50 (the concentration of the compound that causes 50% cell death).

    • Therapeutic Index (TI): Calculate the TI to estimate the compound's safety window: TI = CC50 / IC50. A higher TI is desirable.

CompoundAssay TypeCC50 (µM)Therapeutic Index (TI)Z'-Factor
NID-001 MTT > 100 > 400 0.82
NID-001 LDH > 100 > 400 0.75
Doxorubicin (Control) MTT0.85N/A0.85
Doxorubicin (Control) LDH1.10N/A0.79

Data represents hypothetical results for illustrative purposes.

The high CC50 values for NID-001 in both the MTT and LDH assays indicate low general cytotoxicity. The large therapeutic index (>400) suggests a wide safety margin between the concentration required for therapeutic effect (COX-2 inhibition) and the concentration that causes toxicity, making NID-001 a very promising lead candidate for further preclinical development.

Conclusion

The validation of in vitro assays is not a procedural checkbox but a fundamental scientific necessity for successful drug discovery. By systematically establishing the precision, accuracy, and robustness of our assays, we build a foundation of trust in our data. This guide demonstrates a logical, evidence-based approach to validating primary target-based and secondary cell-based assays for novel compounds derived from this compound. This rigorous, two-tiered strategy ensures that only the most potent, selective, and non-toxic candidates are advanced, ultimately increasing the probability of success in the long and arduous journey of drug development.

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A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Isoxazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative of Early PK Profiling

To my fellow researchers and drug development professionals, the five-membered isoxazole heterocycle is a familiar and valued scaffold in medicinal chemistry. Its unique electronic properties and structural features have made it a cornerstone in the design of a multitude of pharmacologically active molecules, from anti-infectives like sulfamethoxazole to anti-inflammatory drugs like leflunomide.[1][2] The inclusion of the isoxazole ring can significantly enhance biological activity, metabolic stability, and overall pharmacokinetic (PK) profiles.[1][3] However, the promise of a potent molecule can only be realized if it can reach its target in the body at the right concentration and for the appropriate duration.

This is where the discipline of Drug Metabolism and Pharmacokinetics (DMPK) becomes paramount. Early and comprehensive assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just a regulatory checkbox; it is a critical step that de-risks candidates, guides medicinal chemistry efforts, and ultimately prevents costly late-stage failures.[4][5][6] This guide is designed to provide an in-depth comparison of the pharmacokinetic profiles of isoxazole-based drug candidates, grounded in the practical realities of preclinical development. We will move beyond mere data points to discuss the causality behind our experimental choices and provide robust, self-validating protocols that form the bedrock of a successful IND (Investigational New Drug) application.[4]

Comparative Pharmacokinetic Data of Isoxazole Drug Candidates

The initial phase of lead optimization involves screening multiple candidates to identify those with the most promising drug-like properties.[6] The following table presents a hypothetical comparison of three isoxazole-based drug candidates, illustrating the key quantitative data points we seek in early-stage profiling. The goal is to find a balance; for instance, high permeability is desirable, but not if it's coupled with rapid metabolism that results in a short half-life.

ParameterCandidate A (Isox-A)Candidate B (Isox-B)Candidate C (Isox-C)Rationale & Goal
Absorption
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)15.28.50.9Predicts intestinal absorption. Goal: >10 for high permeability.
Distribution
Human Plasma Protein Binding (%)99.592.085.5High binding can limit free drug exposure. Goal: Varies, but must be characterized.[7]
Blood-to-Plasma Ratio0.551.10.9Indicates partitioning into red blood cells. Goal: ~1 suggests even distribution.
Metabolism
Human Liver Microsome Stability (t½, min)1545>120Predicts hepatic metabolic clearance. Goal: >30 min is often desired.
CYP3A4 Inhibition (IC₅₀, µM)0.812.5>50Assesses potential for drug-drug interactions. Goal: >10 µM to minimize risk.[8]
In Vivo PK (Rat Model)
Oral Bioavailability (F%)56540The fraction of oral dose reaching systemic circulation. Goal: >30% is a common target.
Clearance (CL) (mL/min/kg)851525Rate of drug removal from the body. Goal: Low to moderate, relative to liver blood flow.
Volume of Distribution (Vd) (L/kg)2.50.81.2The extent of drug distribution into tissues. Goal: Varies based on target location.

Analysis:

  • Isox-A shows excellent permeability but suffers from high plasma protein binding and very rapid metabolism, leading to poor oral bioavailability. Its potent CYP3A4 inhibition is a significant red flag for drug-drug interactions (DDIs).[8][9]

  • Isox-B presents the most balanced profile. It has good permeability, moderate protein binding, and sufficient metabolic stability, translating to high oral bioavailability in the rat model. Its low potential for CYP inhibition makes it a more attractive candidate.

  • Isox-C is extremely stable metabolically but has poor permeability, which likely contributes to its moderate bioavailability. While its low DDI risk is a plus, its absorption challenges would need to be addressed, perhaps through formulation strategies.

Experimental Workflows & Protocols

A structured approach to DMPK studies is essential, starting with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.[10]

G cluster_1 In Vivo Profiling cluster_2 Decision & Advancement sol Aqueous Solubility logd LogD @ pH 7.4 met_stab Metabolic Stability (Microsomes, Hepatocytes) cyp_inh CYP Inhibition Screen (% Inhibition) ppb Plasma Protein Binding perm Permeability (Caco-2) pk_rat Rodent PK Study (IV & PO Dosing) perm->pk_rat Promising Candidates met_id Metabolite Identification pk_rat->met_id pk_pd PK/PD Modeling met_id->pk_pd candidate Select Lead Candidate(s) pk_pd->candidate ind IND-Enabling Studies candidate->ind

Caption: A typical workflow for preclinical pharmacokinetic evaluation.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay is a primary screen to assess Phase I metabolic liability. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism for many drugs.[11][12] By measuring the rate at which the parent drug disappears over time in the presence of these enzymes and the necessary cofactor (NADPH), we can calculate the intrinsic clearance, a key predictor of in vivo hepatic clearance.[13][14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the isoxazole test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This provides a sustained energy source for the CYP enzymes.

  • Incubation Setup (Self-Validating System):

    • Test Incubation: In a 96-well plate, combine the HLM solution and the test compound (final concentration 1 µM).

    • Negative Control (-NADPH): Prepare a parallel incubation without the NADPH solution to assess for any non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic lability (e.g., Verapamil) to validate the enzymatic activity of the HLM batch.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard for analytical quantification).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

    • Plot the natural log of the percent remaining versus time. The slope of this line (-k) is the elimination rate constant.

    • Calculate the half-life (t½) as 0.693 / k.

Protocol 2: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality: Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared by metabolic enzymes.[7] Therefore, determining the extent of plasma protein binding is crucial for interpreting efficacy and PK data. The RED device uses a semipermeable membrane to separate a plasma chamber from a buffer chamber, allowing the small, unbound drug to equilibrate across the membrane while trapping the large drug-protein complexes.[8]

Step-by-Step Methodology:

  • Compound Preparation: Spike the test compound into control human plasma at a relevant concentration (e.g., 1 µM).

  • Device Setup:

    • Add the spiked plasma to the sample chamber of the RED device inserts.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber of the base plate.

    • Assemble the unit, ensuring the membrane separates the two chambers.

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium.

    • A highly-bound control compound (e.g., Warfarin) should be run in parallel to validate the assay performance.

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

    • To accurately measure the total concentration in the plasma side, match the matrix of the buffer sample by adding an equal volume of control plasma. Conversely, match the matrix of the plasma sample by adding an equal volume of PBS. This ensures that matrix effects do not bias the LC-MS/MS analysis.

    • Analyze all samples by LC-MS/MS.

  • Data Interpretation:

    • The concentration in the buffer chamber represents the unbound drug concentration.

    • The concentration in the plasma chamber represents the total drug concentration (bound + unbound).

    • Calculate the fraction unbound (fu) as: (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Percent bound is calculated as (1 - fu) * 100.

Metabolic Pathways of Isoxazole-Based Drugs

Understanding the metabolic fate of the isoxazole ring is critical for predicting potential metabolites and understanding clearance mechanisms. While often stable, the N-O bond in the isoxazole ring can be a site of metabolic cleavage, particularly through reductive pathways.[1] More commonly, metabolism occurs on substituents attached to the ring.

G cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) parent Isoxazole Drug (R-Isox-R') cyp CYP450-Mediated Oxidation (e.g., Hydroxylation on R group) parent->cyp CYP3A4, 2C9, etc. reductive Reductive Ring Cleavage (N-O bond scission) parent->reductive glucuronide Glucuronidation (UGTs) on hydroxylated metabolite cyp->glucuronide sulfate Sulfation (SULTs) cyp->sulfate excretion Excretion (Urine, Feces) reductive->excretion glucuronide->excretion sulfate->excretion

Caption: Generalized metabolic pathways for isoxazole-containing drugs.

Phase I metabolism, primarily driven by CYP enzymes, introduces or exposes functional groups on the molecule.[15] For isoxazole derivatives, this often involves hydroxylation of alkyl or aryl substituents. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), then conjugate these newly formed functional groups with endogenous molecules (like glucuronic acid) to increase water solubility and facilitate excretion.[16]

Conclusion and Forward Look

The pharmacokinetic profile of an isoxazole-based drug candidate is a complex interplay of its physicochemical properties and its interactions with the body's metabolic machinery. A systematic, data-driven approach, beginning with a cascade of in vitro assays and culminating in in vivo studies, is the most effective strategy for identifying candidates with a high probability of clinical success.[17][18] The illustrative data and protocols provided in this guide serve as a foundational framework. Each project will have its unique challenges, but the principles of robust experimental design, understanding the causality behind the assays, and integrating data across different platforms will always remain central to making informed decisions. By rigorously characterizing the ADME properties of our molecules, we can better optimize their structure, predict human pharmacokinetics, and ultimately deliver safer and more effective medicines to patients.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical entities we handle. Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, a halogenated heterocyclic compound, requires a disposal protocol grounded in a clear understanding of its potential hazards. This guide is structured not as a rigid checklist, but as a logical workflow rooted in the principles of chemical safety and environmental stewardship. By understanding the causality behind each step, we can ensure that our procedures are not just compliant, but inherently safe and scientifically sound.

Core Principles & Hazard Assessment

Handling this compound (CAS No. 1141427-74-8) necessitates treating it as a hazardous substance. While comprehensive toxicological data for this specific molecule may be limited, its structural features—a chlorinated hydrocarbon and an isoxazole ring—provide a strong basis for a cautious approach.[1][2]

  • Halogenated Organic Compound: Chlorinated organic compounds are a class of chemicals that the U.S. Environmental Protection Agency (EPA) monitors closely.[3][4] Their disposal often requires high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[5] The chlorine atom significantly influences the molecule's reactivity and environmental fate.

  • Isoxazole Core: Isoxazole derivatives are biologically active and are found in numerous pharmaceuticals and pesticides.[1][2] This biological activity implies that uncontrolled release into the environment could have ecotoxicological effects. Safety data for analogous compounds indicates that isoxazole derivatives can be harmful if swallowed, cause skin and respiratory irritation, and may lead to allergic skin reactions.[5][6][7] Some are classified as very toxic to aquatic life with long-lasting effects.[7]

  • Presumption of Hazard: In the absence of exhaustive data, prudent laboratory practice dictates that a novel or sparsely studied chemical should be handled with the assumption of hazard.[8] Therefore, all waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be managed as hazardous chemical waste.

Pre-Disposal Operations: Engineering and Personal Protective Controls

Before generating the first gram of waste, establishing a safe handling environment is paramount. This proactive approach minimizes the risk of exposure during both the experimental and disposal phases.

Engineering Controls: All handling and preparation of waste involving this compound must be conducted within a certified chemical fume hood.[8][9][10] This is critical to prevent the inhalation of any aerosols or volatile contaminants. The fume hood should not be used for the evaporative disposal of volatile materials.[8]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against direct exposure. No single glove material is impervious to all chemicals indefinitely, so proper selection and use are crucial.[8]

PPE ItemSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides protection against splashes of halogenated compounds. Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]
Eye Protection ANSI-approved Safety Goggles & Face ShieldStandard safety glasses are insufficient. Goggles provide a seal against splashes and aerosols. A face shield is required when handling larger quantities.[10][11]
Protective Clothing Flame-Resistant Laboratory CoatProtects skin from accidental contact and contamination.[12] Lab coats used during handling should not be worn outside the laboratory area.[12]
Respiratory Not required with proper fume hood useAn air-purifying respirator may be necessary only if engineering controls fail or for emergency spill response.[5][10]

Step-by-Step Disposal Protocol

The disposal of this compound is a multi-stage process that requires careful segregation, robust containerization, and certified final disposal.

Waste Segregation

Proper segregation at the point of generation is the most critical step in a safe disposal workflow.

  • Identify the Waste Stream: Designate a specific waste stream for "Halogenated Organic Waste." This is crucial as mixing halogenated and non-halogenated waste streams can complicate the final disposal process and increase costs.

  • Collect All Contaminated Materials: This stream includes:

    • Surplus or non-recyclable this compound.[5]

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing papers, gloves, absorbent pads).

    • Empty stock vials and reagent bottles. These should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol); the rinsate must be collected and disposed of as halogenated organic waste.[13]

Containerization & Labeling
  • Select an Appropriate Container: Use a designated, chemically resistant container provided for hazardous waste collection. Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.[14]

  • Maintain Container Integrity:

    • Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[14]

    • Keep the container closed at all times, except when adding waste.[14]

    • Ensure the exterior of the container remains clean and free of contamination.[14]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

  • Engage a Licensed Disposal Company: The only acceptable method for the final disposal of this compound is through a licensed and certified professional waste disposal service.[5][6] Your institution's Environmental Health & Safety (EH&S) department will manage this process.

  • Method of Destruction: The standard and most effective method for destroying chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[5]

Emergency Procedures: Spill & Exposure Management

Accidents happen, but a prepared response can significantly mitigate their consequences.

Spill Response:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: Ensure the chemical fume hood is operational.

  • Don Appropriate PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: Cover liquid spills with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material to avoid creating dust.[5]

  • Collect Waste: Place all contaminated absorbent material and cleanup supplies into a designated hazardous waste container and label it appropriately.[5][6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6] Consult a physician.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

In all cases of exposure, provide the attending physician with the Safety Data Sheet (SDS) for the compound.[5]

Data Summary & Workflow Visualization

Chemical Safety Profile
ParameterData
Chemical Name This compound
CAS Number 1141427-74-8[15]
Molecular Formula C₇H₈ClNO₃[15]
Primary Hazards Assumed Hazardous: Potential for skin/eye/respiratory irritation, harmful if swallowed, potential aquatic toxicity.[5][6][7]
Required PPE Nitrile gloves, safety goggles, face shield, lab coat.[5][11][12]
Disposal Method Collection as "Halogenated Organic Waste" for incineration by a licensed professional waste disposal service.[5][6]
Disposal Decision Workflow

DisposalWorkflow start Waste Generation Point (Fume Hood) waste_type Identify Waste Type start->waste_type pure_solid Pure Compound or Contaminated Solid waste_type->pure_solid Solid liquid_sol Contaminated Solution or Rinsate waste_type->liquid_sol Liquid empty_cont Empty Stock Container waste_type->empty_cont Container collect_solid Collect in Halogenated Solid Waste Container pure_solid->collect_solid collect_liquid Collect in Halogenated Liquid Waste Container liquid_sol->collect_liquid rinse Triple-Rinse with Solvent empty_cont->rinse final_disposal Store for Pickup by Licensed Waste Contractor collect_solid->final_disposal collect_liquid->final_disposal rinse->collect_liquid Collect Rinsate

Caption: Decision workflow for segregating and containerizing waste streams.

References

  • Material Safety D
  • SAFETY D
  • Ethyl 5-chloro-4-methylisoxazole-3-carboxyl
  • Safety d
  • Labor
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A Senior Application Scientist's Guide to Handling Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate (CAS No. 1141427-74-8). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The recommendations herein are grounded in the known hazards of structurally related isoxazole and chlorinated organic compounds, providing a robust framework for risk mitigation.

Hazard Assessment: Understanding the Compound

The key structural features of concern are:

  • Isoxazole Ring: A heterocyclic moiety frequently found in biologically active compounds.[3][4][5][6] Its toxicological properties are not fully characterized and warrant cautious handling.[7]

  • Chloromethyl Group: This feature classifies the compound as a halogenated organic substance. Such compounds can be toxic and require specific disposal methods to prevent environmental contamination.[8][9][10]

Based on data from similar isoxazole derivatives, the anticipated hazards include:

  • Harmful if swallowed.[11][12]

  • Causes skin and serious eye irritation.[2][11]

  • May cause respiratory irritation upon inhalation.[2][7][11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. Each component is chosen to mitigate a specific exposure risk.[13][14]

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory at all times to protect against splashes.[1][15] A full-face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with pressurized systems.[1][16]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][10][17] PVC gloves are not suitable as they offer poor protection against many organic chemicals.[16] Crucially, gloves must be inspected for tears or degradation before each use. [7] Employ the proper glove removal technique to avoid contaminating your skin.[7] Contaminated gloves must be disposed of as hazardous waste.[7]
Body Protection Laboratory CoatA full-length, buttoned laboratory coat is mandatory to protect skin and personal clothing from contamination.[1][10][13] For tasks with a higher risk of significant spills, consider an impervious apron made of a material resistant to chlorinated organic compounds.
Respiratory Protection Chemical Fume Hood / RespiratorAll handling of this compound, especially in solid form or when making solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][10][15][17] In the rare event that a fume hood is not feasible, a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is required.[7][11]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are a standard and non-negotiable requirement in any laboratory setting to protect against spills and falling objects.[1][10]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and preventing accidental release.

Engineering Controls

The primary engineering control is a properly functioning chemical fume hood.[15][17] Ensure the sash is kept at the lowest practical height. Do not use the fume hood for storage, as this can disrupt airflow and compromise its protective capabilities.[17] An eyewash station and safety shower must be readily accessible.[11]

Safe Handling & Storage
  • Handling: Avoid the formation of dust and aerosols.[7] Avoid breathing vapors, mist, or gas.[7] Prevent all contact with eyes, skin, and clothing.[11] After handling, wash hands and any exposed skin thoroughly.[7][18]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11][15] Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

Spill Management

In case of a spill, evacuate non-essential personnel. Wearing the full PPE described above, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials. Sweep up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[7] Do not flush spills down the drain.[8][18]

Disposal Plan: Environmental Responsibility

This compound is a chlorinated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix this waste with non-halogenated organic solvents.[10] Dispose of it in a designated "Halogenated Organic Waste" container that is clearly labeled.[10]

  • Disposal Procedure: All surplus material and contaminated items (e.g., gloves, absorbent pads) must be disposed of through a licensed professional waste disposal company.[7][15] The preferred method of destruction for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride gas.[7][9] Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the sewer system. [8][15]

Workflow and Safety Protocol Diagram

The following diagram outlines the critical steps for safely handling this compound.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal A Review SDS/Analog Data B Don Full PPE A->B Mandatory First Step C Work in Fume Hood B->C Proceed to Handling D Perform Experiment C->D E Securely Close Container D->E Spill Spill Occurs? D->Spill F Segregate Waste E->F End of Experiment G Dispose of Contaminated PPE F->G H Arrange Professional Disposal G->H Contact EHS I Wash Hands Thoroughly H->I Spill->E No CleanupSpill Follow Spill Protocol: 1. Evacuate 2. Contain 3. Clean Up 4. Dispose as Waste Spill->CleanupSpill Yes CleanupSpill->F

Caption: Workflow for handling this compound.

Emergency First Aid Procedures

Should an exposure occur, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[7][11]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7][11]

References

  • Capot Chemical Co., Ltd. (2013). Material Safety Data Sheet: Ethyl isoxazole-3-carboxylate.
  • Echemi. (n.d.). Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • Dow Chemical U.S.A. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Unknown Author. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Ethyl 3-(chloroformyl)propionate.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
  • BenchChem. (2025). Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole.
  • BenchChem. (2025). Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: ethyl chloroformate.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • C.P.A Chem Ltd. (2020). Safety data sheet: Isoxadifen-ethyl.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Chande, M. S., et al. (2005). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • ChemShuttle. (n.d.). This compound.
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  • Chemrio. (n.d.). This compound.
  • Stratech Scientific Ltd. (n.d.). Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, 97%+ Purity.
  • Al-Hourani, B. J., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
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  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.